Beloranib hemioxalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
529511-79-3 |
|---|---|
Molecular Formula |
C60H84N2O16 |
Molecular Weight |
1089.3 g/mol |
IUPAC Name |
bis([(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate);oxalic acid |
InChI |
InChI=1S/2C29H41NO6.C2H2O4/c2*1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h2*7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b2*14-10+;/t2*23-,24-,26-,27-,28+,29+;/m11./s1 |
InChI Key |
ZKEMUPZLDSXZCX-CEVDDVLHSA-N |
Isomeric SMILES |
CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.C(=O)(O)C(=O)O |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |
Synonyms |
(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate beloranib CKD-732 CKD732 O-(4-dimethylaminoethoxycinnamoyl)fumagillol |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Beloranib Hemioxalate on Methionine Aminopeptidase 2 (MetAP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib hemioxalate, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant potential in the regulation of metabolic processes, particularly in the context of obesity.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of Beloranib on MetAP2, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. While the clinical development of Beloranib was halted due to adverse events, the study of its mechanism continues to provide valuable insights into metabolic regulation.[3]
Core Mechanism: Inhibition of MetAP2
Beloranib exerts its effects by irreversibly inhibiting MetAP2, a bifunctional metalloprotease crucial for the post-translational modification of proteins.[1] MetAP2's primary enzymatic role is the cleavage of the N-terminal methionine from nascent polypeptide chains, a critical step for the subsequent N-myristoylation of a specific subset of proteins.[4] This modification, the attachment of a myristate group to an N-terminal glycine, is essential for the proper localization and function of these proteins.[5]
Quantitative Data on Beloranib-MetAP2 Interaction
| Parameter | Value | Key Interacting Residues | Reference |
| Docking Score | -6.2 kcal/mol | His231, Tyr444, Leu447, His382 | N/A |
For comparison, other potent MetAP2 inhibitors have been developed, providing a benchmark for the efficacy of this class of drugs.
| Inhibitor | IC50 Value | Reference |
| M8891 | 52 nM (human MetAP2) | [6] |
| TNP-470 | N/A | [7] |
Clinical trials have established effective doses of Beloranib for achieving significant weight loss, further underscoring its potency in a physiological context.
| Dose | Median Weight Loss (4 weeks) | Study Population | Reference |
| 0.9 mg/m² (intravenous) | -3.8 kg | Obese Women | [2] |
Downstream Signaling Pathways
The inhibition of MetAP2 by Beloranib triggers a cascade of downstream signaling events that ultimately lead to reduced lipogenesis and increased lipolysis. These effects are primarily mediated through the disruption of N-myristoylation of key signaling proteins.
The Gαi/cAMP/PKA/HSL Pathway: Promoting Lipolysis
One of the critical targets of MetAP2-mediated N-myristoylation is the alpha subunit of the inhibitory G protein (Gαi). N-myristoylation is required for the membrane localization and function of Gαi.
-
Mechanism: By inhibiting MetAP2, Beloranib prevents the N-myristoylation of Gαi.
-
Consequence: Non-myristoylated Gαi is unable to associate with the cell membrane and inhibit adenylyl cyclase.
-
Signaling Cascade: This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL). Activated HSL promotes the breakdown of triglycerides into free fatty acids and glycerol, leading to increased fat mobilization.
The SREBP/ERK Pathway: Inhibiting Lipogenesis
MetAP2 inhibition has also been shown to suppress the activity of Sterol Regulatory Element-Binding Protein (SREBP), a key transcription factor in lipid and cholesterol biosynthesis. This effect is thought to be mediated through the Extracellular signal-Regulated Kinase (ERK) pathway.
-
Mechanism: The precise mechanism linking MetAP2 inhibition to the SREBP/ERK pathway is still under investigation, but it is hypothesized to involve the altered function of other N-myristoylated proteins that influence this cascade.
-
Consequence: Suppression of SREBP activity leads to a downregulation of genes involved in fatty acid and cholesterol synthesis.
-
Signaling Cascade: Reduced ERK signaling has been observed following MetAP2 inhibition, which is known to be a regulator of SREBP activity.
References
- 1. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Molecular Pathway of Beloranib-Induced Weight Loss: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beloranib, a fumagillin-class methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant weight loss in clinical trials.[1][2][3][4] Its development was halted due to safety concerns, specifically thromboembolic events.[4][5][6] However, the profound metabolic effects of Beloranib have spurred ongoing research into its mechanism of action to identify safer, next-generation therapeutics.[5][7] This technical guide provides an in-depth overview of the molecular pathways implicated in Beloranib-induced weight loss, supported by quantitative data from clinical studies and detailed experimental protocols for key assays. While initially attributed solely to MetAP2 inhibition, emerging evidence suggests a more complex mechanism of action.[7]
Core Mechanism of Action: MetAP2 Inhibition and Beyond
Beloranib is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme crucial for protein modification and cellular signaling.[8][9] The primary hypothesis for Beloranib's efficacy centers on the downstream consequences of MetAP2 inhibition, which lead to a multi-pronged effect on metabolism, including reduced fat synthesis, increased fat utilization, and decreased appetite.[4][10]
Downstream Signaling Cascades
MetAP2 inhibition by Beloranib triggers a cascade of molecular events that ultimately lead to weight loss. The key pathways identified are:
-
Suppression of Sterol Regulatory Element-Binding Protein (SREBP) Activity: MetAP2 inhibition is thought to suppress the activity of SREBP, a master transcriptional regulator of lipogenesis, via the ERK signaling pathway.[2][3] This leads to a reduction in the synthesis of fatty acids and cholesterol.
-
Modulation of Adipokines: Clinical trials have shown that Beloranib treatment leads to an increase in the levels of adiponectin and Fibroblast Growth Factor 21 (FGF21).[2][9][11] These hormones are known to enhance energy expenditure and fat utilization.
-
Activation of Brown Adipose Tissue (BAT): Preclinical studies suggest that MetAP2 inhibitors may exert their effects in part by enhancing β-adrenergic signaling in brown adipocytes, leading to increased thermogenesis and energy expenditure.
-
Inhibition of Adipogenesis: In vitro studies have demonstrated that MetAP2 inhibition can block the differentiation of pre-adipocytes into mature fat cells.
The following diagram illustrates the proposed signaling pathway of Beloranib.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy of Beloranib in different patient populations. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Beloranib in Obese Adults (12-Week, Phase II Study)[1]
| Treatment Group | Mean Weight Loss (kg) |
| Placebo | -0.4 ± 0.4 |
| Beloranib 0.6 mg | -5.5 ± 0.5 |
| Beloranib 1.2 mg | -6.9 ± 0.6 |
| Beloranib 2.4 mg | -10.9 ± 1.1 |
Table 2: Efficacy of Beloranib in Prader-Willi Syndrome (26-Week, Phase III Study)[3][4][5]
| Treatment Group | Mean Change in Body Weight (%) | Mean Change in Hyperphagia Score |
| Placebo | +4.0 | - |
| Beloranib 1.8 mg | -8.2 | -6.3 units |
| Beloranib 2.4 mg | -9.45 | -7.0 units |
Table 3: Efficacy of Beloranib in Hypothalamic Injury-Associated Obesity (Phase II Study)[10]
| Treatment Duration | Mean Weight Loss (kg) - Beloranib 1.8 mg | Mean Weight Loss (kg) - Placebo |
| 4 Weeks | -3.4 | -0.3 |
| 8 Weeks (Open-label extension) | -6.2 | N/A |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to investigate the molecular mechanisms of MetAP2 inhibitors like Beloranib.
3T3-L1 Preadipocyte Differentiation and Oil Red O Staining
This protocol is essential for studying adipogenesis and the effects of compounds on fat cell development.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation: Two days post-confluence (Day 0), change the medium to a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation:
-
On Day 2, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
-
Oil Red O Staining:
-
Wash differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with water until the water runs clear.
-
-
Quantification: Elute the stain with isopropanol and measure the absorbance at 510 nm. Alternatively, visualize and quantify lipid droplets using microscopy.
Immunoblotting for Adipogenic Transcription Factors
This protocol is used to determine the protein expression levels of key regulators of adipogenesis.
Protocol:
-
Protein Extraction: Lyse differentiated 3T3-L1 adipocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and adiponectin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of differentiated adipocytes to take up glucose, a key function of fat cells.
Protocol:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes in 24-well plates as described in section 3.1.
-
Serum Starvation: Serum-starve the mature adipocytes in serum-free DMEM for 2-4 hours.
-
Incubation with Test Compound: Incubate the cells with Beloranib or other test compounds for the desired time.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, to the cells and incubate for 30-60 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
Seahorse XF Analyzer for Mitochondrial Respiration
This assay assesses the impact of a compound on cellular metabolism by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Seeding: Seed 3T3-L1 adipocytes in a Seahorse XF96 cell culture microplate.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and the test compound (Beloranib).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and perform the assay to measure real-time changes in OCR.
Conclusion
Beloranib's significant impact on weight loss underscores the therapeutic potential of targeting the MetAP2 pathway for the treatment of obesity and related metabolic disorders. While its clinical development was halted, the understanding of its molecular mechanisms continues to evolve. The downstream effects of MetAP2 inhibition, including the suppression of SREBP-mediated lipogenesis and the modulation of key adipokines like adiponectin and FGF21, provide a strong rationale for the development of next-generation MetAP2 inhibitors with improved safety profiles. The experimental protocols detailed in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery. Further investigation into the precise interplay of these signaling pathways will be crucial for unlocking the full therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lonza.picturepark.com [lonza.picturepark.com]
- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 8. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 9. 2.4. Glucose Uptake Assay [bio-protocol.org]
- 10. Respiration and glycolysis measurement [bio-protocol.org]
- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
The In Vivo Pharmacodynamics of Beloranib Hemioxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Beloranib hemioxalate, a synthetic analog of the natural compound fumagillin, is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] Initially investigated as an anti-angiogenic agent for cancer therapy, its significant effects on weight loss shifted its clinical development focus to the treatment of obesity.[2][3] Although its development was ultimately halted due to safety concerns, particularly an increased risk of venous thromboembolism, the study of beloranib has provided valuable insights into the role of MetAP2 in regulating metabolism and energy homeostasis.[2][4] This guide provides an in-depth look at the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and study designs.
Mechanism of Action
Beloranib exerts its pharmacodynamic effects through the irreversible inhibition of MetAP2, a bifunctional enzyme crucial for protein maturation and cellular proliferation.[2][3][5] By covalently modifying a key histidine residue in the active site of MetAP2, beloranib disrupts its enzymatic activity.[6] This inhibition triggers a cascade of downstream effects that collectively contribute to weight loss and improved metabolic parameters.
The key pathways and effects influenced by beloranib's inhibition of MetAP2 include:
-
Attenuation of the ERK1/2 Pathway : Inhibition of MetAP2 is thought to suppress the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in cell signaling.[1][6]
-
Suppression of Lipid Synthesis : Beloranib has been shown to suppress the activity of sterol regulatory element-binding protein (SREBP), a master regulator of lipid biosynthesis.[1]
-
Increased Energy Expenditure : In animal models, beloranib treatment has been associated with increased core temperature and energy expenditure, suggesting a direct effect on metabolic rate.[1][7] This may be mediated by direct action on brown adipose tissue (BAT), enhancing fatty acid metabolism.[7]
-
Anti-angiogenic Effects : As a MetAP2 inhibitor, beloranib inhibits angiogenesis, the formation of new blood vessels.[1][8] This was the initial therapeutic target for its development in oncology.[3]
-
Cell Cycle Arrest : MetAP2 inhibition can lead to G1 cell cycle arrest and inhibit cell proliferation, particularly in endothelial cells.[3][5][8]
In Vivo Pharmacodynamics: Preclinical Animal Models
Beloranib demonstrated robust anti-obesity effects across various preclinical models, including diet-induced obese (DIO) and genetically obese (e.g., ob/ob) mice and rats.[1][5][9] The primary effects observed were significant reductions in body weight and adiposity, often accompanied by a decrease in food intake.[1][10]
Quantitative Data from Animal Studies
| Parameter | Animal Model | Treatment Details | Result | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | Subcutaneous admin. for 4 weeks | 25% reduction in body weight | [9] |
| Body Weight Gain | ob/ob Mice | 2.5–10 mg/kg/day (subcutaneous) | Dose-dependent reduction in body weight gain | [9] |
| Food Intake | Obese Rats | Subcutaneous admin. for 7 days | Significant decrease in food intake | [1][11] |
| Fat Mass | DIO Mice | Subcutaneous admin. for 4 weeks | Primary contributor to weight loss was decreased fat mass | [9] |
| Adipocyte Size | Obese and Non-obese Rats | Subcutaneous administration | Decrease in the size of adipocytes | [1][10] |
| Energy Expenditure | ARC Mice | Subcutaneous administration | Greater core temperature, suggesting increased energy expenditure | [1] |
Experimental Protocol: Murine Obesity Model
A typical experimental workflow for evaluating beloranib in a diet-induced obesity mouse model is outlined below. Such studies are crucial for establishing proof-of-concept and understanding the primary physiological effects of the drug candidate.
In Vivo Pharmacodynamics: Human Clinical Trials
Beloranib progressed through Phase I, II, and III clinical trials, where it consistently demonstrated clinically and statistically significant weight loss in obese participants.[12] The trials included populations with general obesity, obesity with type 2 diabetes, and rare genetic obesity disorders like Prader-Willi syndrome (PWS) and hypothalamic injury-associated obesity (HIAO).[4][11][13]
Quantitative Data from Human Studies
Table 1: Effects on Body Weight in Obese Individuals
| Study Phase | Population | Dose (subcutaneous, twice weekly) | Duration | Mean Weight Change vs. Placebo | Reference |
| Phase II | Obese Adults | 0.6 mg | 12 weeks | -5.1 kg | [12] |
| 1.2 mg | 12 weeks | -6.5 kg | [12] | ||
| 2.4 mg | 12 weeks | -10.5 kg | [12] | ||
| Phase IIb | Obese with Type 2 Diabetes | 1.2 mg | 26 weeks | -10.4% | [4] |
| 1.8 mg | 26 weeks | -9.6% | [4] | ||
| Phase IIa | Hypothalamic Injury Obesity | 1.8 mg | 4 weeks | -3.2 kg | [13] |
| Phase III | Prader-Willi Syndrome | 1.8 mg | 26 weeks | -12% | [11] |
| 2.4 mg | 26 weeks | -13.5% | [11] |
Table 2: Effects on Cardiometabolic Markers and Biomarkers
| Parameter | Study Population | Dose | Key Finding | Reference |
| LDL Cholesterol | Obese Adults | 0.9 mg/m² | 18% reduction | [6] |
| Triglycerides | Obese Adults | 0.9 mg/m² | 42% reduction | [6] |
| C-Reactive Protein (CRP) | Obese Adults | All doses | Significant reduction | [1][12] |
| HbA1c | Obese with Type 2 Diabetes | 1.2 mg & 1.8 mg | ~ -2.0% absolute change vs. -0.6% for placebo | [4] |
| Adiponectin | Obese Adults | 0.9 mg/m² | Significant increase | [1][6] |
| Leptin | Obese Adults | 0.9 mg/m² | Significant reduction | [1][6] |
| FGF-21 | Obese Adults | 0.9 mg/m² | Significant increase | [1][6] |
| β-hydroxybutyrate | Obese Adults | 0.9 mg/m² | Significant increase, consistent with fat metabolism | [1][6] |
Experimental Protocol: Randomized Controlled Trial (RCT)
The clinical efficacy and safety of beloranib were primarily assessed through double-blind, randomized, placebo-controlled trials. The design of a typical Phase IIb study is visualized below.
Safety and Tolerability
Across clinical trials, the most common adverse events associated with beloranib were generally mild to moderate and included sleep disturbances (increased sleep latency) and gastrointestinal issues like nausea and diarrhea, particularly at higher doses.[1][12] However, the critical safety issue that emerged during late-stage development was an imbalance of venous thromboembolic events, including fatal pulmonary embolism, in patients receiving beloranib compared to placebo.[4] This severe adverse event profile led to the termination of all clinical development programs for the drug in 2016.[2]
Conclusion
This compound, through its potent inhibition of MetAP2, demonstrated a novel and effective mechanism for producing substantial weight loss and improving cardiometabolic risk factors in both preclinical models and human subjects. Its pharmacodynamic profile, characterized by reduced lipid synthesis and increased fat metabolism, confirmed MetAP2 as a viable therapeutic target for obesity. Despite its promising efficacy, the unacceptable risk of thromboembolic events underscored a critical safety liability, ultimately halting its path to clinical use. The legacy of beloranib research continues to inform the development of next-generation MetAP2 inhibitors, with a focus on uncoupling the desired metabolic benefits from the adverse vascular effects.
References
- 1. Portico [access.portico.org]
- 2. Beloranib - Wikipedia [en.wikipedia.org]
- 3. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fpwr.org [fpwr.org]
- 12. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beloranib: A Fumagillin Analog for Obesity Research - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib, a fumagillin analog, emerged as a potent anti-obesity agent by targeting methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and cellular metabolism.[1][2][3] Initially investigated as an anti-cancer therapeutic due to its antiangiogenic properties, preclinical studies revealed a significant and consistent side effect of weight loss.[1][4] This discovery pivoted the clinical development of Beloranib towards treating severe obesity and rare obesity-related disorders.[1][2] This technical guide provides a comprehensive overview of Beloranib, summarizing its mechanism of action, quantitative data from key clinical trials, and an outline of the experimental methodologies employed in its evaluation. While the development of Beloranib was ultimately halted due to safety concerns, specifically thromboembolic events, the wealth of data generated from its research offers valuable insights into the potential of MetAP2 inhibition as a therapeutic strategy for obesity and metabolic diseases.[5][6]
Introduction: From Antifungal to Anti-Obesity
Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, was first identified for its antimicrobial properties.[4] Decades later, it was serendipitously discovered to possess potent antiangiogenic activity.[4] This led to the synthesis of numerous fumagillin analogs, including Beloranib (formerly known as CKD-732 and ZGN-433), with the aim of developing novel cancer therapies.[1][3] During preclinical and early clinical development for oncology indications, a consistent and dose-dependent weight loss was observed in subjects treated with these analogs.[4] Recognizing the therapeutic potential of this effect, Zafgen Inc. spearheaded the clinical development of Beloranib for the treatment of obesity.[1][2]
Beloranib is a synthetic derivative of fumagillin, administered via subcutaneous injection.[2] Its primary mechanism of action is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a cytosolic metalloenzyme.[1]
Mechanism of Action: MetAP2 Inhibition
Beloranib exerts its anti-obesity effects through the inhibition of MetAP2.[7] MetAP2 plays a crucial role in the post-translational modification of newly synthesized proteins by cleaving the N-terminal methionine.[5] The inhibition of MetAP2 by Beloranib is believed to modulate several downstream signaling pathways, leading to a reduction in food intake and an increase in energy expenditure.[1]
The proposed mechanisms include:
-
Suppression of Lipid Synthesis: MetAP2 inhibition has been shown to suppress the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor involved in lipid and cholesterol biosynthesis. This action is thought to be mediated through the extracellular signal-regulated kinase (ERK) pathway.[1]
-
Stimulation of Fat Oxidation: Clinical data from Beloranib trials demonstrated an increase in β-hydroxybutyrate, a ketone body, suggesting a shift towards fat utilization for energy.
-
Modulation of Adipokines and Hormones: Treatment with Beloranib led to increased levels of adiponectin and fibroblast growth factor 21 (FGF-21), hormones that promote insulin sensitivity and energy expenditure.[1] Conversely, leptin levels decreased, consistent with a reduction in total adipose tissue.[1]
-
Central Effects on Appetite: Studies in animal models suggest that Beloranib may act on brain circuits that control food intake.[8]
Signaling Pathway of MetAP2 Inhibition by Beloranib
Caption: Signaling pathway of Beloranib via MetAP2 inhibition.
Quantitative Data from Clinical Trials
Beloranib was evaluated in several clinical trials across different patient populations with obesity. The following tables summarize the key efficacy and safety findings.
Efficacy Data
Table 1: Weight Loss in a 12-Week Phase II Study in Obese Adults [9]
| Treatment Group | Mean Weight Loss (kg) | Standard Error | p-value (vs. Placebo) |
| Placebo | -0.4 | 0.4 | - |
| Beloranib 0.6 mg | -5.5 | 0.5 | < 0.0001 |
| Beloranib 1.2 mg | -6.9 | 0.6 | < 0.0001 |
| Beloranib 2.4 mg | -10.9 | 1.1 | < 0.0001 |
Table 2: Weight Loss in a Phase 2a Study in Hypothalamic Injury-Associated Obesity (HIAO) [7][10]
| Treatment Group | Duration | Mean Weight Loss (kg) |
| Placebo | 4 weeks | -0.3 |
| Beloranib 1.8 mg | 4 weeks | -3.4 |
| Beloranib 1.8 mg | 8 weeks (open-label extension) | -6.2 |
Table 3: Efficacy in a 26-Week Phase 3 Study in Prader-Willi Syndrome (PWS) [8]
| Treatment Group | Mean Change in Body Weight (%) | p-value (vs. Placebo) | Mean Change in Hyperphagia Score (HQ-CT) | p-value (vs. Placebo) |
| Placebo | +4.0 | - | - | - |
| Beloranib 1.8 mg | -8.0 | - | Improvement | - |
| Beloranib 2.4 mg | -9.5 | - | Improvement | - |
Table 4: Cardiometabolic Risk Factor Improvements in Obese Adults (12-Week Phase II Study) [9]
| Parameter | Beloranib 2.4 mg | Placebo |
| Total Cholesterol | Significant Reduction | No significant change |
| LDL Cholesterol | Significant Reduction | No significant change |
| Triglycerides | Significant Reduction | No significant change |
| HDL Cholesterol | Increase | No significant change |
| High-sensitivity C-reactive protein (hs-CRP) | Improvement | No significant change |
Safety and Tolerability
Beloranib was generally well-tolerated in early-phase trials, with the most common adverse events being mild to moderate and transient.[9] However, the development program was terminated due to an increased risk of venous thromboembolism (VTE), including fatal cases of pulmonary embolism, observed in later-stage trials.[11][12]
Table 5: Common Adverse Events Reported in Beloranib Clinical Trials [9][13][14]
| Adverse Event | Severity | Frequency |
| Nausea | Mild to Moderate | More common with Beloranib |
| Diarrhea | Mild to Moderate | More common with Beloranib |
| Headache | Mild to Moderate | More common with Beloranib |
| Infusion/Injection Site Reactions | Mild | More common with Beloranib |
| Sleep Disturbance (Insomnia) | Mild to Moderate | Dose-related |
| Venous Thromboembolism (VTE) | Severe | Increased risk with Beloranib |
Experimental Protocols
Detailed, replicable step-by-step laboratory protocols for the clinical trials of Beloranib are not publicly available. The following descriptions are based on the methodologies reported in published studies and clinical trial registrations.
Clinical Trial Design and Workflow
The clinical trials for Beloranib were typically randomized, double-blind, and placebo-controlled.[9][10][13]
References
- 1. fpwr.org [fpwr.org]
- 2. Zafgen Presents Positive Safety and Efficacy Data From Phase 2 Trial of Beloranib in Severe Obesity and Proof of Concept Trial in Prader-Willi Syndrome at ECO 2015 - Larimar Therapeutics, Inc. [investors.larimartx.com]
- 3. scilit.com [scilit.com]
- 4. Zafgen completes patient enrolment of Phase IIa trial of obesity drug Beloranib - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The international development of the modified hyperphagia questionnaire | RTI Health Solutions [rtihs.org]
- 10. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship Between Weight Loss, Changes in Serum hs-CRP Levels and apo A-1 Lipoprotein, and High-Density Lipoprotein-Cholesterol Ratios as Predictors for Improved Cardiovascular Risk Factors After Laparoscopic Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Beloranib | C29H41NO6 | CID 6918502 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rise and Fall of Beloranib: A Technical Review of a Novel Anti-Obesity Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib hemioxalate, a fumagillin analog, emerged as a promising therapeutic agent for obesity by targeting methionine aminopeptidase 2 (MetAP2). Initially investigated as an anti-angiogenic agent for cancer, its potent effects on weight loss redirected its clinical development towards metabolic diseases. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of beloranib, detailing its mechanism of action, preclinical and clinical findings, and the ultimate reasons for its discontinuation.
Discovery and Preclinical Development
Beloranib was identified as a potent inhibitor of MetAP2, an enzyme crucial for the post-translational modification of proteins. The anti-obesity effects of MetAP2 inhibition were first observed in preclinical studies.
Preclinical Rationale and Key Findings
Early studies in rodent models of obesity demonstrated that beloranib induced significant weight loss, primarily through a reduction in food intake and an increase in energy expenditure. These effects were observed in both genetically obese (ob/ob) mice and diet-induced obese models.[1] Notably, the weight loss was predominantly from fat mass, with a relative preservation of lean body mass.
Mechanism of Action
Beloranib's primary mechanism of action is the inhibition of MetAP2. This inhibition leads to a cascade of downstream effects that collectively contribute to weight loss and improved metabolic parameters.
Signaling Pathways Affected by Beloranib
The inhibition of MetAP2 by beloranib is thought to impact several key signaling pathways involved in metabolism:
-
ERK1/2 Signaling: Beloranib has been shown to attenuate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in adipogenesis and lipid metabolism.
-
SREBP-1c Regulation: By modulating ERK1/2 signaling, beloranib is believed to downregulate the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis.
-
Adiponectin and FGF21 Regulation: Clinical studies have shown that beloranib treatment leads to increased levels of adiponectin and fibroblast growth factor 21 (FGF21), hormones that play crucial roles in regulating glucose and lipid metabolism and enhancing insulin sensitivity.[2]
Clinical Development
Beloranib underwent a series of clinical trials to evaluate its safety and efficacy in various patient populations with obesity.
Phase 1 Clinical Trial
An ascending dose-controlled trial in obese women demonstrated that intravenous administration of beloranib was well-tolerated and resulted in dose-dependent weight loss. The highest dose group showed a median weight loss of 1 kg per week over 26 days.[2] Improvements in triglycerides, LDL cholesterol, and C-reactive protein were also observed.[2]
Phase 2 Clinical Trials
Table 1: Summary of Phase 2 Clinical Trial Results for Beloranib
| Trial ID | Patient Population | N | Treatment Arms | Duration | Key Efficacy Outcomes | Key Safety Findings |
| ZAF-201 | Severely obese adults | 147 | Placebo, Beloranib 0.6 mg, 1.2 mg, 2.4 mg (twice weekly) | 12 weeks | Dose-dependent weight loss: -5.5 kg (0.6 mg), -6.9 kg (1.2 mg), -10.9 kg (2.4 mg) vs. -0.4 kg (placebo)[3] | Generally well-tolerated; dose-related sleep disturbance and GI adverse events.[3] |
| ZAF-221 | Adults with hypothalamic injury-associated obesity | 14 | Placebo, Beloranib 1.8 mg (twice weekly) | 4 weeks (double-blind) + 4 weeks (open-label) | Mean weight loss of 3.4 kg vs. 0.3 kg for placebo at 4 weeks; 6.2 kg at 8 weeks.[4][5] | Well-tolerated with no serious adverse events reported.[4] |
| Phase 2a PWS | Adults with Prader-Willi Syndrome | 17 | Placebo, Beloranib (doses not specified) | 8 weeks | Reduced body weight, fat mass, and attenuated hyperphagia-related behavior.[6] | Not detailed in available results. |
-
Study Design: Randomized, double-blind, placebo-controlled trial with an open-label extension.[5]
-
Participants: 14 obese patients with confirmed hypothalamic injury.[4]
-
Intervention: Twice-weekly subcutaneous injections of 1.8 mg beloranib or placebo for 4 weeks, followed by an optional 4-week open-label extension where all participants received beloranib.[5]
-
Primary Endpoint: Change in body weight from baseline.
-
Secondary Endpoints: Changes in lipids, C-reactive protein (CRP), and other cardiometabolic markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investors.larimartx.com [investors.larimartx.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Beloranib's Impact on Fatty Acid Metabolism and Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beloranib, a fumagillin analog, is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular proliferation and metabolism. Initially investigated as an anti-cancer agent, Beloranib demonstrated significant and sustained weight reduction in preclinical and clinical studies, sparking interest in its potential as an anti-obesity therapeutic. This technical guide provides an in-depth analysis of Beloranib's mechanism of action, with a specific focus on its profound effects on fatty acid metabolism and synthesis. We will explore the molecular pathways modulated by Beloranib, present quantitative data from key clinical trials, and detail the experimental protocols used to elucidate its metabolic effects.
Introduction
Obesity and its associated metabolic disorders, including type 2 diabetes and cardiovascular disease, represent a significant global health challenge. The intricate regulation of fatty acid metabolism is central to energy homeostasis, and its dysregulation is a hallmark of these conditions. Beloranib emerged as a novel therapeutic candidate by targeting MetAP2, an enzyme not traditionally associated with metabolic control. Inhibition of MetAP2 by Beloranib initiates a cascade of events that collectively lead to a net catabolic state, characterized by reduced fat synthesis and increased fat oxidation.[1][2] This guide will dissect the core mechanisms underlying these effects.
Mechanism of Action: MetAP2 Inhibition
Beloranib's primary molecular target is Methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that removes the N-terminal methionine from nascent proteins.[3] While the precise downstream effectors of MetAP2 that mediate its metabolic effects are still under investigation, a key proposed mechanism involves the modulation of signaling pathways that regulate lipid metabolism.
One of the critical pathways affected by MetAP2 inhibition is the sterol regulatory element-binding protein (SREBP) pathway.[1][3] SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting MetAP2, Beloranib is thought to suppress the activity of SREBPs, leading to a downstream reduction in the expression of key lipogenic enzymes.[1]
The following diagram illustrates the proposed signaling pathway of Beloranib's action:
Quantitative Effects on Fatty Acid Metabolism
Clinical trials with Beloranib (also known as ZGN-433) have demonstrated significant effects on key markers of fatty acid metabolism. The following tables summarize the quantitative data from these studies.
Table 1: Effect of Beloranib on Plasma Lipids
| Dose | Treatment Duration | Analyte | Percent Change from Baseline | p-value | Reference |
| 0.9 mg/m² | 26 days | Triglycerides | -38% | <0.05 | |
| 0.9 mg/m² | 26 days | LDL Cholesterol | -23% | <0.05 | |
| 0.6 mg | 12 weeks | Triglycerides | Dose-dependent reduction | <0.0001 vs placebo | [4] |
| 1.2 mg | 12 weeks | Triglycerides | Dose-dependent reduction | <0.0001 vs placebo | [4] |
| 2.4 mg | 12 weeks | Triglycerides | Dose-dependent reduction | <0.0001 vs placebo | [4] |
| 0.6 mg | 12 weeks | LDL Cholesterol | Dose-dependent reduction | <0.0001 vs placebo | [4] |
| 1.2 mg | 12 weeks | LDL Cholesterol | Dose-dependent reduction | <0.0001 vs placebo | [4] |
| 2.4 mg | 12 weeks | LDL Cholesterol | Dose-dependent reduction | <0.0001 vs placebo | [4] |
Table 2: Effect of Beloranib on Markers of Fat Oxidation and Body Composition
| Dose | Treatment Duration | Analyte/Parameter | Observation | Reference |
| 0.9 mg/m² | 26 days | Beta-hydroxybutyrate | Increased to levels seen with very low-energy diets | |
| 1.8 mg | 4 weeks | Body Fat Content | 8.1% reduction vs. placebo | |
| 0.6 mg | 12 weeks | Body Weight | -5.5 ± 0.5 kg | [4] |
| 1.2 mg | 12 weeks | Body Weight | -6.9 ± 0.6 kg | [4] |
| 2.4 mg | 12 weeks | Body Weight | -10.9 ± 1.1 kg | [4] |
These data consistently show that Beloranib treatment leads to a significant reduction in circulating triglycerides and LDL cholesterol, coupled with an increase in beta-hydroxybutyrate, a ketone body that is a product of fatty acid oxidation.[4] The observed weight loss is primarily driven by a reduction in fat mass.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the effects of Beloranib on fatty acid metabolism.
Measurement of Plasma Lipids (Triglycerides and LDL Cholesterol)
Objective: To quantify the concentration of triglycerides and LDL cholesterol in plasma samples.
Methodology:
-
Sample Collection: Whole blood is collected from subjects in EDTA-containing tubes. Plasma is separated by centrifugation.[5]
-
Triglyceride Measurement: Plasma triglyceride levels are typically determined using an enzymatic assay. This method involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then quantified, often through a colorimetric or fluorometric reaction.[6]
-
LDL Cholesterol Measurement: LDL cholesterol can be measured directly using homogenous assays or calculated using the Friedewald equation, provided that triglyceride levels are not excessively high. The reference method, beta-quantification, involves ultracentrifugation to separate lipoprotein fractions followed by cholesterol measurement in the LDL fraction.[7]
Measurement of Plasma Beta-Hydroxybutyrate
Objective: To quantify the concentration of the ketone body beta-hydroxybutyrate in plasma as an indicator of fatty acid oxidation.
Methodology:
-
Sample Collection: Blood is collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent ex vivo metabolism. Plasma or serum is then separated.[8]
-
Enzymatic Assay: The most common method for measuring beta-hydroxybutyrate is an enzymatic assay using β-hydroxybutyrate dehydrogenase. This enzyme catalyzes the oxidation of β-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the beta-hydroxybutyrate concentration.[9][10]
In Vitro Fatty Acid Oxidation Assay
Objective: To measure the rate of fatty acid oxidation in cells or tissue homogenates treated with Beloranib.
Methodology:
-
Cell/Tissue Preparation: Cells (e.g., hepatocytes, adipocytes) or tissue homogenates (e.g., liver, muscle) are prepared and incubated in a suitable buffer.
-
Radiolabeled Substrate: A radiolabeled fatty acid, typically [1-¹⁴C]palmitate or [9,10-³H]palmitate, is added to the incubation medium.[11][12]
-
Incubation: The cells or tissues are incubated with the radiolabeled substrate for a defined period, allowing for the uptake and oxidation of the fatty acid.
-
Measurement of Oxidation Products:
-
¹⁴CO₂ Trapping (for [1-¹⁴C]palmitate): The reaction is stopped, and the ¹⁴CO₂ produced from the complete oxidation of the labeled palmitate is trapped using a base (e.g., sodium hydroxide). The radioactivity is then measured by scintillation counting.[11]
-
³H₂O Production (for [9,10-³H]palmitate): The reaction is stopped, and the aqueous phase containing the ³H₂O produced during β-oxidation is separated from the labeled substrate. The radioactivity in the aqueous phase is then quantified.[12]
-
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of protein or time.
The following diagram illustrates a typical workflow for an in vitro fatty acid oxidation assay:
Conclusion
Beloranib, through its inhibition of MetAP2, exerts significant effects on fatty acid metabolism, leading to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. This dual mechanism contributes to the substantial weight loss and improvements in lipid profiles observed in clinical trials. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and target the complex interplay between MetAP2 and metabolic regulation. Further research into the precise downstream targets of MetAP2 will be crucial for the development of next-generation therapeutics for obesity and related metabolic disorders.
References
- 1. dovepress.com [dovepress.com]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 5. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab Test: Beta-Hydroxybutyrate (Blood) Level [ebmconsult.com]
- 9. researchgate.net [researchgate.net]
- 10. corelabsupplies.com [corelabsupplies.com]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-oxidation assay [macdougald.lab.medicine.umich.edu]
Probing the Anti-Angiogenic Potential of Beloranib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beloranib, a fumagillin analog, is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for endothelial cell proliferation and, consequently, angiogenesis.[1][2] Initially investigated as an anti-cancer agent, its profound effects on weight loss led to its repurposing for the treatment of obesity.[1][2] This technical guide delves into the anti-angiogenic properties of Beloranib, elucidating its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for assessing its anti-angiogenic efficacy. Despite the discontinuation of its clinical development due to thromboembolic events, the study of Beloranib and other MetAP2 inhibitors remains a compelling area of research for anti-angiogenic therapies.[3][4]
Mechanism of Action: MetAP2 Inhibition and Downstream Effects
Beloranib exerts its anti-angiogenic effects primarily through the irreversible inhibition of MetAP2.[5] MetAP2 is a bifunctional protein that, in addition to its enzymatic activity of cleaving the N-terminal methionine from nascent polypeptides, is also involved in regulating protein synthesis through the eukaryotic initiation factor 2-alpha (eIF2α) pathway.[1]
The inhibition of MetAP2's aminopeptidase activity is believed to be the key to its anti-angiogenic effect. This inhibition leads to a cytostatic effect on endothelial cells, arresting their proliferation and thus preventing the formation of new blood vessels.[6][7] The precise downstream signaling cascade following MetAP2 inhibition is not fully elucidated but is thought to involve the disruption of post-translational modifications of proteins essential for endothelial cell growth and survival.
Figure 1. Simplified signaling pathway of Beloranib's anti-angiogenic action.
Quantitative Preclinical Data
The anti-angiogenic activity of Beloranib and its analogs has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-Angiogenic Activity of MetAP2 Inhibitors
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| MetAP2 Inhibitors (unspecified) | Cell Proliferation | HUVEC | IC50 | 2.5 nM | [5] |
| Fumagillin | Cell Proliferation | HUVEC | Half-maximal inhibition | 0.5 ng/mL | [1] |
| AGM-1470 (TNP-470) | Cell Proliferation | Endothelial Cells | Half-maximal inhibition | ~10 pg/mL | [1] |
Table 2: In Vivo Anti-Angiogenic Activity of MetAP2 Inhibitors
| Compound | Model | Assay | Endpoint | Result | Reference |
| Fumagillin | Mouse Dorsal Air Sac | Tumor-induced neovascularization | Inhibition of angiogenesis | Suppression observed | [1] |
| AGM-1470 (TNP-470) | Mouse Model | Tumor Growth | Inhibition of tumor growth | Significant suppression | [1] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the investigation of anti-angiogenic compounds like Beloranib.
In Vitro Assays
3.1.1. Endothelial Cell Proliferation Assay
This assay assesses the cytostatic effect of the test compound on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Seeding: Cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Beloranib or vehicle control.
-
Incubation: Cells are incubated for 72 hours.
-
Quantification: Cell proliferation is measured using a standard method such as the MTT assay, which quantifies viable cells based on mitochondrial activity. The absorbance is read using a microplate reader.
-
Analysis: The IC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated from the dose-response curve.
3.1.2. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.
-
Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of Beloranib or vehicle control.
-
Incubation: The plate is incubated for 6-18 hours at 37°C.
-
Visualization: Tube formation is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The percentage of inhibition is calculated relative to the vehicle control.
Figure 2. Experimental workflow for the endothelial cell tube formation assay.
Ex Vivo Assay
3.2.1. Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
-
Aorta Excision: Thoracic aortas are excised from rats or mice under sterile conditions.
-
Ring Preparation: The aortas are cleaned of periadventitial fat and cut into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.
-
Treatment: Culture medium containing various concentrations of Beloranib or vehicle control is added to the wells.
-
Incubation: The plate is incubated for 7-14 days, with media changes every 2-3 days.
-
Visualization and Quantification: The outgrowth of microvessels from the aortic rings is observed and photographed at regular intervals. The extent of angiogenesis is quantified by measuring the length and number of sprouts using image analysis software.
In Vivo Assay
3.3.1. Matrigel Plug Assay
This in vivo assay is widely used to assess angiogenesis in a living organism.
-
Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (Beloranib) or vehicle control on ice.
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation: The mice are monitored for 7-14 days.
-
Plug Excision: The Matrigel plugs are excised.
-
Analysis: The degree of angiogenesis is quantified by measuring the hemoglobin content of the plugs (as an index of blood vessel formation) using a colorimetric assay (e.g., Drabkin's reagent). Alternatively, the plugs can be processed for histological analysis and the microvessel density determined by staining for endothelial cell markers such as CD31.
Figure 3. Experimental workflow for the in vivo Matrigel plug assay.
Conclusion
Beloranib, through its potent inhibition of MetAP2, demonstrates significant anti-angiogenic properties by suppressing endothelial cell proliferation. The preclinical data, though primarily from its analogs, strongly support its activity in vitro and in vivo. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Beloranib and other MetAP2 inhibitors as potential anti-angiogenic agents. While its clinical development for obesity was halted, the unique mechanism of action of Beloranib warrants continued exploration in the context of angiogenesis-dependent diseases, with a careful consideration of its safety profile.
References
- 1. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. spandidos-publications.com [spandidos-publications.com]
Beloranib Hemioxalate's Impact on Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib hemioxalate is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of cellular processes critical to metabolism and angiogenesis.[1] While initially explored as an anti-cancer agent, its significant effects on weight and fat mass reduction have positioned it as a molecule of interest for obesity and related metabolic disorders.[2] This technical guide provides an in-depth analysis of the impact of MetAP2 inhibition by compounds like Beloranib on adipocyte differentiation, a key process in the development of adipose tissue. Due to the limited availability of direct in vitro studies on this compound, this guide leverages detailed data from studies on BL6, a structurally and functionally similar MetAP2 inhibitor, to elucidate the core mechanisms of action on pre-adipocyte differentiation.[3] The clinical relevance of these findings is supported by trials where Beloranib treatment led to significant reductions in body fat mass and favorable changes in adipocyte-related biomarkers.[4][5]
Core Mechanism of Action
MetAP2 inhibitors exert their anti-adipogenic effects by interfering with the transcriptional cascade that governs the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. The prevailing mechanism suggests that MetAP2 inhibition leads to the suppression of key adipogenic transcription factors, thereby attenuating the entire differentiation program.[3] One of the proposed downstream effects is the suppression of sterol regulatory element-binding protein (SREBP) activity through pathways related to extracellular signal-regulated kinases (ERK).[6] This, in turn, affects the expression of master regulators of adipogenesis.
Quantitative Data on MetAP2 Inhibition and Adipocyte Differentiation
The following tables summarize the quantitative effects of the MetAP2 inhibitor BL6 on 3T3-L1 pre-adipocyte differentiation. This data is derived from a key study investigating the anti-adipogenic properties of this class of compounds and serves as a strong proxy for the expected effects of this compound.[3]
Table 1: Dose-Dependent Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes by MetAP2 Inhibitor BL6 [3]
| Treatment Group | Concentration (µM) | Absorbance at 510 nm (Oil Red O Staining) | Percentage Inhibition of Lipid Accumulation |
| Control (DMSO) | 0 | 1.25 (± 0.1) | 0% |
| BL6 | 20 | 1.20 (± 0.15) | 4% |
| BL6 | 50 | 0.85 (± 0.08) | 32% |
| BL6 | 100 | 0.60 (± 0.05) | 52% |
*Statistically significant reduction compared to control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Effect of MetAP2 Inhibitor BL6 on Adipogenic Gene Expression in 3T3-L1 Cells [3]
| Gene | Treatment (100 µM BL6) | Fold Change vs. Control (DMSO) |
| PPARγ | 100 µM BL6 | ~0.7 (30% decrease) |
| C/EBPα | 100 µM BL6 | ~0.6 (40% decrease) |
| SREBP1 | 100 µM BL6 | ~0.5 (50% decrease) |
| FAS | 100 µM BL6 | ~0.4 (60% decrease)* |
| Adiponectin | 100 µM BL6 | ~0.7 (30% decrease) |
*Statistically significant reduction compared to control.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Aspergillus, angiogenesis, and obesity: the story behind beloranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
The Role of Methionine Aminopeptidase 2 (MetAP2) Inhibition in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Aminopeptidase 2 (MetAP2), a ubiquitous metalloprotease, has emerged as a compelling therapeutic target for metabolic disorders, including obesity and type 2 diabetes.[1][2] Initially explored for its anti-angiogenic properties in oncology, the inhibition of MetAP2 has demonstrated profound effects on energy balance and glucose homeostasis.[3][4][5] This technical guide provides a comprehensive overview of the role of MetAP2 inhibition in metabolic diseases, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals in the field of metabolic disorders.
Introduction to MetAP2
Methionine Aminopeptidase 2 (MetAP2) is a highly conserved intracellular enzyme that plays a crucial role in protein maturation.[6] Specifically, it catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function and localization of many proteins. MetAP2 is a member of the methionyl aminopeptidase family and is distinguished by its sensitivity to inhibition by the fumagillin class of compounds.[5][7] While MetAP2 is broadly expressed, its inhibition has shown surprisingly specific effects on endothelial and adipocyte function, underpinning its therapeutic potential in metabolic diseases.[1][8]
Mechanism of Action of MetAP2 Inhibition in Metabolic Regulation
The anti-obesity and anti-diabetic effects of MetAP2 inhibition are multifactorial, stemming from a combination of central and peripheral actions that collectively lead to a negative energy balance and improved glycemic control.
Central Effects on Appetite and Satiety
Preclinical studies have consistently shown that MetAP2 inhibitors reduce food intake.[3][7][9] This effect is thought to be mediated, at least in part, by the modulation of hypothalamic pathways that regulate appetite.[7] While the precise neuronal targets are still under investigation, the observed reduction in hyperphagia suggests a central mechanism of action contributing to weight loss.[7][9]
Peripheral Effects on Adipose Tissue and Energy Expenditure
MetAP2 inhibition exerts significant effects on adipose tissue biology. It has been shown to inhibit adipogenesis, the process of new fat cell formation, which is linked to its anti-angiogenic properties, as the expansion of adipose tissue is dependent on the formation of new blood vessels.[4][10] Furthermore, MetAP2 inhibitors have been demonstrated to increase energy expenditure.[1][3][8] This is potentially mediated by a direct action on brown adipocytes, enhancing β-adrenergic signaling and promoting thermogenesis.[8]
Improvement of Insulin Sensitivity and Glucose Metabolism
In addition to weight loss, MetAP2 inhibition directly improves parameters of glucose control. Clinical and preclinical studies have reported reductions in fasting glucose, insulin, and HbA1c levels.[1][6][7] The mechanisms underlying these improvements are likely a combination of weight loss-dependent and -independent effects, including enhanced insulin sensitivity in peripheral tissues and improved hepatic glucose uptake.[6][11][12]
Signaling Pathways
The inhibition of MetAP2 has been shown to impact several key signaling pathways involved in cell proliferation, metabolism, and inflammation. A notable downstream effect is the suppression of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.[5] This is thought to contribute to the anti-proliferative and anti-inflammatory effects of MetAP2 inhibitors.
Figure 1: Simplified signaling pathway of MetAP2 inhibition.
MetAP2 Inhibitors in Development and Clinical Trials
The therapeutic potential of MetAP2 inhibition was first discovered with fumagillin, a natural product of Aspergillus fumigatus.[7] However, its clinical development has been hampered by concerns over neurotoxicity. This has led to the development of synthetic analogs with improved safety profiles.
Fumagillin and its Analogs (TNP-470)
Fumagillin and its semi-synthetic analog, TNP-470, were among the first MetAP2 inhibitors to be studied extensively.[3][5] While effective in preclinical models of obesity, their development for metabolic indications has been limited due to off-target effects.[3]
Beloranib (ZGN-433)
Beloranib is a fumagillin analog that has been investigated in several clinical trials for obesity.[2] It demonstrated significant weight loss and improvements in glycemic control in obese individuals.[10] However, its development was discontinued due to an increased risk of venous thromboembolism.[7]
ZGN-1061
ZGN-1061 is another MetAP2 inhibitor that was developed with the aim of an improved safety profile compared to beloranib.[1] Early clinical trials showed promising results in terms of glycemic control and weight loss in patients with type 2 diabetes.[1][2] Despite a seemingly better safety profile, its development was also discontinued.[1][2]
Quantitative Data on the Efficacy of MetAP2 Inhibitors
The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of MetAP2 inhibitors on metabolic parameters.
Table 1: Preclinical Efficacy of MetAP2 Inhibitors
| Compound | Animal Model | Duration | Key Findings | Reference |
| ZGN-1258 | Obese Thm1-cko mice | 2 weeks | 17.1% reduction in body weight; decreased food intake, blood glucose, insulin, and leptin. | [7][9] |
| TNP-470 | ob/ob mice | 8 weeks | Significant weight reduction; reduced food intake. | [3][5] |
| ZGN-201 | Diet-induced obese mice | 9 months | 43% lower body weight; reduced fasting plasma glucose and insulin. | [3] |
| Fumagillin | High-fat, high-fructose fed dogs | 8 weeks | 29% reduction in food intake; 6% reduction in body weight; 44% reduction in glycemic excursion during OGTT. | [6][11] |
| ZGN-1061 | Diet-induced obese mice | 4 weeks | 25% reduction in body weight; reduced plasma glucose and insulin. | [1] |
Table 2: Clinical Efficacy of MetAP2 Inhibitors
| Compound | Patient Population | Duration | Key Findings | Reference |
| Beloranib | Obese adults | 12 weeks | Dose-dependent weight loss of 5.5 kg (0.6 mg), 6.9 kg (1.2 mg), and 10.9 kg (2.4 mg); reductions in waist circumference, triglycerides, and hs-CRP. | [1] |
| ZGN-1061 | Overweight/obese adults with T2DM | 12 weeks | Clinically meaningful reductions in HbA1c at 0.9 mg (-0.6%) and 1.8 mg (-1.0%) doses; 2.2% weight loss in the 1.8 mg group. | [1][2] |
| Beloranib | Obese adults with T2DM | 6 months | Significant reduction in body weight and HbA1c. | [6] |
Safety and Adverse Events
The clinical development of MetAP2 inhibitors has been challenged by safety concerns, primarily related to thromboembolic events.
Table 3: Reported Adverse Events of MetAP2 Inhibitors in Clinical Trials
| Compound | Adverse Event | Severity | Reference |
| Beloranib | Venous thromboembolism | Serious | [7] |
| Beloranib | Nausea, infusion site injury | Mild to moderate | [1] |
| ZGN-1061 | Generally well-tolerated, no specific safety signals identified in Phase II | Mild to moderate | [1] |
Key Experimental Protocols
This section provides a detailed methodology for a representative preclinical study evaluating a MetAP2 inhibitor in a diet-induced obese (DIO) mouse model.
In Vivo Efficacy Study in Diet-Induced Obese Mice
Figure 2: Workflow for assessing a MetAP2 inhibitor in vivo.
Detailed Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Group Allocation: Mice are randomized into treatment and vehicle control groups (n=8-10 per group) based on body weight to ensure even distribution.
-
Drug Administration: The MetAP2 inhibitor is administered daily for a period of 4 weeks. The route of administration (e.g., oral gavage, subcutaneous injection) and vehicle will depend on the properties of the compound.
-
Monitoring: Body weight and food intake are measured weekly. Animals are monitored daily for any signs of toxicity or adverse effects.
-
Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice are given an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Procedures: At the end of the study, mice are euthanized, and blood is collected for the analysis of plasma glucose, insulin, triglycerides, and other relevant biomarkers. Tissues such as the liver and various adipose depots (epididymal, subcutaneous) are collected, weighed, and processed for histological analysis (e.g., H&E staining for adipocyte size) and gene expression analysis (e.g., qPCR for markers of inflammation and lipid metabolism).
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the treatment effects.
Conclusion and Future Directions
The inhibition of MetAP2 represents a novel and potent mechanism for the treatment of obesity and type 2 diabetes. The consistent and significant weight loss and improvements in glycemic control observed in both preclinical and clinical studies underscore the therapeutic potential of this target. However, the adverse event profile, particularly the risk of thromboembolism, remains a significant hurdle for the clinical translation of current MetAP2 inhibitors.
Future research in this area should focus on:
-
Developing second-generation MetAP2 inhibitors with an improved safety profile that uncouples the metabolic benefits from the adverse effects on coagulation.
-
Further elucidating the downstream molecular mechanisms by which MetAP2 inhibition mediates its effects on appetite, energy expenditure, and glucose metabolism.
-
Identifying patient populations that are most likely to benefit from MetAP2 inhibitor therapy and are at a lower risk for adverse events.
A deeper understanding of the biology of MetAP2 and the development of safer inhibitors could unlock a new class of highly effective therapies for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. MetAP2 inhibitor treatment of high-fat and -fructose-fed dogs: impact on the response to oral glucose ingestion and a hyperinsulinemic hyperglycemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MetAP2 inhibitor treatment of high-fat and -fructose-fed dogs: impact on the response to oral glucose ingestion and a hyperinsulinemic hyperglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
The Chemistry of Beloranib Hemioxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib, a fumagillin analog, is a selective and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1] Initially investigated as an anti-angiogenic agent for cancer treatment, its potent effects on weight loss shifted its clinical development towards obesity and related metabolic disorders.[2][3] Beloranib hemioxalate is the salt form of the active compound. This document provides a detailed technical guide on the chemistry of this compound, including its synthesis, mechanism of action, and analytical characterization.
Chemical Properties and Synthesis
This compound is a synthetic derivative of fumagillin, a natural product of Aspergillus fumigatus.[3] The chemical name for Beloranib is [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate.[2]
Table 1: Physicochemical Properties of Beloranib and this compound
| Property | Value | Source |
| Beloranib | ||
| Molecular Formula | C₂₉H₄₁NO₆ | [1] |
| Molecular Weight | 499.6 g/mol | [1] |
| This compound | ||
| Molecular Formula | C₆₀H₈₄N₂O₁₆ | PubChem CID: 25144864 |
| Molecular Weight | 1089.3 g/mol | PubChem CID: 25144864 |
Synthesis of Beloranib
The synthesis of Beloranib involves the modification of fumagillol, a core scaffold derived from fumagillin. A key patent outlines a general process for creating fumagillol derivatives. While a specific, detailed protocol for Beloranib's industrial synthesis is not publicly available, the following represents a plausible synthetic route based on the available literature.
Experimental Protocol: Synthesis of a Fumagillol Derivative (General)
-
Preparation of the Cinnamic Acid Moiety: 4-hydroxycinnamic acid is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield (E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylic acid.
-
Activation of the Carboxylic Acid: The resulting cinnamic acid derivative is then activated, for example, by conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Esterification with Fumagillol: The activated cinnamic acid derivative is reacted with fumagillol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the desired ester, Beloranib.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel.
-
Salt Formation: To form the hemioxalate salt, the purified Beloranib free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of oxalic acid (0.5 equivalents) in the same or a compatible solvent. The this compound salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.
Mechanism of Action
Beloranib exerts its biological effects through the irreversible inhibition of MetAP2, a cytosolic metalloenzyme.[1] MetAP2 plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[4]
MetAP2 Signaling Pathway
The inhibition of MetAP2 by Beloranib disrupts several downstream signaling pathways, leading to its observed effects on weight loss and metabolism. One of the key mechanisms involves the regulation of the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[5] MetAP2 is known to protect eIF2α from inhibitory phosphorylation.[1] By inhibiting MetAP2, Beloranib may lead to increased eIF2α phosphorylation, which in turn can reduce global protein synthesis but also selectively upregulate the translation of certain stress-response proteins.
Furthermore, MetAP2 inhibition has been shown to suppress the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor in lipid and cholesterol biosynthesis, via ERK-related pathways.[6] This leads to reduced lipogenesis.
Below is a diagram illustrating the proposed signaling pathway of MetAP2 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EA020251B1 - Biocompatible biodegradable fumagillin analog conjugates - Google Patents [patents.google.com]
- 6. Zafgen Announces Initiation Of Phase 2a Clinical Development With Beloranib In Obesity [bioprocessonline.com]
The Precipitous Fall of Beloranib: A Technical Analysis of Clinical Trial Terminations
For Immediate Release
BOSTON, MA – November 7, 2025 – A comprehensive review of the historical context surrounding the clinical trial terminations of the once-promising anti-obesity drug, beloranib, reveals a stark narrative of significant efficacy overshadowed by a critical and ultimately fatal safety signal: an increased risk of venous thromboembolic events (VTEs). This in-depth guide provides a technical analysis of the key clinical trials, the timeline of events leading to the program's cessation, and the proposed biological mechanisms underlying both the drug's intended effects and its severe adverse reactions.
Developed by Zafgen, Inc., beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, demonstrated impressive weight loss and improvement in hyperphagia in challenging patient populations, including those with Prader-Willi syndrome (PWS), a rare genetic disorder characterized by insatiable hunger.[1][2] However, the promising results were derailed by an emergent pattern of life-threatening blood clots, culminating in a complete clinical hold by the U.S. Food and Drug Administration (FDA) and the eventual discontinuation of the drug's development.[3][4]
A Promising Start: Efficacy Across Multiple Obese Populations
Beloranib's mechanism of action, the inhibition of MetAP2, was novel in the field of obesity. This enzyme is involved in the processing of new proteins, and its inhibition was shown to reduce the production of fatty acids and promote the use of stored fat for energy.[5][6] This unique mechanism translated into significant and rapid weight loss in several clinical trials.
Key Clinical Trials:
-
ZAF-311 (bestPWS): This pivotal Phase 3 trial in patients with Prader-Willi syndrome was a randomized, double-blind, placebo-controlled study.[1][2][7] Patients received twice-weekly subcutaneous injections of either 1.8 mg or 2.4 mg of beloranib or a placebo.[2][7] The trial was designed to assess changes in hyperphagia-related behaviors, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT), and body weight.[1][2]
-
ZAF-203: This Phase 2b trial evaluated beloranib in patients with severe obesity complicated by type 2 diabetes.[3][5] It was a randomized, double-blind, placebo-controlled study where patients received twice-weekly subcutaneous injections of 1.2 mg or 1.8 mg of beloranib or placebo.[5] The primary endpoint was the change in total body weight.[5]
-
ZAF-221: This Phase 2a trial investigated beloranib in patients with hypothalamic injury-associated obesity (HIAO), a rare and difficult-to-treat form of obesity.[8][9][10] This randomized, double-blind, placebo-controlled study administered 1.8 mg of beloranib or placebo twice weekly.[4][8]
The Unraveling: A Clear and Present Danger of Thrombosis
Despite the promising efficacy data, a concerning safety signal began to emerge across the beloranib clinical development program. An imbalance of VTEs, including deep vein thrombosis (DVT) and pulmonary embolism (PE), was observed in patients receiving beloranib compared to placebo.
The situation escalated tragically during the ZAF-311 trial. In October 2015, Zafgen reported the death of a patient in the trial who was later confirmed to have been receiving beloranib.[11] This event prompted the FDA to place a partial clinical hold on the beloranib investigational new drug (IND) application.[11] Following a second patient death in the open-label extension of the ZAF-311 study in December 2015, also due to pulmonary embolism, the FDA imposed a complete clinical hold on all beloranib trials.[3][4][12]
Faced with these insurmountable safety concerns and the significant hurdles required to potentially mitigate the thrombotic risk, Zafgen announced in July 2016 the discontinuation of the beloranib development program.[4][13]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the major beloranib clinical trials.
Table 1: Efficacy Outcomes of Key Beloranib Clinical Trials
| Trial | Patient Population | Treatment Arms | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| ZAF-311 (bestPWS) | Prader-Willi Syndrome | 1.8 mg beloranib, 2.4 mg beloranib, Placebo | Change in HQ-CT score and body weight | Statistically significant reductions in both HQ-CT scores and body weight for both beloranib doses compared to placebo.[6][7] |
| ZAF-203 | Severe Obesity & Type 2 Diabetes | 1.2 mg beloranib, 1.8 mg beloranib, Placebo | Change in body weight | Statistically significant weight loss of 13.5% (1.2 mg) and 12.7% (1.8 mg) vs. 3.1% for placebo.[3][5] |
| ZAF-221 | Hypothalamic Injury-Associated Obesity | 1.8 mg beloranib, Placebo | Change in body weight | Mean weight loss of 3.4 kg at 4 weeks and 6.2 kg at 8 weeks with beloranib, compared to a 0.3 kg weight loss with placebo at 4 weeks.[9] |
Table 2: Reported Venous Thromboembolic Events (VTEs) in Beloranib Clinical Trials
| Trial | Patient Population | Beloranib Dose(s) | Reported VTEs in Beloranib Arms | Reported VTEs in Placebo Arm |
| ZAF-311 (bestPWS) | Prader-Willi Syndrome | 1.8 mg, 2.4 mg | 2 fatal pulmonary embolisms, 2 deep vein thromboses. | 0 |
| ZAF-203 | Severe Obesity & Type 2 Diabetes | 1.2 mg, 1.8 mg | 1 pulmonary embolism, 1 deep vein thrombosis, 1 superficial thrombophlebitis.[5][7] | 0 |
| Other Trials | General Obesity | Various | Reports of thromboembolic events in ongoing and prior clinical trials.[11] | Not specified |
Experimental Protocols
While full clinical trial protocols are not publicly available, the following summarizes the key methodological aspects of the pivotal ZAF-311 trial based on published data.
ZAF-311 (bestPWS) Trial Protocol Summary
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Participants: 107 adolescents (aged 12 and older) and adults with a confirmed diagnosis of Prader-Willi syndrome and significant hyperphagia.[6][7]
-
Intervention: Subcutaneous injections of beloranib (1.8 mg or 2.4 mg) or placebo administered twice weekly for 26 weeks.[2][7]
-
Primary Endpoints:
-
Change from baseline in hyperphagia-related behaviors, assessed by the caregiver-reported Hyperphagia Questionnaire for Clinical Trials (HQ-CT). The HQ-CT is a 9-item questionnaire that evaluates the frequency and severity of food-seeking behaviors.
-
Change from baseline in body weight.
-
-
Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Following the initial reports of VTEs, enhanced screening and monitoring for thrombotic events were implemented.[11]
Signaling Pathways and Pathophysiological Mechanisms
The dual effects of beloranib – potent weight loss and a prothrombotic state – are believed to stem from its inhibition of the MetAP2 enzyme.
Proposed Mechanism of Action for Weight Loss
MetAP2 inhibition is thought to lead to weight loss through a multi-faceted mechanism that includes reduced appetite and increased energy expenditure. By inhibiting MetAP2, beloranib was proposed to modulate signaling pathways that control lipid metabolism, leading to a reduction in the synthesis of new fat molecules and an increase in the breakdown of stored fat.
Putative Mechanism of Thrombosis
The precise mechanism by which MetAP2 inhibition leads to a prothrombotic state is not fully understood, but it is hypothesized to involve the vascular endothelium. Endothelial cells play a crucial role in maintaining blood fluidity by expressing both anticoagulant and procoagulant factors. It is theorized that beloranib, by inhibiting MetAP2 in endothelial cells, may have shifted this balance towards a more procoagulant state. Potential mechanisms include:
-
Increased expression of procoagulant factors: MetAP2 inhibition may have led to an upregulation of tissue factor, a key initiator of the coagulation cascade, on the surface of endothelial cells.
-
Decreased expression of anticoagulant factors: The drug might have reduced the expression of natural anticoagulants produced by endothelial cells, such as thrombomodulin or tissue factor pathway inhibitor (TFPI).
Conclusion
The story of beloranib serves as a critical case study in drug development, highlighting the delicate balance between efficacy and safety. While the MetAP2 inhibitor showed remarkable promise in treating severe and complex forms of obesity, the unacceptable risk of life-threatening thromboembolic events led to its necessary downfall. The termination of the beloranib clinical trials underscores the paramount importance of rigorous safety monitoring and the unpredictable nature of targeting fundamental biological pathways. The insights gained from the beloranib program, however, continue to inform the development of next-generation therapies for obesity, with a heightened awareness of the potential for off-target effects and the critical need for a thorough understanding of a drug's complete biological profile. Zafgen and other companies have since pursued the development of second-generation MetAP2 inhibitors with modified properties aimed at retaining the metabolic benefits while mitigating the thrombotic risk.[4]
References
- 1. investors.larimartx.com [investors.larimartx.com]
- 2. fpwr.org [fpwr.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]
- 6. Zafgen Announces Initial Results from Phase 2a Study of Beloranib in Patients with Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 7. sec.gov [sec.gov]
- 8. investors.larimartx.com [investors.larimartx.com]
- 9. sec.gov [sec.gov]
- 10. Zafgen Announces Initiation Of Phase 2b Trial Of Beloranib In Severe Obesity - BioSpace [biospace.com]
- 11. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of endothelial cell coagulant properties. Modulation of tissue factor, plasminogen activator inhibitors, and thrombomodulin by phorbol 12-myristate 13-acetate and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Beloranib's Impact on Hyperphagia in Genetic Obesity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beloranib, a fumagillin-class inhibitor of methionine aminopeptidase 2 (MetAP2), emerged as a potent therapeutic candidate for managing severe obesity, demonstrating a novel mechanism of action that influences both weight reduction and the moderation of hyperphagia.[1] Despite its promising efficacy, particularly in genetic obesity syndromes like Prader-Willi Syndrome (PWS), clinical development was halted due to significant safety concerns, specifically an increased risk of venous thromboembolic events.[2] This whitepaper provides an in-depth technical overview of Beloranib's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and a discussion of its implications for future drug development in the context of genetic obesity.
Core Mechanism of Action: MetAP2 Inhibition
Beloranib functions as an irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of nascent proteins.[3] While initially investigated as an anti-angiogenic agent for cancer therapy, its potent effects on fat metabolism shifted its developmental focus to obesity.[4][5] Inhibition of MetAP2 is believed to restore balance to fat metabolism, reducing signals that drive lipid synthesis and fat storage, while promoting the utilization of stored fat for energy.[6] This leads to a state of negative energy balance, characterized by an increase in ketone bodies (beta-hydroxybutyrate) and key catabolic hormones like adiponectin and FGF-21.[4][7] The reduction in hyperphagia is thought to be a result of the integrated effect of these metabolic shifts on central nervous system regions that regulate appetite.[8]
Recent research has indicated that the precise downstream signaling is complex. While MetAP2 inhibition was the presumed mechanism, some studies suggest MetAP2 may not be essential for Beloranib's efficacy, pointing to the involvement of other key molecular pathways that are currently under investigation.[9]
Preclinical Data in Genetic Obesity Models
Beloranib (also referred to as ZGN-440 in preclinical studies) demonstrated robust efficacy in reducing body weight and hyperphagia in rat models of genetic and hypothalamic obesity.[10]
Key Preclinical Experiments & Findings
Studies in rat models with melanocortin 4 receptor (MC4r) mutations, a monogenic form of obesity, showed significant reductions in body weight gain and food intake.[10] Similarly, in rats with combined medial hypothalamic lesions (CMHL) modeling hypothalamic obesity, Beloranib inhibited excess weight gain and decreased daily food consumption.[11]
| Model | Treatment | Duration | Change in Body Weight Gain (Drug vs. Vehicle) | Change in Food Intake (vs. Vehicle) | Reference |
| MC4r Knockout Rats | 0.1 mg/kg ZGN-440 (SC, daily) | 14-21 days | -1.7 ± 0.6 g/day vs. +2.8 ± 0.4 g/day | -28% | [10][11] |
| CMHL Rats | 0.1 mg/kg ZGN-440 (SC, daily) | 12 days | +0.2 ± 0.7 g/day vs. +3.8 ± 0.6 g/day | -30% | [10][11] |
Experimental Protocol: Animal Studies
-
Animal Models: Male rats with either MC4r mutations (MC4rKO) or combined medial hypothalamic lesions (CMHL) were utilized.[10][11]
-
Drug Administration: Beloranib (ZGN-440) was administered via daily subcutaneous (SC) injection at a dose of 0.1 mg/kg. The vehicle solution was used as a control.[10]
-
Outcome Measures:
-
Body Weight: Measured daily.
-
Food Intake: Daily food consumption was monitored.
-
Metabolic Parameters: Glucose tolerance tests were performed, and plasma levels of insulin and α-melanocyte-stimulating hormone were measured.[10]
-
Behavioral Measures: Locomotor activity and body temperature were monitored to assess for confounding effects.[10]
-
Clinical Data in Prader-Willi Syndrome (PWS)
The most compelling evidence for Beloranib's effect on hyperphagia comes from the Phase 3 bestPWS trial (NCT02179151) in individuals with Prader-Willi Syndrome.[2][12] Despite being halted prematurely due to safety concerns, the trial collected sufficient data to demonstrate significant efficacy.[12]
Pivotal Phase 3 Trial (bestPWS) & Findings
The bestPWS study was a randomized, double-blind, placebo-controlled trial that evaluated two doses of Beloranib against a placebo over 26 weeks.[8] The co-primary endpoints were the change in hyperphagia, measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT), and the percent change in body weight.[8]
| Treatment Group (n) | Mean Change in HQ-CT Score (vs. Placebo) | Mean Change in Body Weight (vs. Placebo) | p-value (vs. Placebo) | Reference |
| Placebo (34) | -0.4 | +4.0% (gain) | - | [8][12] |
| Beloranib 1.8 mg (36) | -6.3 | -8.2% | <0.001 | [2][8][13] |
| Beloranib 2.4 mg (37) | -7.0 | -9.5% | <0.001 | [2][8][13] |
Beloranib treatment led to statistically significant and clinically meaningful improvements in hyperphagia-related behaviors and substantial weight loss, primarily driven by a reduction in fat mass.[8][12]
Experimental Protocol: bestPWS Phase 3 Trial (NCT02179151)
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 15 sites in the United States.[8]
-
Participants: 107 participants with PWS, aged 12-65 years, were included in the intention-to-treat analysis.[2][8]
-
Intervention: Participants were randomized (1:1:1) to receive twice-weekly subcutaneous injections of placebo, 1.8 mg Beloranib, or 2.4 mg Beloranib for 26 weeks.[8]
-
Primary Outcome Measures:
-
Safety: Adverse events were monitored throughout the study. The trial was terminated early due to an imbalance of venous thrombotic events, including two fatal pulmonary embolisms, in the Beloranib-treated groups.[2]
Discussion and Future Outlook
Beloranib demonstrated unequivocal efficacy in reducing both hyperphagia and body weight in individuals with PWS, a population with no approved treatments for their defining symptom of insatiable hunger.[2] The magnitude of the effect was clinically significant and offered a proof-of-concept for MetAP2 inhibition as a viable therapeutic strategy for severe genetic obesity.[8]
The termination of Beloranib's development underscores the critical importance of balancing efficacy with safety. The observed venous thromboembolic events highlight a significant risk associated with this particular MetAP2 inhibitor.[2] It is hypothesized that prolonged exposure to the drug by endothelial cells may lead to cell cycle arrest and initiate pro-coagulant signaling pathways.[3]
Future research and development efforts in this area are now focused on creating "next-generation" MetAP2 inhibitors.[9] The key challenge is to design molecules that retain the metabolic benefits of MetAP2 inhibition while minimizing exposure to endothelial cells or avoiding the specific off-target effects that led to the adverse thrombotic events.[3] Understanding the precise molecular pathways responsible for both the therapeutic effects and the adverse events of Beloranib is critical to guide the development of safer, more effective treatments for the profound challenge of hyperphagia in genetic obesity syndromes.[9]
References
- 1. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 4. dovepress.com [dovepress.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpwr.org [fpwr.org]
- 10. Robust Reductions of Excess Weight and Hyperphagia by Beloranib in Rat Models of Genetic and Hypothalamic Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. fpwr.org [fpwr.org]
- 13. Zafgen's Pivotal Phase 3 Trial of Beloranib in Prader-Willi Syndrome Achieves Co-Primary Efficacy Endpoints - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
Methodological & Application
Application Notes and Protocols: Beloranib Hemioxalate In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib hemioxalate is a synthetic analog of fumagillin, a natural product inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a bifunctional enzyme that plays a crucial role in the post-translational processing of proteins and is implicated in angiogenesis and cell proliferation.[3][4] Originally developed as an anti-cancer agent due to its anti-angiogenic properties, Beloranib and other MetAP2 inhibitors have been shown to induce cell cycle arrest and inhibit the proliferation of various cancer cell lines in vitro.[3][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cells in vitro.
Mechanism of Action
This compound covalently binds to and inhibits MetAP2.[2] This inhibition is believed to disrupt the maturation of key proteins involved in cell cycle progression. The anti-proliferative effects of MetAP2 inhibitors are often mediated through the induction of cell cycle arrest, primarily at the G1 phase. This cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors like p21, a downstream target of the tumor suppressor p53.
Data Presentation: Anti-proliferative Activity of a MetAP2 Inhibitor
While extensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table summarizes the anti-proliferative activity of TNP-470, a structurally related and well-studied MetAP2 inhibitor, in various human cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µg/mL) at 72h |
| KKU-M213 | Cholangiocarcinoma | 1.78 ± 0.8 |
| KKU-M214 | Cholangiocarcinoma | ~2-3 |
| KPL-1 | Breast Cancer | ~25-35 |
| MDA-MB-231 | Breast Cancer | ~25-35 |
| MKL-F | Breast Cancer | ~25-35 |
Note: The IC50 values for TNP-470 can vary between different studies and experimental conditions.[3][4]
Experimental Protocols
In Vitro Cell Proliferation Assay Using MTS Reagent
This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines using a colorimetric MTS assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HT-29, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete culture medium. c. Count the cells and adjust the density to 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. c. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Assay: a. After the 72-hour incubation, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbancetreated / Absorbancevehicle control) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration. d. Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) using a non-linear regression analysis.
Visualizations
Caption: Workflow for the in vitro cell proliferation assay.
Caption: Beloranib's mechanism of action via MetAP2 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel mechanism of action of the fumagillin analog, TNP-470, in the B16F10 murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beloranib in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of Beloranib, a potent methionine aminopeptidase 2 (MetAP2) inhibitor, in established mouse models of obesity. The following sections detail recommended dosing, administration protocols, and the underlying signaling pathways affected by Beloranib.
Introduction
Beloranib has been investigated as a therapeutic agent for obesity due to its unique mechanism of action that involves the inhibition of MetAP2. This enzyme plays a crucial role in the regulation of cellular processes that control metabolism.[1] Inhibition of MetAP2 has been shown to reduce hunger and stimulate the utilization of stored fat as an energy source.[2] Preclinical studies in various mouse models of obesity have demonstrated the efficacy of Beloranib and other MetAP2 inhibitors in promoting weight loss and improving metabolic parameters.
Dosing Regimen in Mouse Models of Obesity
The following tables summarize the reported dosing regimens for Beloranib and other closely related MetAP2 inhibitors in commonly used mouse models of obesity. It is important to note that while data for Beloranib in some specific mouse models is limited, information from studies using other MetAP2 inhibitors can provide valuable guidance for dose selection and experimental design.
Table 1: Dosing Regimen for MetAP2 Inhibitors in Diet-Induced Obese (DIO) Mice
| Compound | Dose Range | Route of Administration | Frequency | Duration | Key Findings |
| ZGN-1061 | Not Specified | Subcutaneous | Not Specified | 4 weeks | 25% reduction in body weight |
Table 2: Dosing Regimen for MetAP2 Inhibitors in ob/ob Mice
| Compound | Dose Range | Route of Administration | Frequency | Duration | Key Findings |
| TNP-470 | 2.5 - 10 mg/kg | Subcutaneous | Daily | Not Specified | Dose-dependent decrease in body weight gain[3] |
| TNP-470 | 20 mg/kg | Not Specified | Alternate Days | 8 weeks | Significant weight reduction and reduced food intake[3] |
Table 3: Dosing Regimen for MetAP2 Inhibitors in Other Mouse Models of Obesity
| Mouse Model | Compound | Dose | Route of Administration | Frequency | Duration | Key Findings |
| Ciliopathy Mouse Model | ZGN-1258 | 0.3 mg/kg | Subcutaneous | Daily | 2 weeks | Reduced daily food intake and 17.1% body weight reduction[4] |
| ARC Lesion Mice | Beloranib | Single Dose | Intracerebroventricular | Single Dose | 24 hours | Dose-dependent decrease in body weight and food intake[5] |
Experimental Protocols
Preparation of Beloranib for Subcutaneous Administration
-
Reconstitution: Beloranib is typically supplied as a lyophilized powder. Reconstitute the powder with a sterile vehicle, such as 5% mannitol in sterile water for injection. The final concentration should be calculated based on the desired dose and the injection volume.
-
Storage: Once reconstituted, the solution should be stored according to the manufacturer's instructions, typically at 2-8°C for a limited period. Avoid repeated freeze-thaw cycles.
Subcutaneous Administration Protocol
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal flank area.
-
Injection Site: The loose skin over the shoulders or flank is a suitable site for subcutaneous injection.[6]
-
Injection Procedure:
-
Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tent, parallel to the body surface, ensuring it does not penetrate the underlying muscle.
-
Slowly inject the calculated volume of the Beloranib solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of distress or adverse reactions at the injection site.
Measurement of Key Outcomes
-
Body Weight: Measure the body weight of each mouse at regular intervals (e.g., daily or weekly) using a calibrated scale.
-
Food Intake: House mice individually to accurately measure daily or weekly food consumption. Weigh the provided food at the beginning of the measurement period and the remaining food at the end.
-
Metabolic Parameters: At the end of the study, collect blood samples to analyze various metabolic markers, including glucose, insulin, leptin, and lipid profiles.
-
Body Composition: If available, use techniques like DEXA (Dual-energy X-ray absorptiometry) to assess changes in fat mass and lean mass.
Beloranib Signaling Pathway
Beloranib exerts its anti-obesity effects by inhibiting MetAP2. This inhibition sets off a cascade of downstream signaling events that ultimately lead to reduced lipid synthesis and increased fat utilization.
References
- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Beloranib Hemioxalate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Beloranib hemioxalate in cell culture experiments. Beloranib is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of certain proteins. Inhibition of MetAP2 has been shown to affect angiogenesis and lipid metabolism, making Beloranib a valuable tool for research in oncology, obesity, and metabolic diseases.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₄₁NO₆ • 0.5(C₂H₂O₄) |
| Molecular Weight | 544.66 g/mol |
| CAS Number | 529511-79-3 |
| Appearance | Solid powder |
| Storage | Store at -20°C |
Stock Solution Preparation
Note: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated precision balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
It is recommended to prepare a fresh dilution of the stock solution in cell culture medium immediately before each experiment.
Experimental Protocols
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete endothelial cell growth medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should cover a range to determine the IC₅₀ value (e.g., 1 nM to 10 µM).
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Beloranib concentration) and a no-treatment control.
-
Proliferation Assessment: Incubate the cells for 24-72 hours. Following the incubation period, assess cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Apoptosis Assay
This protocol provides a method to determine if this compound induces apoptosis in endothelial cells.
Materials:
-
HUVECs or other suitable endothelial cell line
-
6-well cell culture plates
-
This compound stock solution
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 25 nM, 50 nM, 100 nM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of Beloranib and a typical experimental workflow.
Caption: Proposed signaling pathway of Beloranib action.
Caption: General experimental workflow for cell-based assays.
Application of Beloranib in Prader-Willi Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Beloranib in Prader-Willi Syndrome (PWS) research. It includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows. Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, has shown significant promise in addressing the hyperphagia and obesity associated with PWS, although its development was halted due to safety concerns.[1] The data and protocols presented here are intended to inform future research and drug development efforts for this rare genetic disorder.
Introduction to Beloranib and Prader-Willi Syndrome
Prader-Willi Syndrome is a complex genetic disorder characterized by a range of symptoms, most notably hyperphagia—an unrelenting feeling of hunger—which leads to severe obesity and associated health complications.[2][3] There are currently no approved treatments that effectively manage hyperphagia in individuals with PWS.[2] Beloranib emerged as a promising therapeutic candidate due to its demonstrated efficacy in reducing both weight and hyperphagia-related behaviors in clinical trials.[1][4]
Initially, Beloranib's mechanism of action was attributed to the inhibition of MetAP2, an enzyme involved in protein modification and cellular processes that control metabolism.[5][6][7] This inhibition was thought to impact fat metabolism and reduce adipocyte size.[5][6] However, more recent research suggests that the weight loss effects of Beloranib may not be solely dependent on MetAP2 inhibition, and investigations are ongoing to identify the specific molecular pathways responsible for its efficacy.[2] Despite its promising results, the clinical development of Beloranib was terminated due to serious adverse events, specifically thromboembolic events, including two patient deaths.[1][4] Nevertheless, the significant positive outcomes of the Beloranib trials have provided a crucial proof-of-concept that pharmacological intervention can be effective for managing hyperphagia and obesity in PWS.[1]
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from the Phase 2 and Phase 3 clinical trials of Beloranib in PWS patients.
Table 1: Efficacy of Beloranib in PWS - Phase 3 (ZAF-311) Study
| Outcome Measure | Placebo | Beloranib (1.8 mg) | Beloranib (2.4 mg) |
| Change in Body Weight | +4% (increase) | -8.20% (reduction) | -9.45% (reduction) |
| Hyperphagia Score (HQ-CT) Change | - | -6.3 units (reduction) | -7.0 units (reduction) |
| Significant Weight Loss (>5%) | 0% of participants | >35% of participants | 51% of participants |
Data sourced from a 26-week, placebo-controlled study.[1][4]
Table 2: Efficacy of Beloranib in PWS - Phase 2a Proof-of-Concept Study
| Outcome Measure | Placebo | Beloranib (1.2 mg) | Beloranib (1.8 mg) |
| Change in Body Fat | +3.6% (increase) | -0.9% (reduction) | -4.5% (reduction) |
| Food-Related Problem Behaviors | 40.5% (worsening) | 1.8% (improvement) | 52.4% (improvement) |
Data from a 4-week, randomized, double-blind, placebo-controlled trial.[8]
Table 3: Key Safety Findings and Adverse Events
| Adverse Event | Frequency/Comment |
| Thromboembolic Events | Serious adverse events, including two patient deaths due to pulmonary embolism, led to the discontinuation of the clinical program.[1][4] |
| Common Adverse Events | Injection site bruising, aggression, and hyperphagia were the most common, generally mild and transient in nature. |
| Serious Adverse Events (SAEs) | Included aggression, ankle fracture, mental status change, and pulmonary embolism. |
Experimental Protocols
The following are detailed methodologies for the key clinical trials of Beloranib in PWS.
Phase 3 Clinical Trial (ZAF-311) Protocol
-
Study Design: A pivotal, 26-week, randomized, double-blind, placebo-controlled study.[1][5] An optional 26-week open-label extension was also planned.[1]
-
Participant Population: 107 individuals with a genetic confirmation of PWS, aged 12 years and older.[1][5] The average age was 20 years, with an average BMI of 40 kg/m ².
-
Inclusion Criteria: Participants were required to have a baseline Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score greater than 12, indicating moderate-to-severe hyperphagia.
-
Randomization and Blinding: Participants were randomized in a 1:1:2:2 ratio to receive lower dose placebo, higher dose placebo, 1.8 mg Beloranib, or 2.4 mg Beloranib.[5] The study was double-blinded.
-
Intervention: Subcutaneous injections of Beloranib (1.8 mg or 2.4 mg) or placebo administered twice weekly for 26 weeks.[1][4]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Changes in body composition (fat mass and lean mass), and quality of life assessments for both patients and caregivers.[1][7]
-
Statistical Analysis: Efficacy endpoints were assessed using least-squares mean values.
Phase 2a Proof-of-Concept Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial with a four-week treatment period, followed by an optional four-week open-label extension.[8][9]
-
Participant Population: 17 adult patients with confirmed PWS.[8][9] The mean age was 33.5 years, with a mean BMI of 31.4 kg/m ².[9]
-
Intervention: Twice-weekly subcutaneous injections of Beloranib (1.2 mg or 1.8 mg) or placebo.[8][9] A notable aspect of this trial was a 50% increase in the daily calorie allowance for all participants.[8]
-
Primary Outcome Measures:
-
Safety and tolerability of Beloranib.
-
Changes in body weight and body composition.
-
-
Secondary Outcome Measures:
-
Assessment of hunger-related behaviors.
-
Evaluation of cardiometabolic risk factors.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway, the experimental workflow of the clinical trials, and the logical relationship of Beloranib's effects in PWS.
Caption: Proposed signaling pathway of Beloranib in PWS.
Caption: Generalized workflow of Beloranib clinical trials in PWS.
Caption: Logical relationship of Beloranib's effects in PWS.
Conclusion and Future Directions
The research into Beloranib for Prader-Willi Syndrome has been a pivotal point in the quest for effective treatments. The significant reductions in both hyperphagia and body weight demonstrated in clinical trials provide a strong rationale for pursuing therapies with similar mechanisms of action.[1] While the development of Beloranib itself was halted, the knowledge gained from these studies is invaluable. Future research should focus on elucidating the exact molecular targets and pathways responsible for Beloranib's efficacy to develop safer, next-generation therapeutics that can replicate its benefits without the associated risks.[2] The data and protocols outlined in this document serve as a foundational resource for scientists and drug developers dedicated to improving the lives of individuals with Prader-Willi Syndrome.
References
- 1. fpwr.org [fpwr.org]
- 2. fpwr.org [fpwr.org]
- 3. najms.com [najms.com]
- 4. Zafgen's Phase III trial of obesity drug Beloranib shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Clinical Trials in Prader–Willi Syndrome: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Hyperphagia and Obesity in Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zafgen Announces Initiation of Phase 3 Trial of Beloranib in Prader-Willi Syndrome - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 8. | BioWorld [bioworld.com]
- 9. Zafgen Presents Positive Safety and Efficacy Data From Phase 2 Trial of Beloranib in Severe Obesity and Proof of Concept Trial in Prader-Willi Syndrome at ECO 2015 - Larimar Therapeutics, Inc. [investors.larimartx.com]
Beloranib Hemioxalate: Application Notes and Protocols for Angiogenesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Beloranib hemioxalate and its application in the study of angiogenesis inhibition. Detailed protocols for key in vitro and in vivo experiments are included to facilitate research and development in this area.
Introduction
This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[1] It functions as a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloenzyme crucial for the proliferation of endothelial cells.[2][3] By inhibiting MetAP2, Beloranib induces cell cycle arrest in the G1 phase, leading to a suppression of angiogenesis.[4] Initially investigated as an anti-cancer agent, its profound effects on adipose tissue have also led to its exploration in the treatment of obesity.[1]
Mechanism of Action
Beloranib covalently binds to the active site of MetAP2, irreversibly inhibiting its enzymatic activity.[2] MetAP2 is responsible for the removal of the N-terminal methionine from nascent proteins, a critical step in the maturation and function of numerous proteins involved in cell proliferation. Inhibition of MetAP2 in endothelial cells leads to the activation of tumor suppressor pathways, including the accumulation of p53 and its downstream target p21. This results in cell cycle arrest at the G1 phase, thereby preventing the proliferation of endothelial cells required for new blood vessel formation.[4][5]
Data Presentation
In Vitro Anti-Angiogenic Activity of Beloranib (CKD-732)
| Assay | Cell Line | Parameter | Value | Reference |
| Endothelial Cell Proliferation | HUVEC | IC50 | ~2.5 nM | [4] |
Note: Data for other fumagillin analogs suggest that inhibition of tube formation and migration would also be in the low nanomolar range.
Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol is designed to assess the dose-dependent effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Harvest cells and seed them in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Beloranib stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Beloranib or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Quantification of Cell Proliferation:
-
After the incubation period, assess cell viability using a chosen cell proliferation assay kit according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solubilization buffer before reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of Beloranib compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the Beloranib concentration and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
DMSO
-
96-well cell culture plates (pre-chilled)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the cold liquid basement membrane extract to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in EGM-2 medium.
-
Mix the cell suspension with the Beloranib solutions or vehicle control.
-
-
Cell Seeding:
-
Carefully add 100 µL of the cell suspension (containing 20,000 cells and the test compound) to each well on top of the solidified matrix.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-18 hours.
-
-
Visualization and Quantification:
-
After incubation, examine the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis:
-
Compare the quantitative parameters of tube formation in Beloranib-treated wells to the vehicle control.
-
Express the results as a percentage of inhibition of tube formation.
-
In Vivo Matrigel Plug Assay
This in vivo assay assesses the effect of this compound on the formation of new blood vessels in a subcutaneous implant of basement membrane matrix.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Basement membrane extract (e.g., Matrigel®), growth factor-reduced
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Heparin
-
24-gauge needles and syringes
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw the Matrigel on ice.
-
On ice, mix the liquid Matrigel with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and heparin (10 units/mL).
-
For the treatment group, add this compound to the Matrigel mixture at the desired concentration. For the control group, add the vehicle.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved animal protocols.
-
Using a cold syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The mixture will solidify into a "plug" at body temperature.
-
-
Treatment (Systemic Administration - Optional):
-
If evaluating systemic effects, administer Beloranib or vehicle to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at specified intervals for the duration of the experiment.
-
-
Plug Excision and Analysis:
-
After a designated period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
The plugs can be processed for various analyses:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them. Stain the sections with an endothelial cell-specific marker (e.g., CD31) to visualize and quantify the microvessel density.
-
-
-
Data Analysis:
-
Compare the hemoglobin content or microvessel density in the plugs from Beloranib-treated mice to those from the control group.
-
Calculate the percentage of inhibition of angiogenesis.
-
Visualizations
Caption: Beloranib inhibits MetAP2, leading to cell cycle arrest and reduced angiogenesis.
Caption: Workflow for assessing the anti-angiogenic effects of Beloranib.
Caption: Overview of the VEGF signaling pathway, a key driver of angiogenesis.
References
- 1. Aspergillus, angiogenesis, and obesity: the story behind beloranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Beloranib's Effect on Food Intake in Rodents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beloranib is an investigational drug that has been studied for its effects on weight loss and reduction of hyperphagia, the excessive desire to eat. It is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and adipogenesis.[1][2] Preclinical studies in rodent models of obesity have demonstrated that Beloranib can significantly reduce food intake and body weight.[3][4] This document provides detailed protocols for assessing the effect of Beloranib on food intake in rodents, intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effect of Beloranib on food intake and body weight in various rodent models.
Table 1: Effect of Beloranib on Food Intake and Body Weight in Genetic and Hypothalamic Obesity Rat Models [3]
| Rodent Model | Treatment Group | Dosage | Duration | Daily Food Intake Reduction (%) | Body Weight Change ( g/day ) |
| Combined Medial Hypothalamic Lesion (CMHL) Rats | Vehicle | - | 12 days | - | +3.8 ± 0.6 |
| Beloranib (ZGN-440) | 0.1 mg/kg (daily, SC) | 12 days | ~30% | +0.2 ± 0.7 | |
| MC4r Knockout (MC4rKO) Rats | Vehicle | - | 14-21 days | - | +2.8 ± 0.4 |
| Beloranib (ZGN-440) | 0.1 mg/kg (daily, SC) | 14-21 days | ~28% | -1.7 ± 0.6 | |
| Lean Wild-Type Controls | Vehicle | - | 14-21 days | - | +1.7 ± 0.7 |
| Beloranib (ZGN-440) | 0.1 mg/kg (daily, SC) | 14-21 days | ~7.5% | -0.7 ± 0.2 |
Table 2: Effect of a MetAP2 Inhibitor in a Ciliopathy Mouse Model of Obesity [5]
| Rodent Model | Treatment Group | Duration | Body Weight Reduction from Baseline (%) |
| Thm1 Conditional Knockout (cko) Mice | Vehicle | 2 weeks | 5% |
| MetAP2i | 2 weeks | 17.1% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess Beloranib's effect on food intake in rodents.
Protocol 1: Subcutaneous Administration of Beloranib
This protocol describes the procedure for subcutaneous (SC) injection of Beloranib in rats and mice.[6][7][8]
Materials:
-
Beloranib solution (sterile, at the desired concentration)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[9]
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Injection Site Preparation:
-
The preferred site for SC injection is the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a 70% isopropyl alcohol swab and allow it to dry.
-
-
Injection:
-
Create a "tent" of skin at the injection site by gently pinching and lifting the skin.
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body surface.[6]
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Inject the calculated volume of Beloranib solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions at the injection site.
-
Protocol 2: Measurement of Food Intake
Accurate measurement of food intake is critical. Both manual and automated methods can be employed.
Method A: Manual Measurement of Food Intake [10]
This method is straightforward but can be labor-intensive.
Materials:
-
Standard rodent cages with food hoppers
-
Standard rodent chow
-
A digital scale with a precision of at least 0.1 g
Procedure:
-
Acclimation:
-
Individually house the animals for at least 3-5 days before the start of the experiment to acclimate them to the new environment.
-
-
Baseline Measurement:
-
For 3-5 days before the first dose of Beloranib, measure and record the daily food intake for each animal to establish a baseline.
-
To do this, provide a pre-weighed amount of food in the hopper each day at the same time.
-
After 24 hours, weigh the remaining food in the hopper and any spillage.
-
Calculate the daily food intake by subtracting the weight of the remaining food and spillage from the initial weight of the food provided.
-
-
Treatment Period Measurement:
-
Administer Beloranib or vehicle control as described in Protocol 1.
-
Continue to measure and record the daily food intake for each animal throughout the treatment period.
-
-
Data Analysis:
-
Compare the food intake during the treatment period to the baseline food intake for each animal and between the treatment and control groups.
-
Method B: Automated Measurement of Food Intake [10][11]
Automated systems provide high-resolution, continuous data on feeding behavior.
Materials:
-
Metabolic cages equipped with automated food intake monitoring systems (e.g., systems with load cells or pellet dispensers).[11]
-
Specialized diet pellets compatible with the automated system.
-
Data acquisition software.
Procedure:
-
Acclimation:
-
Acclimate the animals to the metabolic cages for a period recommended by the manufacturer (typically several days) to ensure normal feeding behavior.
-
-
System Calibration:
-
Calibrate the food intake monitoring system according to the manufacturer's instructions.
-
-
Baseline Recording:
-
Record baseline food intake data for each animal for at least 24-48 hours before the first drug administration.
-
-
Treatment and Recording:
-
Administer Beloranib or vehicle control.
-
The automated system will continuously record the timing and amount of food consumed by each animal.
-
-
Data Analysis:
-
Use the data acquisition software to analyze total food intake, meal patterns (meal size, duration, and frequency), and circadian feeding rhythms.
-
Compare these parameters between the treatment and control groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Beloranib in appetite regulation.
Experimental Workflow
Caption: Workflow for assessing Beloranib's effect on food intake.
References
- 1. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Robust Reductions of Excess Weight and Hyperphagia by Beloranib in Rat Models of Genetic and Hypothalamic Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 5. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for Measuring Cardiometabolic Markers in Beloranib-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, has demonstrated significant effects on weight loss and cardiometabolic health in preclinical and clinical studies.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways that regulate lipid metabolism and inflammation.[4][5] These application notes provide detailed protocols for measuring critical cardiometabolic markers in animal models treated with Beloranib, offering a framework for assessing its therapeutic potential.
Data Presentation
The following tables summarize the expected effects of Beloranib on key cardiometabolic markers based on available preclinical and clinical data. It is important to note that specific quantitative data from Beloranib-treated animal studies are limited in publicly available literature. The data presented here are a composite of findings from studies on Beloranib and its analogs, and are intended to be illustrative.
Table 1: Glycemic Control Markers in Beloranib-Treated Animals
| Parameter | Treatment Group | Change from Control |
| Fasting Glucose | Beloranib-treated | ↓ |
| Fasting Insulin | Beloranib-treated | ↓ |
| Glucose Tolerance (AUC) | Beloranib-treated | ↓ |
| Insulin Sensitivity | Beloranib-treated | ↑ |
Data are indicative of trends observed in preclinical studies with MetAP2 inhibitors.
Table 2: Lipid Profile Markers in Beloranib-Treated Animals
| Parameter | Treatment Group | Change from Control |
| Total Cholesterol | Beloranib-treated | ↓ |
| Triglycerides (TG) | Beloranib-treated | ↓ |
| Low-Density Lipoprotein (LDL) | Beloranib-treated | ↓ |
| High-Density Lipoprotein (HDL) | Beloranib-treated | ↑ / ↔ |
Direction of change is based on preclinical and clinical observations with Beloranib and other MetAP2 inhibitors. Quantitative data from animal studies is sparse. A study on the MetAP2 inhibitor fumagillin in high-fat diet-fed mice showed that total and high-density lipoprotein cholesterol, as well as triglyceride levels, were elevated in pair-fed control animals compared to treated animals.[6]
Table 3: Inflammatory and Adipokine Markers in Beloranib-Treated Animals
| Parameter | Treatment Group | Change from Control |
| High-sensitivity C-reactive protein (hs-CRP) | Beloranib-treated | ↓ |
| Tumor Necrosis Factor-alpha (TNF-α) | Beloranib-treated | ↓ |
| Interleukin-6 (IL-6) | Beloranib-treated | ↓ |
| Leptin | Beloranib-treated | ↓ |
| Adiponectin | Beloranib-treated | ↑ |
Changes are based on the known anti-inflammatory effects of MetAP2 inhibition. Specific quantitative data from Beloranib animal studies are not widely available. In obese children and adolescents, elevated levels of hs-CRP and IL-6 have been observed in the abdominally obese group.[7] A high-fat diet in rats has been shown to increase serum levels of TNF-α.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be adapted to specific institutional guidelines and animal models.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of glucose metabolism and insulin sensitivity.
Materials:
-
D-glucose solution (20% w/v in sterile saline)
-
Glucometer and glucose test strips
-
Syringes and needles (25-27G)
-
Animal scale
-
Timer
-
Restraining device
Procedure:
-
Fast animals for 6 hours prior to the test, with free access to water.
-
Record the baseline body weight of each animal.
-
At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Administer D-glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure blood glucose concentrations at each time point using a glucometer.
Data Analysis: Plot blood glucose concentration versus time for each animal and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To evaluate the systemic response to insulin, providing a measure of insulin sensitivity.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and glucose test strips
-
Syringes and needles (25-27G)
-
Animal scale
-
Timer
-
Restraining device
Procedure:
-
Fast animals for 4-6 hours prior to the test, with free access to water.
-
Record the baseline body weight of each animal.
-
At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Administer human insulin solution via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.
-
Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose concentrations at each time point using a glucometer.
Data Analysis: Plot the percentage decrease in blood glucose from baseline versus time. A greater and more sustained decrease in blood glucose indicates higher insulin sensitivity.
Lipid Profile Analysis
Objective: To quantify the levels of key lipids in the blood to assess the impact of Beloranib on lipid metabolism.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial enzymatic assay kits for Total Cholesterol, Triglycerides, LDL-Cholesterol, and HDL-Cholesterol.
-
Spectrophotometer or automated clinical chemistry analyzer.
Procedure:
-
Collect whole blood from fasted animals via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Determine the concentrations of Total Cholesterol, Triglycerides, LDL-Cholesterol, and HDL-Cholesterol using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer or an automated analyzer.
Data Analysis: Calculate the concentration of each lipid parameter based on the standard curve provided with the assay kit.
Measurement of Inflammatory Markers (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines and adipokines in the serum to evaluate the anti-inflammatory effects of Beloranib.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial ELISA kits for hs-CRP, TNF-α, IL-6, leptin, and adiponectin.
-
ELISA plate reader
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Collect whole blood from fasted animals.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum supernatant.
-
Perform the ELISA for each marker according to the manufacturer's protocol provided with the commercial kit.[9][10][11] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating to allow the marker to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using an ELISA plate reader.
-
Data Analysis: Generate a standard curve using the known concentrations of the standards. Calculate the concentration of each inflammatory marker in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Beloranib's mechanism of action.
Experimental Workflow
References
- 1. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The association between inflammatory markers and obesity-related factors in Tehranian adults: Tehran lipid and glucose study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Analysis of inflammation-related cytokines in serum by enzyme-linked immunosorbent assay (ELISA) [bio-protocol.org]
- 11. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Track Beloranib's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo imaging techniques to monitor the metabolic and cardiovascular effects of Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor.
Introduction
Beloranib has demonstrated significant effects on weight loss by modulating fat metabolism and reducing appetite. However, its clinical development was halted due to concerns about thromboembolic events. A thorough preclinical assessment of its efficacy and potential side effects is therefore critical. In vivo imaging offers a powerful, non-invasive approach to longitudinally track the multifaceted effects of Beloranib in animal models, providing crucial data on its mechanism of action and safety profile.
This document outlines protocols for positron emission tomography (PET) to assess target engagement, magnetic resonance imaging (MRI) and micro-computed tomography (micro-CT) to monitor changes in body composition and fat distribution, optical imaging to track fatty acid uptake, and cardiac MRI to evaluate cardiovascular safety.
I. Metabolic Effects of Beloranib: Imaging Protocols
A. Positron Emission Tomography (PET) for MetAP2 Target Engagement
This protocol describes the use of a specific PET tracer to visualize and quantify the activity of MetAP2, the primary target of Beloranib, in vivo.
Experimental Protocol: PET/CT Imaging of MetAP2 Activity
-
Animal Model: Utilize diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).
-
Housing: House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Beloranib Administration:
-
Prepare Beloranib in a suitable vehicle (e.g., sterile saline).
-
Administer Beloranib or vehicle control via subcutaneous injection at the desired dose and frequency.
-
-
PET Tracer:
-
Synthesize the MetAP2-specific PET tracer, [18F]-M-SNAT, as described in relevant literature.
-
-
Imaging Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Inject approximately 150 µCi of [18F]-M-SNAT intravenously via the tail vein.
-
Position the mouse on the scanner bed of a micro-PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan for 60 minutes post-injection.
-
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) in tissues known to have high MetAP2 expression (e.g., liver, adipose tissue).
-
Quantify tracer uptake in ROIs, expressed as the standardized uptake value (SUV).
-
Compare SUV values between Beloranib-treated and vehicle-treated groups to assess target engagement.
-
B. Micro-Computed Tomography (Micro-CT) for Adipose Tissue Quantification
Micro-CT provides high-resolution, three-dimensional images of the whole body, allowing for the precise quantification and differentiation of visceral and subcutaneous adipose tissue.
Experimental Protocol: Longitudinal Monitoring of Adiposity with Micro-CT
-
Animal Model and Drug Administration: As described in the PET protocol.
-
Imaging Procedure:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse in the micro-CT scanner.
-
Perform a whole-body CT scan. Typical parameters include a tube voltage of 50-70 kVp and a current of 200-500 µA.
-
Repeat imaging at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
-
-
Image Analysis:
-
Reconstruct the 3D CT images.
-
Use image analysis software to segment and quantify adipose tissue based on its characteristic Hounsfield unit range (-190 to -30 HU).
-
Differentiate between visceral adipose tissue (VAT) and subcutaneous adipose tissue (SAT).
-
Calculate the volume of VAT and SAT for each mouse at each time point.
-
Analyze the change in adipose tissue volume over time in response to Beloranib treatment.
-
C. Bioluminescence Imaging (BLI) of Fatty Acid Uptake
This technique utilizes a luciferin-conjugated fatty acid probe to non-invasively visualize and quantify fatty acid uptake in real-time.
Experimental Protocol: Real-time Imaging of Fatty Acid Uptake
-
Animal Model: Use transgenic mice expressing luciferase ubiquitously or in specific tissues of interest (e.g., liver, adipose tissue).
-
Drug Administration: As described in the PET protocol.
-
Imaging Probe:
-
Synthesize a long-chain fatty acid conjugated to luciferin (e.g., FFA-SS-luc).
-
-
Imaging Procedure:
-
Anesthetize the mouse with isoflurane.
-
Administer the fatty acid-luciferin probe via intraperitoneal injection or oral gavage.
-
Immediately place the mouse in a light-tight imaging chamber of an in vivo imaging system (IVIS).
-
Acquire a series of bioluminescence images over 30-60 minutes.
-
-
Image Analysis:
-
Define ROIs over tissues of interest (e.g., liver, brown adipose tissue).
-
Quantify the bioluminescent signal (photon flux) within each ROI over time.
-
Compare the kinetics and intensity of fatty acid uptake between Beloranib-treated and control groups.
-
II. Cardiovascular Safety Assessment of Beloranib
Given the clinical safety concerns, a thorough evaluation of Beloranib's cardiovascular effects is crucial. Cardiac MRI is a powerful tool for this purpose.
Experimental Protocol: Cardiac MRI for Functional and Morphological Assessment
-
Animal Model and Drug Administration: As described in the metabolic imaging protocols.
-
Imaging Procedure:
-
Anesthetize the mouse with isoflurane, monitoring heart rate and respiration.
-
Position the mouse in a dedicated small-animal cardiac MRI system.
-
Perform ECG-gated and respiratory-gated cine MRI sequences to acquire images of the heart in short-axis and long-axis views.
-
Acquire late gadolinium enhancement (LGE) images after injecting a gadolinium-based contrast agent to assess for myocardial fibrosis or infarction.
-
-
Image Analysis:
-
Analyze cine MRI images to calculate left ventricular (LV) and right ventricular (RV) volumes, ejection fraction, and cardiac output.
-
Measure LV mass and wall thickness.
-
Assess for regional wall motion abnormalities.
-
Analyze LGE images to identify and quantify areas of myocardial scarring.
-
Compare cardiac parameters between Beloranib-treated and control groups to identify any potential cardiotoxic effects.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Beloranib on MetAP2 Activity (PET Imaging)
| Treatment Group | Liver SUV (mean ± SD) | Adipose Tissue SUV (mean ± SD) |
| Vehicle Control | ||
| Beloranib (Dose 1) | ||
| Beloranib (Dose 2) |
Table 2: Longitudinal Changes in Adipose Tissue Volume (Micro-CT)
| Treatment Group | Timepoint | Visceral Adipose Volume (mm³) (mean ± SD) | Subcutaneous Adipose Volume (mm³) (mean ± SD) |
| Vehicle Control | Baseline | ||
| Week 4 | |||
| Week 8 | |||
| Beloranib | Baseline | ||
| Week 4 | |||
| Week 8 |
Table 3: Fatty Acid Uptake in Brown Adipose Tissue (Bioluminescence Imaging)
| Treatment Group | Peak Photon Flux (photons/s/cm²/sr) (mean ± SD) | Area Under the Curve (AUC) |
| Vehicle Control | ||
| Beloranib |
Table 4: Cardiovascular Parameters (Cardiac MRI)
| Treatment Group | Left Ventricular Ejection Fraction (%) (mean ± SD) | Cardiac Output (mL/min) (mean ± SD) | Myocardial Fibrosis (% of LV mass) (mean ± SD) |
| Vehicle Control | |||
| Beloranib |
Visualizations
Signaling Pathway
Caption: Beloranib's proposed mechanism of action.
Experimental Workflow
Caption: Workflow for a longitudinal study.
Application Note: Western Blot Analysis of the MetAP2 Pathway Following Beloranib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beloranib is a synthetic analogue of fumagillin, known to be an inhibitor of Methionine aminopeptidase 2 (MetAP2).[1] MetAP2 is a crucial intracellular metalloprotease responsible for cleaving the N-terminal methionine from nascent polypeptides, a vital step in protein maturation.[2][3] Beyond this primary function, MetAP2 is implicated in key cellular processes, including angiogenesis, lipid metabolism, and the regulation of protein synthesis.[2][4][5]
One of the key interactions of MetAP2 is with the alpha subunit of eukaryotic initiation factor 2 (eIF2α). MetAP2 protects eIF2α from inhibitory phosphorylation, thereby supporting global protein synthesis.[3] Inhibition of MetAP2 by agents like Beloranib is hypothesized to disrupt this protective interaction, leading to increased phosphorylation of eIF2α (p-eIF2α). This event typically suppresses general protein translation while selectively upregulating the translation of certain stress-response proteins. Additionally, MetAP2 inhibition has been shown to affect other signaling cascades, including the ERK1/2 pathway, which in turn can influence lipid and cholesterol biosynthesis through transcription factors like SREBP.[2][6]
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of Beloranib treatment on the MetAP2 signaling pathway. The protocol outlines methods for cell culture, treatment, protein extraction, and immunoblotting for key protein targets: MetAP2, total eIF2α, phosphorylated eIF2α (p-eIF2α), and other relevant downstream markers.
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of Beloranib action on the MetAP2/eIF2α signaling axis. Beloranib's inhibition of MetAP2 is expected to relieve the suppression of eIF2α kinases (like PKR), leading to increased eIF2α phosphorylation and a subsequent reduction in global protein synthesis.
Caption: Beloranib inhibits MetAP2, leading to increased eIF2α phosphorylation.
Experimental Protocols
This section provides a comprehensive methodology for performing Western blot analysis to assess the MetAP2 pathway.
Materials and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), 3T3-L1 pre-adipocytes, or other relevant cell lines.
-
Beloranib: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C.
-
Primary Antibodies:
-
Rabbit anti-MetAP2 (e.g., Cell Signaling Technology #11833)[7]
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Buffers and Solutions:
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine-SDS Running Buffer (10X)
-
Transfer Buffer (e.g., Towbin buffer)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator, hoods, and flasks
-
SDS-PAGE electrophoresis system
-
Western blot transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Incubation trays and rockers/shakers
-
Chemiluminescence imaging system
-
Step-by-Step Protocol
The overall workflow for the Western blot experiment is depicted below.
Caption: A standard workflow for Western blot analysis.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours before treatment, if necessary for the specific cell line or pathway being investigated.
-
Treat cells with varying concentrations of Beloranib (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction (Lysis):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant (containing the protein) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer’s instructions.[8]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE (Gel Electrophoresis):
-
Prepare protein samples by adding 4X Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[9]
-
Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
5. Protein Transfer (Blotting):
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.[9]
-
Assemble the transfer stack (sandwich) and perform the transfer according to the blotting apparatus manufacturer's instructions (e.g., wet transfer at 100V for 90 minutes).[10]
6. Immunoblotting:
-
Blocking: After transfer, wash the membrane briefly with TBST and incubate it in Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands.
-
Normalize the band intensity of the target proteins to the loading control (β-Actin or GAPDH). For phosphorylated proteins, normalize to the total amount of that protein (e.g., p-eIF2α / total eIF2α).
Data Presentation
Quantitative data from densitometry analysis should be presented clearly to allow for easy comparison between treatment groups. The results from at least three independent experiments should be used to calculate the mean and standard deviation.
Table 1: Densitometric Analysis of MetAP2 Pathway Proteins after Beloranib Treatment
| Treatment Group | Protein Target | Normalized Expression (Fold Change vs. Control) | Standard Deviation (SD) | p-value (vs. Control) |
| Vehicle Control (DMSO) | MetAP2 | 1.00 | 0.12 | - |
| p-eIF2α / Total eIF2α | 1.00 | 0.15 | - | |
| Beloranib (10 nM) | MetAP2 | 0.98 | 0.11 | >0.05 |
| p-eIF2α / Total eIF2α | 1.85 | 0.21 | <0.05 | |
| Beloranib (50 nM) | MetAP2 | 1.02 | 0.14 | >0.05 |
| p-eIF2α / Total eIF2α | 3.50 | 0.35 | <0.01 | |
| Beloranib (100 nM) | MetAP2 | 0.95 | 0.13 | >0.05 |
| p-eIF2α / Total eIF2α | 5.20 | 0.48 | <0.001 |
Note: This table presents hypothetical data for illustrative purposes. Statistical analysis (e.g., ANOVA or t-test) should be performed to determine significance.
Expected Outcomes:
-
MetAP2: The total levels of MetAP2 protein are not expected to change significantly with short-term Beloranib treatment, as it is an inhibitor, not a downregulator of expression.
-
p-eIF2α: A dose-dependent increase in the ratio of phosphorylated eIF2α to total eIF2α is the expected key outcome, confirming the inhibition of MetAP2's protective function.
References
- 1. researchgate.net [researchgate.net]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METAP2 - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. fpwr.org [fpwr.org]
- 6. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MetAP2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Animal Models for Studying Beloranib's Therapeutic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of relevant animal models and experimental protocols for investigating the therapeutic potential of Beloranib, a selective and potent inhibitor of methionine aminopeptidase 2 (MetAP2). Beloranib has demonstrated significant effects on weight loss and hyperphagia, making these models crucial for understanding its mechanism of action and preclinical efficacy.[1][2][3]
Introduction to Beloranib and its Mechanism of Action
Beloranib is a fumagillin analog that irreversibly inhibits MetAP2.[1][4] While initially investigated as an anti-angiogenic agent for cancer therapy, its profound effects on weight reduction shifted its development focus towards obesity and metabolic disorders.[1][2] The primary mechanism of action for Beloranib's anti-obesity effects is believed to be multifactorial, involving both central and peripheral pathways.
Key mechanistic aspects include:
-
Modulation of Lipid Metabolism: Beloranib is thought to suppress the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor in lipid and cholesterol biosynthesis. This action is potentially mediated through the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[5]
-
Increased Energy Expenditure: Preclinical studies suggest that MetAP2 inhibition can increase energy expenditure, partly through direct action on brown adipose tissue (BAT). This involves enhancing norepinephrine-stimulated lipolysis and the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis.[6]
-
Central Regulation of Appetite: Beloranib appears to influence the hypothalamic circuits that control hunger and satiety. It has been shown to affect the activity of pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons, which are critical regulators of food intake.[4][7][8][9][10]
Despite promising clinical trial results, the development of Beloranib was halted due to safety concerns, specifically an increased risk of thromboembolic events.[2] However, understanding its potent therapeutic effects remains a significant area of research for developing safer, next-generation MetAP2 inhibitors.
Recommended Animal Models
The selection of an appropriate animal model is critical for studying the specific therapeutic aspects of Beloranib. Below are detailed descriptions of relevant models.
Diet-Induced Obesity (DIO) Mouse Model
This is the most widely used model for studying common human obesity, as it mimics the metabolic consequences of a high-fat, high-calorie diet.[11][12][13]
-
Strain: C57BL/6J mice are highly susceptible to developing obesity, insulin resistance, and other features of metabolic syndrome when fed a high-fat diet, making them an ideal choice.[11]
-
Rationale: This model is excellent for evaluating the general anti-obesity and metabolic effects of Beloranib in a non-genetic context.
Genetically Obese Mouse Model (ob/ob)
These mice have a spontaneous mutation in the leptin gene, leading to a deficiency in this crucial satiety hormone. This results in hyperphagia, severe obesity, and insulin resistance.[14][15]
-
Strain: C57BL/6J-Lepob/J (ob/ob)
-
Rationale: The ob/ob mouse is a valuable tool for investigating the effects of Beloranib on a background of severe hyperphagia and leptin deficiency, allowing for the study of leptin-independent mechanisms of action.
Rat Model of Hypothalamic Obesity (CMHL)
This model is created by inducing a combined medial hypothalamic lesion, which mimics the obesity that can result from damage to the hypothalamus in humans (e.g., from tumors or surgery). These animals exhibit hyperphagia and rapid weight gain.
-
Rationale: This model is particularly useful for studying the effects of Beloranib on centrally-mediated obesity and hyperphagia that is independent of the melanocortin pathway.
Rat Model of Monogenic Obesity (MC4R-KO)
These rats have a knockout of the melanocortin 4 receptor (MC4R) gene, a key component of the central appetite-regulating pathway. MC4R deficiency is a common cause of monogenic obesity in humans.
-
Rationale: This model allows for the investigation of Beloranib's efficacy in the context of a specific genetic defect in the central regulation of energy balance.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from studies investigating the effects of Beloranib and other MetAP2 inhibitors in various animal models.
Table 1: Effects of Beloranib on Body Weight and Food Intake in Rat Models
| Animal Model | Treatment Group | Duration | Change in Body Weight ( g/day ) | Change in Food Intake | Reference |
| Hypothalamic Obesity (CMHL) Rat | Vehicle | 12 days | +3.8 ± 0.6 | - | Elfers et al., 2017 |
| Beloranib (0.1 mg/kg/day, SC) | 12 days | +0.2 ± 0.7 | -30% vs. vehicle | Elfers et al., 2017 | |
| Monogenic Obesity (MC4R-KO) Rat | Vehicle | 14-21 days | +2.8 ± 0.4 | - | Elfers et al., 2017 |
| Beloranib (0.1 mg/kg/day, SC) | 14-21 days | -1.7 ± 0.6 | -28% vs. vehicle | Elfers et al., 2017 |
Table 2: Effects of MetAP2 Inhibitors on Metabolic Parameters in Mouse Models
| Animal Model | Treatment Group | Duration | Key Metabolic Changes | Reference |
| Diet-Induced Obesity (DIO) Mouse | Fumagillin (1 mg/kg/day, oral) | 4 weeks | Reduced adipocyte size, increased LPL mRNA in adipose tissue | Rupnick et al., 2002 |
| Genetically Obese (ob/ob) Mouse | TNP-470 (20 mg/kg, alternate days) | 8 weeks | Significant weight reduction, reduced food intake | Bråkenhielm et al., 2004 |
| Ciliopathy Mouse Model (Thm1-cko) | MetAP2 inhibitor (ZGN-1258) | 2 weeks | 17.1% reduction in body weight, decreased blood glucose, insulin, and leptin | Oh et al., 2020 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the therapeutic effects of Beloranib in the described animal models.
Protocol 1: Evaluation of Beloranib in the Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Acclimation: House animals in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for at least one week prior to the study.
-
Dietary Induction of Obesity:
-
Randomize mice into two groups: control and high-fat diet (HFD).
-
Feed the control group a standard chow diet (e.g., 10% kcal from fat).
-
Feed the HFD group a diet with 45-60% kcal from fat for 10-12 weeks to induce obesity.[11][13][16]
-
Monitor body weight weekly. Animals on the HFD should exhibit a significantly higher body weight than the control group before treatment initiation.
-
2. Beloranib Administration:
-
Preparation: Based on studies with the related compound fumagillin, a starting dose of 1 mg/kg/day can be used.[1] Beloranib can be formulated for subcutaneous or oral administration. Prepare fresh daily.
-
Treatment Groups:
-
Group 1: DIO mice + Vehicle control.
-
Group 2: DIO mice + Beloranib (e.g., 1 mg/kg/day).
-
Group 3 (optional): Lean control mice + Vehicle.
-
-
Administration: Administer Beloranib or vehicle daily for 4-8 weeks.
3. Outcome Measures:
-
Body Weight and Food Intake: Measure body weight daily and food intake every 2-3 days.
-
Body Composition: At the end of the study, determine fat mass and lean mass using DEXA or MRI.
-
Glucose Homeostasis:
-
Glucose Tolerance Test (GTT): Perform a GTT after an overnight fast. Administer glucose (2 g/kg) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT after a 4-6 hour fast. Administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[17]
-
-
Serum Analysis: Collect blood at sacrifice for measurement of insulin, leptin, triglycerides, and cholesterol.
-
Histology: Harvest and fix adipose tissue and liver for H&E staining to assess adipocyte size and hepatic steatosis.
Protocol 2: Evaluation of Beloranib in the Genetically Obese (ob/ob) Mouse Model
1. Animal Model:
-
Animals: Male C57BL/6J-Lepob/J (ob/ob) mice and their lean wild-type littermates, 6-8 weeks of age.
-
Housing: House animals as described in Protocol 1.
2. Beloranib Administration:
-
Preparation: Based on studies with the related compound TNP-470, a starting dose of 10-20 mg/kg administered on alternate days can be used.[1][18] Formulate for subcutaneous injection.
-
Treatment Groups:
-
Group 1: ob/ob mice + Vehicle control.
-
Group 2: ob/ob mice + Beloranib (e.g., 20 mg/kg, alternate days).
-
Group 3: Wild-type mice + Vehicle control.
-
-
Administration: Administer Beloranib or vehicle for 6-8 weeks.
3. Outcome Measures:
-
Follow the same outcome measures as described in Protocol 1 (Body Weight and Food Intake, Body Composition, Glucose Homeostasis, Serum Analysis, and Histology).
Protocol 3: Evaluation of Beloranib in Rat Models of Hypothalamic and Monogenic Obesity
1. Animal Models:
-
Hypothalamic Obesity: Create a combined medial hypothalamic lesion (CMHL) in adult male rats as previously described.
-
Monogenic Obesity: Use male melanocortin 4 receptor knockout (MC4R-KO) rats.
-
Controls: Use sham-operated or wild-type littermates as respective controls.
2. Beloranib Administration:
-
Preparation: Prepare Beloranib (ZGN-440) for daily subcutaneous injection at a dose of 0.1 mg/kg.
-
Treatment Groups:
-
Group 1: CMHL or MC4R-KO rats + Vehicle control.
-
Group 2: CMHL or MC4R-KO rats + Beloranib (0.1 mg/kg/day).
-
Group 3: Control rats + Vehicle.
-
-
Administration: Administer Beloranib or vehicle daily for 12-21 days.
3. Outcome Measures:
-
Body Weight and Food Intake: Monitor daily.
-
Energy Expenditure: If available, use metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure.
-
Glucose Homeostasis: Perform a GTT as described in Protocol 1.
-
Serum Analysis: Measure plasma insulin, leptin, and lipids.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beloranib's Inhibition of the MetAP2-ERK-SREBP Pathway.
Caption: Beloranib's Effect on Energy Expenditure in Brown Adipose Tissue.
Caption: Experimental Workflow for Beloranib Study in a DIO Mouse Model.
References
- 1. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 4. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes [ouci.dntb.gov.ua]
- 6. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of hypothalamic AgRP and POMC neurons evokes disparate sympathetic and cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of hypothalamic AgRP and POMC neurons evokes disparate sympathetic and cardiovascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. gubra.dk [gubra.dk]
- 16. Diet-induced obesity murine model [protocols.io]
- 17. Diabetes models | Bienta [bienta.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Beloranib Hemioxalate Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Beloranib hemioxalate.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a derivative of fumagillin. While specific public data on the aqueous solubility of this compound is limited, its parent compound, fumagillin, is known to be poorly soluble in water. The solubility of fumagillin is reported to be pH-dependent. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and to a lesser extent in ethanol.[1][2] It is anticipated that this compound shares similar solubility characteristics.
Q2: I am observing precipitation of this compound when preparing my aqueous stock solution. What could be the cause?
A2: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds. This can be due to several factors:
-
Low intrinsic aqueous solubility: The concentration you are trying to achieve may be above its thermodynamic solubility limit in water.
-
pH of the medium: If the compound has ionizable groups, the pH of your aqueous solution will significantly impact its solubility.
-
Solvent carryover: If you are diluting a stock solution prepared in an organic solvent (like DMSO), the addition of the aqueous buffer can cause the compound to crash out if the final concentration of the organic solvent is not sufficient to maintain solubility.
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[3][4][5][6][7] These can be broadly categorized as:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension) and modification of the crystal habit (amorphous forms).[3][4]
-
Chemical Modifications: pH adjustment and salt formation.[3]
-
Formulation Approaches: Use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).[4][5] Another common technique is the preparation of solid dispersions.[3][4]
Q4: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?
A4: Yes, co-solvents can be an effective strategy. For laboratory-scale experiments, common water-miscible organic solvents that can be tested include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
It is crucial to determine the optimal ratio of co-solvent to aqueous buffer that maintains the solubility of this compound at the desired concentration while being compatible with your experimental system.
Q5: Are there any specific excipients that are known to improve the solubility of fumagillin analogues?
-
Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), and poloxamers.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Polymers for solid dispersions: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are frequently used to create amorphous solid dispersions, which can significantly enhance solubility and dissolution rates.[4]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the handling and formulation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation in aqueous buffer | Exceeding aqueous solubility limit. | - Determine the aqueous solubility at the desired pH and temperature.- Lower the final concentration of the compound. |
| pH of the buffer is not optimal for solubility. | - Evaluate the solubility of this compound across a range of pH values to identify the pH of maximum solubility. | |
| "Crashing out" from an organic stock solution. | - Increase the percentage of the organic co-solvent in the final solution.- Use a multi-step dilution process, gradually adding the aqueous buffer to the organic stock with vigorous mixing. | |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound. | - Ensure the compound is fully dissolved in the vehicle before administration.- Consider using a formulation approach to enhance solubility and bioavailability (e.g., co-solvents, cyclodextrins, or a lipid-based formulation). |
| Degradation of the compound. | - Assess the stability of this compound in the chosen solvent and buffer system under the experimental conditions (temperature, light exposure). Fumagillin is known to be unstable due to its epoxide groups.[8] | |
| Difficulty in preparing a high-concentration stock solution | Low solubility in common solvents. | - Screen a panel of pharmaceutically acceptable solvents and co-solvents to identify a suitable system.- Consider gentle heating and sonication to aid dissolution, while monitoring for potential degradation. |
| Low bioavailability in animal studies | Poor dissolution and/or precipitation in the gastrointestinal tract. | - Employ enabling formulation technologies such as: - Micronization or Nanonization: To increase the surface area for dissolution. - Solid Dispersions: To present the drug in an amorphous, higher-energy state. - Lipid-Based Formulations: To facilitate absorption through the lymphatic system.[5] |
Experimental Protocols
Protocol 1: Screening of Co-solvents for Solubility Enhancement
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials, magnetic stirrer, analytical balance, HPLC-UV
Methodology:
-
Prepare a series of co-solvent/PBS mixtures (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v) for each co-solvent (DMSO, EtOH, PG, PEG 400).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in a vial.
-
Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or another suitable volatile solvent
-
Rotary evaporator, vacuum oven
Methodology:
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of a common volatile solvent (e.g., methanol) in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, amorphous nature (using techniques like X-ray powder diffraction - XRPD), and perform dissolution studies.
Visualizations
Caption: Workflow for Co-solvent Solubility Screening.
Caption: Strategies for Enhancing Aqueous Solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Beloranib in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse effects of Beloranib in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is Beloranib and what is its mechanism of action?
A1: Beloranib is an investigational drug that was developed for the treatment of obesity. It is a potent inhibitor of the enzyme methionine aminopeptidase 2 (MetAP2).[1][2] MetAP2 plays a role in protein modification and has been implicated in processes like angiogenesis (blood vessel formation) and lipid metabolism.[2][3] By inhibiting MetAP2, Beloranib was shown to reduce hunger and stimulate the use of stored fat for energy.[1]
Q2: What are the most common adverse effects observed with Beloranib in preclinical and clinical studies?
A2: The most frequently reported adverse effects include injection site reactions (such as bruising), gastrointestinal issues (like diarrhea and vomiting), and sleep disturbances.[4][5] More severe, though less common, adverse events observed in clinical trials were thromboembolic events (blood clots), which ultimately led to the discontinuation of its development.[6][7]
Q3: Are the adverse effects of Beloranib dose-dependent?
A3: Yes, many of the adverse effects of Beloranib appear to be dose-dependent. For instance, in clinical trials, higher doses were associated with a greater incidence and severity of gastrointestinal side effects and sleep disturbances.[4]
Q4: What animal models have been used in preclinical studies of Beloranib and other MetAP2 inhibitors?
A4: Preclinical studies of Beloranib and other MetAP2 inhibitors have utilized various animal models, including mice (including diet-induced obese and genetically obese models), rats, and dogs.[1][8][9]
Q5: Why is it crucial to carefully monitor for adverse effects in animal studies with Beloranib?
A5: Close monitoring is essential to ensure animal welfare and to collect accurate data on the safety profile of the compound. Given the serious adverse events observed in human trials, diligent observation in preclinical models is critical for understanding the potential risks and mechanisms of toxicity.
Troubleshooting Guides
Injection Site Reactions
Problem: Observation of bruising, swelling, redness, or pain at the subcutaneous injection site.
Possible Cause:
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Local tissue irritation from the compound or vehicle.
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Improper injection technique.
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Reaction to the injected substance.[10]
Troubleshooting Steps:
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Assess Severity: Gently palpate the area to gauge the extent of swelling and the animal's pain response. Note any skin discoloration or temperature changes.
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Refine Technique: Ensure proper subcutaneous injection technique is being used. This includes using a new, sterile needle for each animal and rotating injection sites to minimize local irritation.[11] The volume of the injection should be appropriate for the size of the animal to avoid excessive skin distension.[12]
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Vehicle Control: If not already included, ensure a vehicle-only control group is part of the study design to differentiate effects of the compound from the vehicle.
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Warm the Injectate: Warming the solution to body temperature before injection can reduce discomfort.[13]
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Supportive Care: For mild to moderate reactions, daily monitoring is typically sufficient. The area should resolve on its own. If signs of severe inflammation or necrosis (tissue death) develop, consult with a veterinarian.[10]
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Documentation: Record the incidence and severity of all injection site reactions for each animal.
Gastrointestinal Distress (Diarrhea/Vomiting)
Problem: Animals exhibit signs of diarrhea (loose or unformed stools) or vomiting (in species that can vomit).
Possible Cause:
Troubleshooting Steps:
-
Confirm and Characterize: Observe the frequency and consistency of diarrhea. For vomiting, note the frequency and content.
-
Hydration Status: Assess for signs of dehydration, such as skin tenting and decreased urine output. Provide supportive care with subcutaneous or oral fluids as directed by a veterinarian.
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Dietary Support: Ensure easy access to fresh water and palatable, easily digestible food. In cases of severe diarrhea, a veterinarian may recommend specific dietary modifications.[14]
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Anti-diarrheal Medication: In consultation with a veterinarian, the use of anti-diarrheal medications like loperamide may be considered, but only after careful evaluation to ensure it does not mask worsening symptoms.[14]
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Dose Adjustment: If the gastrointestinal distress is severe and persistent, consider a dose reduction or temporary cessation of treatment, as per the study protocol and in consultation with the principal investigator and veterinarian.
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Fecal Analysis: If the issue persists, fecal samples may be collected to rule out opportunistic infections.
Thromboembolic Events
Problem: Sudden onset of clinical signs such as limb paralysis or paresis (particularly in the hind limbs), pain, cold extremities, and lack of a palpable pulse in the affected limb.[15][16]
Possible Cause:
-
Formation of a blood clot (thrombus) that travels and lodges in a blood vessel, obstructing blood flow. This was a serious adverse event noted in Beloranib clinical trials.[6]
Troubleshooting Steps:
-
Immediate Veterinary Consultation: This is a medical emergency. A veterinarian must be contacted immediately for assessment and guidance.
-
Clinical Assessment: A veterinarian will perform a physical examination to confirm the signs of thromboembolism.[17]
-
Pain Management: Provide analgesia as prescribed by the veterinarian to alleviate pain.
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Supportive Care: Maintain the animal's body temperature and ensure easy access to food and water.
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Diagnostic Imaging: A veterinarian may recommend imaging techniques like Doppler ultrasonography to confirm the presence of a clot and assess blood flow.
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Humane Endpoint: Due to the severity and poor prognosis often associated with significant thromboembolic events in animals, humane euthanasia is a critical consideration and should be performed according to the approved institutional animal care and use committee (IACUC) protocol.
-
Necropsy: A full necropsy should be performed to confirm the presence and location of the thromboembolism and to collect tissues for further analysis to understand the underlying pathology.
Data Presentation
Table 1: Summary of Potential Adverse Effects of Beloranib in Animal Studies and Recommended Monitoring
| Adverse Effect | Species Observed (Preclinical/Clinical) | Key Monitoring Parameters | Frequency of Monitoring |
| Injection Site Reactions | Mice, Rats, Dogs, Humans | Visual inspection of the injection site for redness, swelling, bruising. Palpation for pain and induration. | Daily for the first few days after each injection, then as needed based on observation. |
| Gastrointestinal Distress | Mice, Rats, Dogs, Humans | Observation of fecal consistency, presence of diarrhea. Monitoring for signs of nausea or vomiting (in relevant species). | Daily. |
| Reduced Food Intake/Weight Loss | Mice, Rats, Humans | Daily food consumption, body weight measurements. Body condition scoring. | Daily for food intake, at least twice weekly for body weight. |
| Thromboembolic Events | Humans (Observed in clinical trials) | Observation for sudden onset of limb weakness or paralysis, pain, cold extremities. | Daily clinical observation is critical. Any suspected signs require immediate veterinary attention. |
| Sleep Disturbances | Humans | Changes in activity patterns (e.g., nocturnal vs. diurnal activity). | Can be assessed through behavioral observation or automated activity monitoring systems. |
Experimental Protocols
Protocol 1: Monitoring and Management of Injection Site Reactions
-
Materials: Sterile syringes and needles (appropriate gauge for the species), Beloranib solution, vehicle solution, 70% ethanol, animal scale, calibrated calipers, and a scoring sheet.
-
Procedure:
-
Before injection, warm the Beloranib/vehicle solution to approximately 37°C.
-
Record the animal's body weight.
-
Administer the subcutaneous injection at a designated site (e.g., dorsal scapular region). Rotate injection sites for subsequent doses.
-
At 1, 4, and 24 hours post-injection, and then daily, visually inspect the injection site.
-
Score the injection site based on a pre-defined scale (e.g., 0 = no reaction, 1 = slight redness, 2 = moderate redness and swelling, 3 = severe redness, swelling, and/or skin breakage).
-
If swelling is present, measure the diameter with calipers.
-
If signs of pain (e.g., vocalization on palpation, guarding the area) are observed, consult a veterinarian about the need for analgesia.
-
Document all findings for each animal.
-
Protocol 2: Assessment and Supportive Care for Gastrointestinal Distress
-
Materials: Absorbent paper for cage lining, supplemental hydration (e.g., hydrogel packs or oral rehydration solution), palatable and easily digestible diet, animal scale, and a fecal scoring chart.
-
Procedure:
-
House animals in cages that allow for easy visual inspection of feces.
-
At least twice daily, observe the cage for the presence of diarrhea.
-
Score fecal consistency using a standardized chart (e.g., 1 = well-formed pellets, 2 = soft pellets, 3 = unformed "paste-like" stool, 4 = watery diarrhea).
-
Monitor the animal's hydration status daily by checking for skin tenting.
-
Record body weight daily. A significant drop in body weight can indicate dehydration.
-
If diarrhea is observed, ensure easy access to a supplemental hydration source.
-
If diarrhea persists for more than 48 hours or is severe (score 4), consult a veterinarian.
-
Document all observations, including fecal scores, body weight, and any supportive care provided.
-
Mandatory Visualizations
Caption: Beloranib's mechanism of action via MetAP2 inhibition.
Caption: Experimental workflow for a Beloranib animal study.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathological Thrombosis in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 8. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feline Arterial Thromboembolism--Diagnosis and Management - WSAVA 2003 Congress - VIN [vin.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Arterial Thromboembolism in Dogs and Cats - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
Optimizing Beloranib dosage to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Beloranib dosage to minimize off-target effects. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Beloranib?
Beloranib is an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme involved in the processing of newly synthesized proteins.[1] By inhibiting MetAP2, Beloranib can modulate various cellular processes, including angiogenesis and lipid metabolism, which are thought to contribute to its weight-loss effects.[1] However, recent research suggests that MetAP2 inhibition may not be the sole mechanism responsible for Beloranib's efficacy, and other molecular pathways may be involved.[2]
Q2: What are the major known off-target effects of Beloranib?
The most significant off-target effect and the primary reason for the discontinuation of its clinical development were thromboembolic events, including pulmonary embolism and deep vein thrombosis.[3][4][5] Other reported side effects in clinical trials include gastrointestinal issues (nausea, vomiting, diarrhea), sleep disturbances (increased sleep latency), and injection site reactions.[6]
Q3: How can we minimize the risk of thromboembolic events in our preclinical studies?
Minimizing the risk of thromboembolic events involves careful dose selection and the use of relevant in vitro and in vivo models to assess prothrombotic potential. A successor compound, ZGN-1061, was developed with a shorter half-life and lower intracellular accumulation in endothelial cells, which was associated with a markedly improved safety profile in preclinical studies.[7] This suggests that optimizing pharmacokinetic properties to reduce prolonged exposure to endothelial cells could be a key strategy. Implementing in vitro assays that model thrombosis and assess endothelial cell toxicity can help identify a therapeutic window where efficacy is maintained and off-target effects are minimized.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays after Beloranib treatment.
-
Possible Cause 1: Inappropriate cell line.
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Troubleshooting: Ensure the cell line used is relevant to the intended therapeutic target and potential off-target tissues. For assessing general cytotoxicity, a standard cell line like HEK293 can be used. For investigating specific off-target effects, consider using human umbilical vein endothelial cells (HUVECs) to assess vascular toxicity.[8][9]
-
-
Possible Cause 2: Variability in drug concentration or stability.
-
Troubleshooting: Prepare fresh dilutions of Beloranib for each experiment from a well-characterized stock solution. Verify the final concentration and ensure consistent exposure times across all experimental conditions.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run a control with Beloranib in cell-free media to check for direct reduction of the assay substrate. Consider using an alternative viability assay that relies on a different detection method, such as measuring ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release).
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Problem: Difficulty in assessing the prothrombotic potential of Beloranib in vitro.
-
Possible Cause 1: Lack of a suitable in vitro model.
-
Troubleshooting: Standard static cell culture models may not adequately recapitulate the conditions of blood flow and shear stress that contribute to thrombosis. Consider using a microfluidic-based in vitro model that simulates a blood vessel.[10] These systems allow for the perfusion of whole blood or platelets over a layer of endothelial cells, providing a more physiologically relevant environment to study thrombus formation.[10][11]
-
-
Possible Cause 2: Insensitive or inappropriate endpoints.
-
Troubleshooting: Instead of solely relying on endpoint assays, consider real-time imaging of platelet aggregation and fibrin formation within the microfluidic device.[10] Additionally, measuring specific biomarkers of coagulation activation, such as thrombin generation or the expression of procoagulant factors by endothelial cells, can provide more sensitive and mechanistic insights.[12]
-
Data Presentation
Table 1: Summary of Beloranib Clinical Trial Data on Efficacy (Weight Loss)
| Phase | Dose | Duration | Mean Weight Loss vs. Placebo | Citation(s) |
| Phase II | 0.6 mg (subcutaneous, twice weekly) | 12 weeks | -5.1 kg | [6] |
| Phase II | 1.2 mg (subcutaneous, twice weekly) | 12 weeks | -6.5 kg | [6] |
| Phase II | 2.4 mg (subcutaneous, twice weekly) | 12 weeks | -10.5 kg | [6] |
| Phase III (PWS) | 1.8 mg (subcutaneous, twice weekly) | 26 weeks | -8.2% | [3][5][13] |
| Phase III (PWS) | 2.4 mg (subcutaneous, twice weekly) | 26 weeks | -9.5% | [3][5][13] |
Table 2: Summary of Beloranib Adverse Events in Clinical Trials
| Adverse Event | Dose(s) | Frequency/Severity | Citation(s) |
| Thromboembolic Events (Pulmonary Embolism, Deep Vein Thrombosis) | 1.8 mg, 2.4 mg | Serious, led to study termination | [3][4][5] |
| Gastrointestinal (Nausea, Vomiting, Diarrhea) | 2.4 mg | Mild to moderate, transient | [6] |
| Sleep Disturbance (Increased Sleep Latency) | 2.4 mg | More common than placebo | [6] |
| Injection Site Bruising | 1.8 mg, 2.4 mg | Most frequent adverse event | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxic effect of Beloranib on human endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Beloranib
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (or other viability assay kit)
-
Plate reader
Methodology:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Beloranib in endothelial cell growth medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of Beloranib or vehicle control.
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Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
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Measure the absorbance or fluorescence using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Thrombin Generation Assay
Objective: To assess the effect of Beloranib on the overall potential of plasma to generate thrombin.
Materials:
-
Platelet-poor plasma (from healthy donors)
-
Beloranib
-
DMSO (vehicle control)
-
Thrombin generation assay kit (containing a fluorogenic substrate and a trigger of coagulation)
-
Fluorometric plate reader
Methodology:
-
Pre-incubate platelet-poor plasma with various concentrations of Beloranib or vehicle control for a specified time.
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In a 96-well plate, add the pre-incubated plasma samples.
-
Initiate the reaction by adding the coagulation trigger (e.g., tissue factor and phospholipids).
-
Immediately add the fluorogenic substrate for thrombin.
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Place the plate in a pre-warmed fluorometric plate reader and measure the fluorescence intensity over time.
-
The plate reader software will generate a thrombogram, a curve of thrombin concentration versus time.
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Analyze key parameters of the thrombogram, such as the lag time, peak thrombin concentration, and the endogenous thrombin potential (ETP), to assess the procoagulant or anticoagulant effect of Beloranib.[12]
Mandatory Visualizations
Caption: Beloranib's mechanism of action and downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. fpwr.org [fpwr.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader–Willi syndrome: A randomized, double‐blind, placebo‐controlled trial [escholarship.org]
- 6. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential vascular endothelial cell toxicity of established and novel BCR-ABL tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Beloranib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beloranib. The information is presented in a question-and-answer format to directly address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent anti-proliferative effects of Beloranib in our cell-based assays. What are the potential causes?
A1: Inconsistent anti-proliferative effects of Beloranib can stem from several factors. Here is a checklist of potential causes and troubleshooting steps:
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Cell Line Variability: Different cell lines exhibit varying sensitivity to MetAP2 inhibitors. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are generally highly sensitive.[1][2][3] However, the response in cancer cell lines can be heterogeneous.
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Cell Density: The density of cells at the time of treatment can significantly impact the apparent IC50 value. Higher cell densities can lead to increased resistance.[4][5][6][7] It is crucial to standardize and optimize cell seeding densities for your specific cell line and assay duration.
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Compound Stability and Solubility: Ensure that your Beloranib stock solution is properly prepared and stored. Beloranib's stability and solubility in cell culture media can affect its effective concentration.[8][9][10][11][12] It is advisable to prepare fresh dilutions for each experiment from a validated stock.
-
Assay Duration: The incubation time with Beloranib can influence the observed effect. Proliferation assays with different endpoints (e.g., 24, 48, 72 hours) can yield different IC50 values.[13]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
Q2: Our Western blot results for phosphorylated ERK1/2 (p-ERK1/2) following Beloranib treatment are not consistent. How can we troubleshoot this?
A2: Inconsistent p-ERK1/2 results are a common issue in signaling studies. Beloranib is known to affect the ERK1/2 pathway downstream of MetAP2.[14] Here are some troubleshooting tips:
-
Stimulation and Lysis: The timing of cell stimulation and lysis is critical for observing changes in phosphorylation, which can be transient. Create a time-course experiment to determine the optimal time point for p-ERK1/2 analysis after Beloranib treatment.
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Phosphatase and Protease Inhibitors: Ensure that your lysis buffer is always freshly supplemented with phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
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Loading Controls: Use a reliable loading control, such as total ERK1/2 or a housekeeping protein like GAPDH or β-actin, to normalize your p-ERK1/2 signal. It is often recommended to probe for total ERK on the same membrane after stripping the p-ERK antibody.[15][16]
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Antibody Quality: Use validated antibodies for both p-ERK1/2 and total ERK1/2. Refer to the manufacturer's datasheet for recommended dilutions and incubation conditions.
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Serum Starvation: To minimize basal levels of ERK phosphorylation, serum-starve your cells for a few hours or overnight before Beloranib treatment.[15]
Q3: We are seeing unexpected off-target effects or cellular responses that don't align with MetAP2 inhibition. What could be the reason?
A3: While Beloranib is a potent MetAP2 inhibitor, unexpected results could be due to off-target effects or complex downstream signaling.
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MetAP2-Independent Mechanisms: Some research suggests that not all effects of fumagillin analogs like Beloranib are strictly dependent on MetAP2 inhibition.
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Modulation of Other Signaling Pathways: MetAP2 inhibition can have broad and complex effects on N-terminal processing of multiple proteins, which can, in turn, interfere with various cell signaling pathways and cell-cycle progression.[17] For example, MetAP2 inhibition has been linked to the activation of the tumor suppressor p53.[18]
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Impact on Myristoylated Proteins: MetAP2's role in protein processing may indirectly affect proteins that require N-myristoylation for their function, such as Gαi, PKCε, and TRAM, which are involved in metabolic and inflammatory signaling.[19]
Data Presentation
Table 1: Reported IC50 Values for MetAP2 Inhibitors in Different Cell Lines
| Compound/Analog | Cell Line | Assay Type | Reported IC50 | Reference |
| Indolic Compounds | HUVEC | VEGFR-2 Activation | 0.9704 mM (3-Indolacetic acid) | [20] |
| Cyclosporin A + Itraconazole | HUVEC | Proliferation | 540 nM (CsA) + 54 nM (Ita) | [1] |
| MetAP2 Inhibitors | HUVEC | Growth Inhibition | ~2.5 nM |
Table 2: Summary of Beloranib Efficacy in Preclinical and Clinical Studies
| Study Type | Model/Population | Dose | Duration | Key Findings | Reference |
| Phase II Clinical Trial | Obese Adults | 0.6 mg, 1.2 mg, 2.4 mg (subcutaneous, twice weekly) | 12 weeks | Dose-dependent weight loss of -5.5 kg, -6.9 kg, and -10.9 kg respectively, compared to -0.4 kg with placebo. | [10] |
| Phase IIa Clinical Trial | Hypothalamic Injury-Associated Obesity | 1.8 mg (subcutaneous, twice weekly) | 4 weeks | Mean weight loss of -3.2 kg compared to placebo. | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK1/2
This protocol is a general guideline and may require optimization for your specific experimental conditions.
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Cell Culture and Treatment: Plate cells at a predetermined optimal density. Once they reach the desired confluency (often 70-80%), serum-starve the cells for 4-12 hours. Treat the cells with Beloranib at various concentrations and for different time points.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for total ERK1/2, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with an antibody for total ERK1/2.[15][16]
Mandatory Visualizations
References
- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Drug-Sensitive and -Resistant Human Melanoma Cells with HUVEC Cells: A Label-Free Cell-Based Impedance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Drug-Sensitive and -Resistant Human Melanoma Cells with HUVEC Cells: A Label-Free Cell-Based Impedance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Beloranib hemioxalate in storage
This technical support center provides guidance on the long-term stability, storage, and handling of Beloranib hemioxalate for research purposes. The information herein is curated to assist researchers, scientists, and drug development professionals in ensuring the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on its structural analog fumagillin, it is recommended to store the solid compound in a cool, dark, and dry place.[1][2][3] For optimal stability, storage at 2-8°C is advisable to minimize thermal degradation.[4][5] The container should be tightly sealed to protect it from moisture and light.[1][3]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure.[6][7] Studies on the analogous compound fumagillin have shown that it degrades more rapidly in solution at room temperature compared to refrigerated conditions (4°C).[8] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light.[8]
Q3: What are the likely degradation pathways for this compound?
A3: this compound contains an ester and a spiroepoxide functional group, which are susceptible to hydrolysis, particularly under acidic or basic conditions.[9][10] The primary degradation pathway is likely the acid-catalyzed hydrolysis of the spiroepoxide ring, leading to the formation of diol or chlorohydrin derivatives, similar to other fumagillin analogs.[9] The ester linkage may also be susceptible to hydrolysis over time.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[11] A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity by HPLC before use. Ensure stock solutions are stored at 2-8°C and protected from light. |
| Loss of compound activity | Improper storage of solid compound leading to degradation. | Review storage conditions. Ensure the solid compound is stored at the recommended temperature (2-8°C), protected from light and moisture. |
| Appearance of new peaks in HPLC analysis | Compound degradation. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. This can help confirm the degradation pathway. |
| Precipitation in stock solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gentle warming and vortexing may redissolve the compound, but stability should be re-assessed. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Solid this compound
-
Sample Preparation: Aliquot solid this compound into several amber glass vials with tightly sealed caps.
-
Storage Conditions: Store the vials under at least two different temperature and humidity conditions:
-
Recommended: 2-8°C (refrigerated)
-
Accelerated: 25°C / 60% Relative Humidity (RH)
-
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, dissolve a sample in an appropriate solvent (e.g., DMSO) and analyze by a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Compare the purity and impurity profile at each time point to the initial sample. A significant decrease in purity or increase in total impurities indicates degradation.
Protocol 2: Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO or an aqueous buffer) at a known concentration.
-
Storage Conditions: Aliquot the solution into amber glass vials and store under different conditions:
-
2-8°C (refrigerated, protected from light)
-
25°C (room temperature, protected from light)
-
25°C (room temperature, exposed to light)
-
-
Time Points: Analyze the solutions at initial (T=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze each sample by a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Monitor the concentration of this compound and the formation of any degradation products over time.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. DailyMed - FUMAGILIN-B- fumagillin dicyclohexylamine powder, for solution [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. 24 Gram Bottle of Fumagilin-B | Betterbee [betterbee.com]
- 4. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 5. The importance of temperature in the storage of medicines [carel.com]
- 6. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of fumagillin in an extemporaneously prepared ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally Active Fumagillin Analogues: Transformations of a Reactive Warhead in the Gastric Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Investigating Potential Off-Target Effects of Beloranib In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Beloranib in a preclinical in vitro setting. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known safety concern with Beloranib that warrants off-target screening?
A1: The clinical development of Beloranib was halted due to serious adverse events, including fatal cases of venous thromboembolism (VTE), specifically pulmonary embolism and deep vein thrombosis.[1][2] This suggests that Beloranib may have off-target effects that promote a prothrombotic state. Therefore, in vitro investigations should prioritize assays that assess the compound's impact on the coagulation cascade and endothelial cell function.
Q2: What are the key in vitro systems to investigate the prothrombotic risk of Beloranib?
A2: To investigate the prothrombotic risk of Beloranib, it is recommended to use a multi-faceted approach targeting different components of hemostasis. Key in vitro systems include:
-
Platelet Aggregation Assays: To determine if Beloranib directly induces or enhances platelet aggregation.
-
Coagulation Assays: To assess the effect of Beloranib on the intrinsic, extrinsic, and common pathways of the coagulation cascade. Key tests include Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).
-
Endothelial Cell-Based Assays: To evaluate the impact of Beloranib on endothelial cell integrity and function, as endothelial dysfunction can contribute to a procoagulant state.
Q3: What are some potential off-target signaling pathways that could be affected by Beloranib, leading to prothrombotic events?
A3: While the precise off-target is unknown, a prothrombotic effect could be mediated through various signaling pathways. It is hypothesized that Beloranib could interfere with pathways regulating:
-
Coagulation Factor Synthesis and Activity: Directly or indirectly altering the function of key clotting factors.
-
Endothelial Cell Health: Affecting pathways that maintain the anti-thrombotic surface of the endothelium, such as those involving nitric oxide (NO) and prostacyclin production.
-
Inflammatory Signaling in Endothelial Cells: Upregulating the expression of adhesion molecules or tissue factor, which can be mediated by pathways like NF-κB.
Q4: How can I troubleshoot unexpected results in my platelet aggregation assay with Beloranib?
A4: Unexpected results in platelet aggregation assays can arise from several factors. Please refer to the troubleshooting guide below.
Troubleshooting Guides
Troubleshooting: Inconsistent Platelet Aggregation Results
| Issue | Potential Cause | Recommended Action |
| High background aggregation in vehicle control | Platelet activation during preparation | Ensure gentle handling of platelet-rich plasma (PRP). Use fresh, high-quality reagents. |
| No aggregation with positive control (e.g., ADP, collagen) | Poor platelet viability or incorrect agonist concentration | Prepare fresh PRP. Verify the concentration and activity of the positive control. |
| Variable aggregation at the same Beloranib concentration | Inconsistent mixing or incubation times | Standardize pipetting techniques and ensure uniform mixing. Use a calibrated aggregometer with controlled stirring. |
| Precipitation of Beloranib in the assay medium | Low solubility of the compound | Check the solubility of Beloranib in the assay buffer. Consider using a low percentage of a suitable solvent like DMSO, ensuring the final concentration does not affect platelet function. |
Illustrative Quantitative Data
The following tables represent hypothetical data to illustrate how quantitative results for Beloranib's off-target effects could be presented. Note: These are not actual experimental results.
Table 1: Effect of Beloranib on In Vitro Coagulation Assays
| Compound | Concentration (µM) | aPTT (seconds) | PT (seconds) | Thrombin Time (seconds) |
| Vehicle (DMSO) | 0.1% | 32.5 ± 1.5 | 12.1 ± 0.8 | 18.2 ± 1.1 |
| Beloranib | 1 | 31.8 ± 1.7 | 12.5 ± 0.9 | 18.5 ± 1.3 |
| Beloranib | 10 | 28.1 ± 1.4 | 11.9 ± 0.7 | 16.9 ± 1.0 |
| Beloranib | 100 | 24.5 ± 1.2 | 12.3 ± 0.8 | 14.8 ± 0.9 |
| Positive Control (Heparin) | 1 IU/mL | >100 | 13.0 ± 1.0 | >100 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are mean ± SD (n=3).
Table 2: Impact of Beloranib on Endothelial Cell Barrier Function
| Compound | Concentration (µM) | Transendothelial Electrical Resistance (TEER) (% of Control) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 |
| Beloranib | 1 | 98.1 ± 6.1 |
| Beloranib | 10 | 75.3 ± 4.8* |
| Beloranib | 100 | 52.7 ± 3.9 |
| Positive Control (Thrombin) | 1 U/mL | 45.1 ± 4.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are mean ± SD (n=3).
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To assess the direct effect of Beloranib on platelet aggregation in human platelet-rich plasma (PRP).
Methodology:
-
PRP Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. Use PPP as the blank for the aggregometer.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add Beloranib (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes with stirring in a light transmission aggregometer.
-
Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission for 10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each condition relative to the vehicle control.
-
Generate dose-response curves to determine the EC50 or IC50 of Beloranib if an effect is observed.
-
Protocol 2: Endothelial Cell Barrier Function Assay (TEER)
Objective: To determine if Beloranib compromises the integrity of an endothelial cell monolayer.
Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) on porous Transwell® inserts until a confluent monolayer is formed.
-
-
TEER Measurement:
-
Measure the basal transendothelial electrical resistance (TEER) of the HUVEC monolayers using an EVOM2™ voltohmmeter.
-
Treat the cells with various concentrations of Beloranib or vehicle control in both the apical and basolateral chambers.
-
Include a positive control known to disrupt endothelial barriers, such as thrombin or VEGF.
-
Measure TEER at various time points (e.g., 1, 4, 8, and 24 hours) post-treatment.
-
-
Data Analysis:
-
Normalize the TEER values to the baseline readings and express them as a percentage of the vehicle-treated control.
-
Plot the time-course and dose-response of Beloranib's effect on endothelial barrier function.
-
Visualizations
Caption: Potential interference of Beloranib with the coagulation cascade.
Caption: Beloranib's potential disruption of endothelial barrier function.
Caption: Workflow for assessing Beloranib's prothrombotic potential.
References
Technical Support Center: Beloranib Dosage and Administration in Rodent Obesity Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Beloranib in various rodent models of obesity.
Frequently Asked Questions (FAQs)
Q1: What is Beloranib and how does it work?
Beloranib is an inhibitor of the enzyme methionine aminopeptidase 2 (MetAP2).[1] Its mechanism of action in obesity is believed to involve the modulation of key cellular processes that control metabolism, leading to reduced hunger and increased utilization of stored fat as an energy source. Inhibition of MetAP2 can lead to decreased lipogenesis, increased fat oxidation, and enhanced energy expenditure.[1][2]
Q2: Which rodent models of obesity are suitable for Beloranib studies?
Beloranib and other MetAP2 inhibitors have been shown to be effective in reducing body weight in several rodent models of obesity, including:
Q3: What is the recommended route of administration for Beloranib in rodents?
The most common and effective route of administration for Beloranib in rodent studies is subcutaneous (SC) injection.[1]
Q4: How should Beloranib be prepared for subcutaneous injection?
Beloranib is typically formulated as a suspension for subcutaneous administration.[6][7] It is crucial to ensure the suspension is homogenous before each injection. The vehicle used for suspension should be sterile and physiologically compatible. For small volumes, warming the solution to body temperature before injection can minimize discomfort to the animal.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of significant weight loss | - Incorrect dosage.- Improper drug preparation or administration.- Animal model resistance.- Insufficient treatment duration. | - Perform a dose-response study to determine the optimal dose for your specific model.- Ensure proper suspension of Beloranib before each injection. Verify subcutaneous injection technique to prevent leakage.- Confirm the phenotype of your obesity model. Consider the age and metabolic state of the animals.- Extend the treatment period, monitoring for efficacy and any potential side effects. |
| Injection site reactions (e.g., bruising, inflammation) | - Needle gauge too large.- Improper injection technique.- Irritation from the vehicle or drug suspension. | - Use a smaller gauge needle (e.g., 27-30G for mice).- Ensure the injection is truly subcutaneous and not intradermal or intramuscular. Rotate injection sites if administering daily.- If irritation persists, consider evaluating alternative sterile vehicles.[8] |
| Backflow of injected solution | - Injecting too large a volume.- Needle withdrawn too quickly.- Skin not properly "tented". | - For mice, inject a maximum of 100-200 µL per site. For larger volumes, use multiple injection sites.- After injection, pause for a few seconds before withdrawing the needle.[9] - Ensure a proper "tent" of skin is lifted to create a subcutaneous pocket for the injection.[9] |
| Animal distress or unusual behavior after injection | - Stress from handling and injection.- Potential side effects of Beloranib. | - Handle animals gently and habituate them to the injection procedure.- Monitor animals closely for any adverse effects. If severe, consider reducing the dose or discontinuing the study for that animal and consult with a veterinarian. |
| Variability in results between animals | - Inconsistent dosing.- Differences in individual animal metabolism or severity of obesity. | - Ensure accurate and consistent volume administration for each animal based on body weight.- Randomize animals into treatment groups based on body weight to ensure even distribution. Increase the number of animals per group to improve statistical power. |
Experimental Protocols and Data
Dosage and Administration in Different Rodent Models
The following table summarizes recommended starting dosages for Beloranib in various rodent obesity models based on published studies. It is highly recommended to perform a pilot dose-response study to determine the optimal dosage for your specific experimental conditions.
| Rodent Model | Dosage | Route of Administration | Frequency | Study Duration | Key Findings |
| Diet-Induced Obese (DIO) Mice | 1 mg/kg | Subcutaneous (SC) | Once daily | 14 days | Significant reduction in body weight and fat mass.[1] |
| ob/ob Mice | Not explicitly stated for Beloranib, but MetAP2 inhibitors are effective. A starting dose of 1 mg/kg (SC, daily) can be considered based on DIO mice studies. | Subcutaneous (SC) | Once daily | - | MetAP2 inhibitors increase energy expenditure.[1][3][4] |
| db/db Mice | No specific dosage for Beloranib is readily available in the literature. A pilot study with a dose range similar to other models is recommended. | Subcutaneous (SC) | - | - | - |
| Rats with Hypothalamic Obesity | 0.1 mg/kg | Subcutaneous (SC) | Once daily | 12 days | Inhibition of excess weight gain and reduction in food intake.[5] |
| MC4r Knockout Rats | 0.1 mg/kg | Subcutaneous (SC) | Once daily | 14-21 days | Significant reduction in body weight gain and food intake.[5] |
Detailed Methodology: Subcutaneous Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the dorsal side.
-
Injection Site: The loose skin over the shoulders is the preferred site for subcutaneous injections in mice.
-
Procedure:
-
Wipe the injection site with 70% ethanol.
-
Using your thumb and forefinger, lift a fold of skin to create a "tent".
-
Insert a 27-30 gauge needle into the base of the tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the Beloranib suspension.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent backflow.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.
Visualizations
Beloranib's Proposed Mechanism of Action
Caption: Proposed mechanism of action for Beloranib in promoting weight loss.
Experimental Workflow for a Beloranib Study in DIO Mice
References
- 1. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. fpwr.org [fpwr.org]
- 6. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 7. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Addressing Variability in Animal Response to Beloranib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability observed in animal responses during pre-clinical studies with Beloranib. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Beloranib?
A1: Beloranib is an inhibitor of the enzyme Methionine Aminopeptidase 2 (MetAP2).[1][2] Inhibition of MetAP2 is believed to reduce hunger and stimulate the use of stored fat as an energy source.[1][2] It modulates key cellular processes controlling metabolism, leading to reduced lipid synthesis in the liver and decreased fat storage throughout the body.[1]
Q2: We are observing significant variability in weight loss among our study animals treated with Beloranib. What are the potential causes?
A2: Variability in response to Beloranib can be attributed to several factors:
-
Genetic Background: Different mouse and rat strains can exhibit varied responses to metabolic challenges and drug treatments.[3][4] The genetic makeup of an animal can influence its susceptibility to diet-induced obesity and its response to therapeutic interventions.
-
Basal MetAP2 Expression: The effectiveness of MetAP2 inhibitors can depend on the baseline expression and activity of MetAP2 in different tissues.[5] Tissues with higher MetAP2 expression may be more responsive to inhibition.
-
Diet Composition: The composition of the diet (e.g., high-fat vs. standard chow) can significantly impact the metabolic state of the animals and influence the efficacy of Beloranib.
-
Animal Model of Obesity: The underlying cause of obesity in the animal model (e.g., genetic knockout, diet-induced, hypothalamic injury) can affect the response to Beloranib.[5][6]
-
Drug Administration and Pharmacokinetics: Inconsistent administration techniques can lead to variability in drug exposure. Pharmacokinetic properties of Beloranib can also differ between species.[7][8]
Q3: Some of our animals are showing a reduced or complete lack of response to Beloranib. What could be the reason for this resistance?
A3: Resistance to MetAP2 inhibitors like Beloranib could be influenced by:
-
MetAP1 and MetAP2 Expression Levels: The relative expression of MetAP1 and MetAP2 may be a key determinant of sensitivity.[9] Functional redundancy might exist, where MetAP1 can compensate for the inhibition of MetAP2.[10]
-
p53 Tumor Suppressor Status: Pre-clinical studies with other MetAP2 inhibitors have identified the tumor suppressor p53 as a determinant of sensitivity and resistance.[9][11] Cells with functional p53 may be more sensitive to MetAP2 inhibition.
-
Activation of Alternative Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways to bypass the effects of MetAP2 inhibition.
Q4: What are the expected effects of Beloranib on food intake and energy expenditure in animal models?
A4: Beloranib has been shown to reduce food intake in various obese rodent models.[1][5][12] However, the reduction in body weight is not solely due to decreased food intake, as studies in pair-fed mice have demonstrated.[9] Beloranib is also suggested to increase energy expenditure.[9][13]
Troubleshooting Guides
Issue 1: High Variability in Weight Loss Response
| Potential Cause | Troubleshooting Steps |
| Genetic Heterogeneity | - Ensure the use of a genetically homogenous population of animals (inbred strains).- If using outbred stocks, increase the number of animals per group to account for genetic variability.- Consider screening different strains to identify a more responsive one for your specific research question. |
| Inconsistent Drug Administration | - Standardize the subcutaneous injection procedure, including injection site and volume.- Ensure all personnel are properly trained in the administration technique.- Refer to the detailed "Experimental Protocol for Subcutaneous Administration of Beloranib" below. |
| Variable Food Intake | - House animals individually during the study to accurately monitor individual food consumption.- Ensure equal access to food and water for all animals. |
| Environmental Stressors | - Maintain a stable and controlled environment (temperature, light cycle, noise).- Minimize handling and other stressors that can affect feeding behavior and metabolism. |
Issue 2: Lack of Efficacy (No Significant Weight Loss)
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify the dose calculations and the concentration of the Beloranib solution.- Consider performing a dose-response study to determine the optimal dose for your specific animal model and strain. |
| Poor Drug Stability or Formulation | - Ensure proper storage and handling of the Beloranib compound.- If preparing a suspension, ensure it is homogenous before each administration. |
| Resistant Animal Model | - Investigate the baseline MetAP1/MetAP2 expression levels in the target tissues of your animal model.- Consider testing the efficacy of Beloranib in a different, validated model of obesity. |
| Acquired Resistance | - If the lack of efficacy develops over a prolonged treatment period, consider the possibility of acquired resistance mechanisms. |
Data Presentation: Summary of Beloranib Effects in Animal Models
Table 1: Effect of Beloranib on Body Weight in Different Rodent Models
| Animal Model | Dose and Duration | Vehicle/Control Group Change | Beloranib-Treated Group Change | Reference |
| Ciliopathy Mouse Model (Thm1-cko) | 0.3 mg/kg/day (ZGN-1258) for 2 weeks | -5.0% body weight | -17.1% body weight | [5] |
| Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Significant reduction in body weight and fat mass | [9] |
| ob/ob Mice | Not specified | Not specified | Significant reduction in body weight and fat mass | [9] |
| Obese Rats (Hypothalamic Defect) | Not specified, 12 days | Not specified | ~30% reduction in food intake and weight loss | [12] |
| Obese Rats (MC4R Knockout) | Not specified, 12 days | Not specified | ~30% reduction in food intake and weight loss | [12] |
Table 2: Effect of Beloranib on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Effect Observed | Reference |
| Food Intake | Ciliopathy Mouse Model (Thm1-cko) | Reduced daily food intake | [5] |
| Obese Rats | ~30% reduction | [12] | |
| Adipocyte Size | Ciliopathy Mouse Model (Thm1-cko) | Decreased gonadal adipocyte size | [5] |
| Obese Rodent Models | Reduced adipocyte size | [1] | |
| Blood Glucose | Ciliopathy Mouse Model (Thm1-cko) | Decreased levels | [5] |
| Insulin | Ciliopathy Mouse Model (Thm1-cko) | Decreased levels | [5] |
| Leptin | Ciliopathy Mouse Model (Thm1-cko) | Decreased levels | [5] |
| Triglycerides | Obese Women (Clinical Trial) | 42% reduction (0.9 mg/m²) | [13] |
| LDL-Cholesterol | Obese Women (Clinical Trial) | 18% reduction (0.9 mg/m²) | [13] |
Experimental Protocols
Key Experiment 1: Subcutaneous Administration of Beloranib in Rodents
Objective: To provide a standardized protocol for the subcutaneous administration of Beloranib to mice and rats to minimize variability.
Materials:
-
Beloranib compound
-
Sterile vehicle (e.g., 5% mannitol in sterile water)
-
Sterile syringes (e.g., 27-30 gauge needles)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Beloranib Solution/Suspension:
-
Aseptically prepare the desired concentration of Beloranib in the sterile vehicle.
-
If a suspension is used, ensure it is thoroughly mixed to achieve a uniform consistency before drawing it into the syringe.
-
-
Animal Handling and Restraint:
-
Gently handle the animals to minimize stress.
-
For mice, restrain by scruffing the neck and securing the tail.
-
For rats, restrain using an appropriate method that provides control and minimizes animal distress.
-
-
Injection Site Preparation:
-
Select an injection site in the dorsal subcutaneous space (scruff of the neck or back).
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the Beloranib solution/suspension slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Observe the injection site for signs of irritation or inflammation in the following days.
-
Alternate injection sites for repeated administrations.[14]
-
Key Experiment 2: Assessment of Adipocyte Size
Objective: To provide a general protocol for quantifying changes in adipocyte size following Beloranib treatment.
Materials:
-
Adipose tissue samples (e.g., epididymal or subcutaneous fat pads)
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a calibrated digital camera
-
Image analysis software (e.g., ImageJ with Adipocyte Tools plugin or QuPath)[15][16][17]
Procedure:
-
Tissue Fixation and Processing:
-
Immediately fix freshly dissected adipose tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
-
Image Acquisition:
-
Capture high-resolution images of the stained sections using a microscope with a digital camera.
-
Ensure consistent magnification and lighting conditions for all images.
-
-
Image Analysis:
-
Use image analysis software to measure the cross-sectional area or diameter of individual adipocytes.
-
Follow the software's instructions for cell detection and measurement. Manual correction may be necessary to ensure accuracy.[15]
-
Calculate the average adipocyte size and size distribution for each treatment group.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Beloranib's action.
Caption: Troubleshooting workflow for addressing response variability.
References
- 1. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Angiogenesis in adipose tissue and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energy expenditure in obesity-prone and obesity-resistant rats before and after the introduction of a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel antiobesic HMR1426 reduces food intake without affecting energy expenditure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of food intake and energy expenditure by amylin-therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adipose Tissue Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53 Functions in Adipose Tissue Metabolism and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ascending dose-controlled trial of beloranib, a novel obesity treatment for safety, tolerability, and weight loss in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. A Straightforward Method for Adipocyte Size and Count Analysis Using Open-source Software QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput measurement of adipocyte size with open-source software using whole-slide adipose tissue images - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing injection site reactions with Beloranib
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate injection site reactions (ISRs) during pre-clinical and clinical investigations involving Beloranib.
Troubleshooting Guide: Injection Site Reactions
This guide addresses specific issues that may be encountered during the subcutaneous administration of Beloranib.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Bruising at the injection site | - Needle trauma to small blood vessels.- Coagulation cascade activation. | - Apply gentle pressure to the site for 30-60 seconds post-injection. Do not rub the area. - Rotate injection sites to allow for tissue recovery.- Consider using a smaller gauge needle if appropriate for the formulation viscosity. |
| Pain or Discomfort at the Injection Site | - Local tissue irritation from the drug substance or excipients.- Injection volume.- pH or osmolality of the formulation. | - Allow the reconstituted solution to reach room temperature before injection.- Inject slowly over 30 seconds to allow for tissue expansion.- If pain persists, evaluate the formulation's pH and osmolality for tissue compatibility. One patient in a Phase 3 trial withdrew due to injection site pain. |
| Redness (Erythema) or Swelling (Edema) at the Injection Site | - Local inflammatory response. | - Apply a cool compress to the area for 15-20 minutes, a few hours after the injection.- Monitor the site for signs of worsening reaction. If the reaction is severe or persistent, document the event and consider a formulation assessment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common injection site reactions observed with Beloranib?
A1: Based on clinical trial data, the most frequently reported injection site reaction with Beloranib is injection site bruising .[1] These reactions were generally characterized as mild and transient in nature.[2] Injection site pain has also been reported.
Q2: Is there a dose-dependent relationship for injection site reactions with Beloranib?
A2: The available clinical trial data suggests that injection site bruising occurred in patients receiving Beloranib, and was reported more frequently than in patients receiving a placebo. While a definitive dose-response relationship for specific ISRs is not explicitly detailed in the provided search results, it is a common pharmacological principle to consider.
Q3: What is the recommended injection technique to minimize local reactions?
A3: Adhering to best practices for subcutaneous injections is crucial. This includes:
-
Site Rotation: Systematically rotate injection sites (e.g., abdomen, thigh, upper arm) to avoid repeated trauma to the same tissue area.
-
Proper Needle Insertion: Insert the needle at a 45° or 90° angle into a pinched skin fold to ensure subcutaneous rather than intradermal or intramuscular delivery.
-
Slow Injection: Administer the formulation slowly to allow for gradual absorption and minimize tissue distension.
Q4: Can the formulation of Beloranib contribute to injection site reactions?
A4: Yes, the formulation can play a significant role. Beloranib for clinical trials was supplied as a sterile lyophilized powder to be reconstituted with a supplied diluent.[1] While the exact composition of the diluent is not publicly detailed, factors such as pH, osmolality, and the presence of certain excipients can influence local tolerability. If persistent ISRs are observed, a review of the formulation's characteristics is warranted.
Data Presentation
The following table summarizes the reported incidence of injection site adverse events in a key clinical trial for Beloranib.
Table 1: Incidence of Injection Site Adverse Events in the Phase 3 bestPWS (ZAF-311) Trial
| Adverse Event | Placebo (n=34) | Beloranib 1.8 mg (n=36) | Beloranib 2.4 mg (n=37) |
| Injection Site Bruising | More frequent in Beloranib groups than placebo (specific numbers not detailed in source) | Reported as the most common AE | Reported as the most common AE |
| Injection Site Pain | 0 | 0 | 1 (led to withdrawal) |
Note: The provided search results frequently mention injection site bruising as the most common adverse event but do not consistently provide specific percentages across different trials and doses in a consolidated table.
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to Subcutaneous Injections
This protocol outlines a general method for evaluating local tolerance to a subcutaneously administered investigational product like Beloranib in a pre-clinical setting.
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats, New Zealand White rabbits).
-
Groups: Establish treatment groups including a vehicle control, and different dose levels of the Beloranib formulation.
-
Administration:
-
Administer a single subcutaneous injection of the designated formulation.
-
Record the injection volume.
-
Mark the injection site.
-
-
Observation:
-
Visually inspect the injection site at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Score for signs of local intolerance such as erythema, edema, and bruising using a standardized scoring system (e.g., Draize scale).
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Excise the injection site and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of inflammation, necrosis, and other pathological changes.
-
Visualizations
Caption: Beloranib's mechanism of action involves the inhibition of MetAP2.
Caption: Troubleshooting workflow for managing injection site reactions.
References
Validation & Comparative
Validating Beloranib's Weight Loss Efficacy in MC4R Knockout Rats: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Beloranib's performance against other obesity treatments in the context of Melanocortin-4 Receptor (MC4R) deficiency. The information is supported by experimental data to validate the weight loss effects of Beloranib in MC4r knockout rats.
The central melanocortin system is a critical pathway in regulating energy homeostasis, with the MC4R playing a pivotal role.[1] Functional loss of MC4R is the most common cause of monogenic obesity in humans.[1] This guide delves into the efficacy of Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, in an MC4r knockout (MC4rKO) rat model, and compares its effects with other therapeutic alternatives.
Comparative Efficacy of Anti-Obesity Agents
The following table summarizes the quantitative data on the weight loss effects of Beloranib and alternative therapies in rodent models. It is important to note that the alternatives were not all tested in MC4r knockout models, a key distinction for interpreting the data.
| Treatment | Animal Model | Dosage | Duration | Change in Body Weight Gain | Reduction in Food Intake | Key Findings & Citations |
| Beloranib (ZGN-440) | MC4r Knockout Rats | 0.1 mg/kg daily, s.c. | 14-21 days | -1.7 ± 0.6 g/d (vs. 2.8 ± 0.4 g/d for vehicle) | -28% | Robustly reduced excess weight gain and hyperphagia.[2] |
| Setmelanotide | Diet-Induced Obese Mice | 1 mg/kg daily | 10 days | Significant weight loss | Reduced caloric intake | Ineffective in MC4R knockout mice, indicating dependence on a functional MC4R.[3][4] |
| Liraglutide | MC4R Knockout Mice | 20 nmol/kg | Not specified | Blunted response compared to DIO controls | Blunted response compared to DIO controls | Suggests a mechanism partially independent of MC4R.[5] |
| Tirzepatide | Diet-Induced Obese Rats | Various | Not specified | Dose-dependent weight loss | Suppressed palatable food intake | Efficacy in MC4R knockout models not yet reported, but mechanism suggests potential.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for replication and validation.
Beloranib in MC4r Knockout Rats
-
Animal Model: Male MC4r knockout (MC4rKO) rats, a model for monogenic obesity due to MC4r mutations.[2]
-
Drug Administration: Beloranib (ZGN-440) was administered daily via subcutaneous injection at a dose of 0.1 mg/kg.[2]
-
Control Group: A vehicle-treated group of MC4rKO rats received subcutaneous injections of the vehicle solution.
-
Duration of Treatment: The study duration was between 14 and 21 days.[2]
-
Primary Endpoints:
-
Body Weight: Measured daily to determine the rate of weight gain.
-
Food Intake: Daily food consumption was monitored.
-
-
Additional Parameters: Body temperature and locomotor activity were also assessed and found to be unaffected by the treatment.[2]
Alternative Therapies: General Protocols in Rodent Models
-
Setmelanotide:
-
Liraglutide:
-
Tirzepatide:
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is essential for interpreting the efficacy of these treatments.
The Leptin-Melanocortin Pathway and MC4R
The MC4R is a G-protein coupled receptor that is a key component of the leptin-melanocortin signaling pathway in the hypothalamus. This pathway is crucial for regulating energy balance.[1][8] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[10] In MC4R deficiency, this signaling is impaired, leading to hyperphagia and obesity.[1]
Figure 1: Simplified MC4R signaling pathway in hypothalamic neurons.
Beloranib's Mechanism of Action
Beloranib's mechanism is distinct from MC4R agonists. It inhibits MetAP2, an enzyme involved in the post-translational modification of proteins. While the precise downstream effects leading to weight loss are still under investigation, it is proposed to involve changes in the central regulation of feeding.[2] The efficacy of Beloranib in MC4rKO rats demonstrates that its mechanism of action is independent of the MC4R pathway.
Figure 2: Proposed mechanism of action for Beloranib.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of an anti-obesity drug in a knockout rat model is depicted below.
Figure 3: General experimental workflow for drug efficacy testing.
Conclusion
The experimental data robustly demonstrates that Beloranib effectively reduces weight gain and food intake in MC4r knockout rats.[2] This is a significant finding as it indicates a therapeutic mechanism that bypasses the compromised melanocortin pathway. In contrast, alternatives like setmelanotide, which directly target the MC4R, are ineffective in this model.[3] Other therapies such as GLP-1 receptor agonists appear to have at least a partially MC4R-independent mechanism of action and may hold promise, though further studies in MC4R deficient models are warranted.[5] For researchers and drug development professionals, these findings highlight the potential of MetAP2 inhibition as a viable strategy for treating genetic obesity stemming from MC4R deficiency.
References
- 1. Melanocortin receptor 4 deficiency affects body weight regulation, grooming behavior, and substrate preference in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Acting Neurotensin Synergizes With Liraglutide to Reverse Obesity Through a Melanocortin-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scireq.com [scireq.com]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Melanocortin Receptor 4 Deficiency Affects Body Weight Regulation, Grooming Behavior, and Substrate Preference in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Beloranib's Metabolic Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Beloranib across various species, supported by experimental data. Beloranib, a potent inhibitor of methionine aminopeptidase 2 (MetAP2), has been investigated for its significant impact on weight management and metabolic parameters.
This guide summarizes key quantitative findings in tabular format, details the experimental protocols employed in pivotal studies, and presents signaling pathways and experimental workflows through clear, concise diagrams.
Quantitative Data Summary
The following tables provide a comparative summary of the key metabolic effects of Beloranib observed in human clinical trials and preclinical studies in various animal models.
Table 1: Effects on Body Weight
| Species | Study Population/Model | Dose | Duration | Average Body Weight Change | Citation(s) |
| Human | Obese Adults | 0.6 mg, 1.2 mg, 2.4 mg (s.c. twice weekly) | 12 weeks | -5.5 kg, -6.9 kg, -10.9 kg | [1] |
| Prader-Willi Syndrome | 1.8 mg, 2.4 mg (s.c. twice weekly) | 26 weeks | -8.2%, -9.5% | [2] | |
| Hypothalamic Injury-Associated Obesity | 1.8 mg (s.c. twice weekly) | 4 weeks | -3.2 kg | [3] | |
| Rat | Hypothalamic Obesity Model | 0.1 mg/kg (daily s.c.) | 12 days | Inhibition of excess weight gain (0.2 g/d vs 3.8 g/d in vehicle) | |
| MC4R Knockout Model | 0.1 mg/kg (daily s.c.) | 14-21 days | -1.7 g/d vs 2.8 g/d in vehicle | ||
| Mouse | Diet-Induced Obesity | Not specified | 9 months | 43% lower than high-fat diet controls | [4] |
| Dog | High-Fat and -Fructose Diet (Fumagillin) | Not specified (daily) | 8 weeks | -6% | [5][6] |
Table 2: Effects on Food Intake
| Species | Study Population/Model | Dose | Duration | Change in Food Intake | Citation(s) |
| Human | Prader-Willi Syndrome | 1.8 mg, 2.4 mg (s.c. twice weekly) | 26 weeks | Significant reduction in hyperphagia scores | [2] |
| Rat | Hypothalamic Obesity Model | 0.1 mg/kg (daily s.c.) | 12 days | -30% | |
| MC4R Knockout Model | 0.1 mg/kg (daily s.c.) | 14-21 days | -28% | ||
| Dog | High-Fat and -Fructose Diet (Fumagillin) | Not specified (daily) | 8 weeks | -29% | [5][6] |
Table 3: Effects on Metabolic Parameters
| Species | Study Population/Model | Key Metabolic Parameter Changes | Citation(s) |
| Human | Obese Adults | ↓ Triglycerides (42%), ↓ LDL-Cholesterol (18%), ↓ C-Reactive Protein, ↑ Adiponectin, ↑ FGF-21, ↑ β-hydroxybutyrate | [7] |
| Hypothalamic Injury-Associated Obesity | ↓ C-Reactive Protein | [3] | |
| Rat | Hypothalamic Obesity Model | Improved glucose tolerance, ↓ Plasma insulin, ↑ α-MSH | |
| Mouse | Diet-Induced Obesity | ↓ Fasting plasma glucose, ↓ Insulin, ↑ Plasma β-hydroxybutyrate | [4] |
| Dog | High-Fat and -Fructose Diet (Fumagillin) | Improved glucose tolerance, Improved net hepatic glucose uptake | [5][6][8] |
Experimental Protocols
Human Clinical Trials
-
Study Design: The majority of human studies were randomized, double-blind, placebo-controlled trials.[1][2][3]
-
Participant Population: Studies included obese adults, individuals with Prader-Willi Syndrome, and patients with hypothalamic injury-associated obesity.[1][2][3]
-
Drug Administration: Beloranib was typically administered via subcutaneous injection twice weekly, with doses ranging from 0.6 mg to 2.4 mg.[1][2]
-
Metabolic Parameter Analysis: Blood samples were collected at baseline and at various time points throughout the studies to measure lipids (total cholesterol, LDL-C, HDL-C, triglycerides), inflammatory markers (C-reactive protein), and metabolic hormones (adiponectin, FGF-21, leptin). Glucose and insulin levels were also monitored.[7] Analytical methods for these parameters typically involve standard enzymatic assays for lipids and glucose, and enzyme-linked immunosorbent assays (ELISAs) for hormones and other biomarkers.
Preclinical Animal Studies
-
Animal Models:
-
Rats: Models of hypothalamic obesity (induced by lesions) and genetic obesity (MC4R knockout) were utilized to study the effects on hyperphagia and weight regulation.
-
Mice: Diet-induced obesity (DIO) models, where mice are fed a high-fat diet to induce weight gain and metabolic dysfunction, were commonly used.[4]
-
Dogs: Studies on a related MetAP2 inhibitor, fumagillin, used dogs fed a high-fat and -fructose diet.[5][6][8]
-
-
Drug Administration:
-
Metabolic Parameter Analysis:
-
Body Weight and Food Intake: Measured daily or at regular intervals.
-
Blood Parameters: Blood samples were collected to analyze glucose, insulin, lipids, and various metabolic hormones using methods similar to those in human trials, adapted for animal models.
-
Glucose Tolerance Tests: Oral glucose tolerance tests (OGTT) were performed to assess glucose metabolism.[8]
-
Tissue Analysis: At the end of the studies, tissues such as liver and adipose were often collected for histological analysis and to measure gene expression of key metabolic enzymes.[4]
-
Visualizations
Signaling Pathway of Beloranib's Metabolic Effects
Caption: Beloranib inhibits MetAP2, leading to downstream metabolic effects.
Experimental Workflow for Preclinical Studies
Caption: A typical experimental workflow for preclinical evaluation of Beloranib.
References
- 1. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. MetAP2 inhibitor treatment of high-fat and -fructose-fed dogs: impact on the response to oral glucose ingestion and a hyperinsulinemic hyperglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MetAP2 inhibitor treatment of high-fat and -fructose-fed dogs: impact on the response to oral glucose ingestion and a hyperinsulinemic hyperglycemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Profile Showdown: A Comparative Analysis of Beloranib and ZGN-1061
For Immediate Release
BOSTON, MA – In the landscape of investigational therapies for obesity and metabolic disorders, the safety profiles of drug candidates are of paramount importance. This guide provides a detailed comparison of the safety profiles of two methionine aminopeptidase 2 (MetAP2) inhibitors: Beloranib and its second-generation successor, ZGN-1061. Both drugs showed promise in clinical trials but faced significant safety hurdles that ultimately led to the discontinuation of their development. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the challenges of targeting the MetAP2 pathway.
Executive Summary
Beloranib, a potent MetAP2 inhibitor, demonstrated significant efficacy in weight loss but was ultimately withdrawn from clinical development due to a severe and unacceptable risk of venous thromboembolic events (VTE), including fatal pulmonary embolisms.[1][2][3][4] ZGN-1061 was subsequently developed with a modified pharmacokinetic profile aimed at mitigating the thrombotic risk observed with Beloranib.[5][6] While early-phase clinical data for ZGN-1061 suggested a more favorable safety and tolerability profile with a balanced incidence of adverse events across treatment groups, its development was also halted due to safety concerns, presumably related to the same class-effect risk of thrombosis.[1][7][8]
Quantitative Safety Data Comparison
The following table summarizes the key safety findings from the clinical trial programs of Beloranib and ZGN-1061. Data for Beloranib is primarily drawn from its Phase 3 trial in Prader-Willi Syndrome (bestPWS), which was terminated early due to safety concerns.[1][4][9] Information for ZGN-1061 is based on published results from its Phase 1 and 2 clinical trials.[10][11][12]
| Safety Parameter | Beloranib (bestPWS Phase 3 Trial) | ZGN-1061 (Phase 1 & 2 Trials) |
| Most Severe Adverse Event | Venous Thromboembolism (VTE) | Development halted due to safety concerns, presumed to be related to VTE risk. |
| Fatal Adverse Events | 2 cases of fatal pulmonary embolism.[1][2][3] | No fatal adverse events reported in published trial data.[7][10][11] |
| Serious Adverse Events (SAEs) | - 2 cases of deep vein thrombosis.[1][2] - 1 case of pulmonary embolism (non-fatal).[2][3] - Other SAEs included aggression, mental status change, and ankle fracture (placebo group also had SAEs of aggression and ankle fracture).[2][3] | No severe or serious adverse events were reported in the Phase 1 trial.[7][10] In a Phase 2 trial, three subjects withdrew due to adverse events (sensory disturbance, upper abdominal pain, injection site urticaria).[11] |
| Common Adverse Events | - Injection site bruising (most frequent).[1][9] - Aggression[2] - Hyperphagia[2] - Sleep disturbance and gastrointestinal events (dose-related).[13] | - Mild headache and procedural-related irritation (most frequent in Phase 1).[7][10] - Upper respiratory tract infection.[12] - Incidence of adverse events was generally balanced across treatment and placebo groups in the Phase 2 trial.[1] |
| Discontinuation Status | Development terminated due to VTE risk.[4] | Development terminated due to safety concerns.[1] |
Signaling Pathway and Mechanism of Action
Both Beloranib and ZGN-1061 are inhibitors of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in the processing of newly synthesized proteins.[6][14] Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-proliferative effects, and it also impacts lipid metabolism and inflammatory responses.[14][15] The therapeutic effects on weight loss are believed to be mediated through a reduction in hunger and an increase in the utilization of stored fat. The exact mechanism by which MetAP2 inhibition leads to an increased risk of thrombosis is not fully elucidated but is a critical area of investigation for any future development of drugs in this class.
Experimental Protocols for Safety Assessment
While the specific, detailed protocols for the clinical trials of Beloranib and ZGN-1061 are proprietary, a general methodology for safety assessment in clinical trials for investigational obesity drugs can be outlined. This typically involves a multi-faceted approach to monitor the well-being of participants and to identify any potential adverse effects of the treatment.
1. Adverse Event (AE) Monitoring and Reporting:
-
Data Collection: All adverse events, regardless of severity or perceived relationship to the study drug, are recorded at each study visit. This includes information on the nature of the event, its onset and resolution, severity, and the investigator's assessment of its relationship to the investigational product.
-
Severity Grading: AEs are typically graded on a scale (e.g., mild, moderate, severe) using standardized criteria such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Serious Adverse Event (SAE) Reporting: Any AE that is fatal, life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and requires expedited reporting to regulatory authorities and the institutional review board (IRB).
2. Laboratory Assessments:
-
Hematology and Clinical Chemistry: Blood samples are collected at regular intervals to monitor a wide range of parameters, including complete blood count, liver function tests, renal function tests, and lipid panels.
-
Coagulation Parameters: Given the known risks associated with MetAP2 inhibitors, specific monitoring of coagulation markers (e.g., D-dimer, prothrombin time, activated partial thromboplastin time) would be a critical component of the safety assessment.
3. Cardiovascular Safety Monitoring:
-
Vital Signs: Blood pressure and heart rate are measured at each study visit.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals throughout the trial to assess for any drug-induced effects on cardiac rhythm and conduction.
-
Cardiovascular Adjudication: For drugs with potential cardiovascular risks, an independent clinical events committee may be established to adjudicate all cardiovascular events to ensure consistent and unbiased assessment.
4. Data and Safety Monitoring Board (DSMB):
-
An independent DSMB, composed of clinicians and biostatisticians without involvement in the trial, periodically reviews the accumulating safety and efficacy data to ensure the ongoing safety of the participants. The DSMB has the authority to recommend modification or termination of the trial if safety concerns arise.
Conclusion
The cases of Beloranib and ZGN-1061 underscore the critical importance of a thorough and ongoing assessment of the benefit-risk profile of novel therapeutic agents. While both molecules demonstrated the potential of MetAP2 inhibition as a mechanism for weight loss, the associated risk of severe thromboembolic events proved to be an insurmountable safety hurdle. For researchers and drug developers, these examples serve as a crucial reminder that even promising efficacy can be overshadowed by a challenging safety profile. Future efforts to target the MetAP2 pathway will require a deeper understanding of the mechanisms underlying the observed thrombotic risk and the development of strategies to mitigate this serious adverse effect.
References
- 1. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zafgen Presents New Data From The Phase III Bestpws Study Evaluating Beloranib In Prader-Willi Syndrome At ENDO 2016 - BioSpace [biospace.com]
- 3. Zafgen's Pivotal Phase 3 Trial of Beloranib in Prader-Willi Syndrome Achieves Co-Primary Efficacy Endpoints - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]
- 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Beloranib's Dichotomy: A Comparative Analysis of its Impact on Fat Versus Lean Mass
For Researchers, Scientists, and Drug Development Professionals
Beloranib, a selective inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant weight loss in clinical trials. This guide provides a comparative analysis of Beloranib's effects on adipose tissue and skeletal muscle, presenting key experimental data, outlining methodologies, and illustrating the underlying biological pathways. While the development of Beloranib was halted due to safety concerns, its unique mechanism of action and differential impact on body composition offer valuable insights for future therapeutic development in obesity and metabolic diseases.
Quantitative Analysis of Body Composition Changes
Clinical studies of Beloranib have consistently shown that the substantial weight loss observed is primarily driven by a reduction in fat mass, with a notable preservation of lean body mass. The following tables summarize the key findings from major clinical trials.
Table 1: Body Composition Changes in Obese Adults (Phase 2 Study)
| Parameter | Placebo | Beloranib (0.6 mg) | Beloranib (1.2 mg) | Beloranib (2.4 mg) |
| Mean Change in Body Weight (kg) | -0.4 ± 0.4 | -5.5 ± 0.5 | -6.9 ± 0.6 | -10.9 ± 1.1 |
| Corresponding Reduction in Fat Mass | Not Specified | Associated with weight loss | Associated with weight loss | Associated with weight loss |
Data from a 12-week, randomized, double-blind, placebo-controlled study in 147 obese participants.
Table 2: Body Composition Changes in Patients with Prader-Willi Syndrome (Phase 2a and 3 Studies)
| Study | Parameter | Placebo | Beloranib (1.8 mg) | Beloranib (2.4 mg) |
| Phase 2a (4 weeks) | Reduction in Body Fat Content vs. Placebo (%) | - | 8.1 | Not Applicable |
| Effect on Lean Body Mass | Not Specified | Preserved | Not Applicable | |
| Phase 3 (26 weeks) | Mean Change in Body Weight (%) | +4.0 | -8.0 | -9.5 |
| Proportion of Weight Loss as Fat Mass (%) | Not Applicable | ~85 | ~85 | |
| Mean Change in Fat Mass (kg) | +2.6 | -2.5 | -5.0 | |
| Change in Lean Mass | Not Specified | Not statistically significant | Not statistically significant |
Phase 2a data from a study in 17 adults with PWS. Phase 3 data from a study in 107 individuals with PWS.
Table 3: Body Composition Changes in Obese Adults with Type 2 Diabetes (Phase 2b Study)
| Parameter | Placebo | Beloranib |
| Proportion of Weight Loss as Fat Mass (%) | Not Applicable | ~75 |
| Change in Lean Mass | No change | Small but significant reduction |
Body composition was measured using bioimpedance.
Experimental Protocols
The clinical trials investigating Beloranib's impact on body composition employed rigorous methodologies to ensure the accuracy and reliability of the findings.
Key Methodologies:
-
Study Design: The majority of the key studies were randomized, double-blind, placebo-controlled trials.
-
Participant Population: Studies included obese adults, patients with Prader-Willi Syndrome (PWS), and obese adults with type 2 diabetes.
-
Intervention: Beloranib was administered via subcutaneous injection at varying dosages, typically twice weekly.
-
Body Composition Analysis:
-
Dual-Energy X-ray Absorptiometry (DEXA): This was the gold-standard method used in several trials, including the Phase 3 study in PWS, to precisely quantify fat mass, lean mass, and bone mineral content.
-
Bioimpedance Analysis (BIA): Utilized in the Phase 2b study with diabetic patients, this method estimates body composition based on the differential electrical conductivity of fat and lean tissues.
-
Anthropometric Measurements: Waist and hip circumferences were routinely measured as indicators of changes in regional adiposity.
-
Signaling Pathways and Mechanism of Action
Beloranib exerts its effects through the inhibition of Methionine aminopeptidase 2 (MetAP2), an enzyme implicated in the regulation of both angiogenesis and adipogenesis. Its differential impact on fat and lean mass is a key area of interest.
Inhibition of Adipogenesis
MetAP2 inhibition is understood to suppress the proliferation and differentiation of pre-adipocytes into mature fat cells. This is thought to occur through the modulation of key signaling pathways involved in adipogenesis.
Caption: Beloranib's inhibition of MetAP2 disrupts pro-adipogenic signaling, leading to reduced fat mass.
Preservation of Lean Mass
The precise mechanisms underlying the preservation of lean mass during Beloranib-induced weight loss are less clearly defined. It is hypothesized that MetAP2 inhibition may not directly interfere with pathways crucial for muscle protein synthesis or may indirectly support lean mass by improving metabolic health. One area of investigation is the potential lack of interaction with pathways that regulate muscle breakdown, such as the myostatin/activin pathway.
Caption: Beloranib's effect on lean mass may be due to a lack of negative impact on myogenic pathways.
Experimental Workflow
The clinical evaluation of Beloranib's effect on body composition followed a standardized workflow, from patient recruitment to data analysis.
Caption: A typical workflow for a clinical trial assessing Beloranib's impact on body composition.
Conclusion
The available data strongly indicate that Beloranib preferentially targets fat mass for reduction while largely sparing lean body mass. This characteristic distinguishes it from many other weight loss interventions that can lead to significant muscle loss. Although the clinical development of Beloranib has been discontinued, the insights gained from its mechanism of action and its differential effects on body composition remain highly relevant for the development of next-generation anti-obesity therapeutics. Future research should focus on elucidating the precise molecular pathways that mediate the preservation of lean mass to inform the design of novel drugs that can replicate this favorable metabolic profile with an improved safety profile.
Validating the link between Beloranib and cardiovascular risk markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Beloranib's performance against an alternative, contemporary anti-obesity medication, focusing on cardiovascular risk markers. Experimental data and detailed methodologies are presented to offer a comprehensive overview for research and drug development professionals.
Introduction
Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, initially showed promise as a potent anti-obesity agent. Clinical trials demonstrated significant weight loss and favorable modulation of some cardiometabolic markers. However, the development of Beloranib was terminated due to an increased risk of serious thromboembolic events, including fatal pulmonary embolism.[1][2][3] This has cast a spotlight on the intricate link between MetAP2 inhibition and cardiovascular health.
This guide compares Beloranib with Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. Semaglutide is a widely used treatment for type 2 diabetes and obesity, and has demonstrated cardiovascular benefits in large-scale clinical trials.[4][5][6] This comparison aims to validate the link between Beloranib and cardiovascular risk markers by contextualizing its performance against a therapy with a more favorable cardiovascular profile.
Quantitative Data Comparison
The following tables summarize the quantitative data from clinical trials of Beloranib and Semaglutide, focusing on key cardiovascular risk markers.
Table 1: Effects on Body Weight and Lipids
| Parameter | Beloranib (1.2 mg)[7][8] | Semaglutide (2.4 mg)[6] | Placebo |
| Mean Change in Body Weight | -6.9 kg | -14.9% | -0.4 kg to -2.4% |
| Change in Triglycerides | -38% | -28.3 mg/dL | - |
| Change in LDL Cholesterol | -23% | -5.3 mg/dL | - |
Table 2: Cardiovascular Outcomes
| Outcome | Beloranib[2][3] | Semaglutide[6] | Placebo |
| Major Adverse Cardiovascular Events (MACE)* | Not formally assessed due to trial termination | Hazard Ratio: 0.80 (95% CI: 0.72 to 0.90) | - |
| Thromboembolic Events | Increased incidence, including fatal pulmonary embolisms | No significant increase reported | - |
*MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Experimental Protocols
Beloranib Phase II Trial Methodology
A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of Beloranib in obese adults.[8]
-
Participants: 147 obese participants (primarily white women) were enrolled.[8]
-
Intervention: Participants were randomized to receive subcutaneous injections of Beloranib (0.6 mg, 1.2 mg, or 2.4 mg) or a placebo twice weekly for 12 weeks.[8]
-
Primary Endpoint: The primary endpoint was the change in body weight from baseline to week 12.[8]
-
Cardiovascular Assessments: Lipid panels (total cholesterol, LDL-C, HDL-C, and triglycerides) and blood pressure were measured at baseline and at specified intervals throughout the study. C-reactive protein was also assessed as an inflammatory marker.[8][9]
Semaglutide (SELECT) Trial Methodology
The Semaglutide Effects on Cardiovascular Outcomes in People with Overweight or Obesity (SELECT) trial was a multicenter, double-blind, randomized, placebo-controlled, event-driven superiority trial.[6]
-
Participants: 17,604 patients aged 45 years or older with preexisting cardiovascular disease and a body-mass index of 27 or greater, but without a history of diabetes, were enrolled.[6]
-
Intervention: Patients were randomly assigned to receive once-weekly subcutaneous injections of Semaglutide at a dose of 2.4 mg or a placebo.[6]
-
Primary Endpoint: The primary cardiovascular end point was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[6]
-
Follow-up: The mean duration of follow-up was 39.8 months.[6]
Visualizations
Signaling Pathway of MetAP2 Inhibition by Beloranib
Caption: Beloranib's mechanism of action and its downstream effects.
Experimental Workflow of a Randomized Controlled Trial
References
- 1. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpwr.org [fpwr.org]
- 4. GLP-1 receptor agonist-based therapies and cardiovascular risk: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaglutide Effects on Cardiovascular Outcomes in People With Overweight or Obesity - American College of Cardiology [acc.org]
- 6. Semaglutide and Cardiovascular Outcomes in Obesity without Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Translational Relevance of Beloranib Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical animal studies of Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, with other obesity treatments. The objective is to assess the translational relevance of Beloranib's effects on weight management by examining its performance against alternative therapies in similar animal models. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to aid in the evaluation of these compounds for obesity drug development.
Executive Summary
Beloranib has demonstrated significant efficacy in reducing body weight and food intake in animal models of obesity, particularly in those with hypothalamic dysfunction and melanocortin 4 receptor (MC4R) deficiency. Its mechanism of action, through inhibition of MetAP2, offers a distinct approach to weight management compared to other classes of obesity drugs such as GLP-1 receptor agonists and MC4R agonists. However, the translational journey of Beloranib was halted due to safety concerns, specifically thromboembolic events observed in clinical trials. This guide provides a comparative analysis of the preclinical data that formed the basis of its initial promise, placed in context with data from other therapeutic agents, to inform future research and development in the field of obesity pharmacotherapy.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from key preclinical studies of Beloranib and comparator drugs in relevant animal models of obesity.
Table 1: Efficacy of Beloranib in Rat Models of Obesity
| Animal Model | Treatment | Dose & Regimen | Duration | Change in Body Weight Gain | Change in Food Intake | Key Findings |
| Combined Medial Hypothalamic Lesion (CMHL) Rats | Beloranib (ZGN-440) | 0.1 mg/kg/day, SC | 12 days | Inhibited excess weight gain (0.2 ± 0.7 g/d vs. 3.8 ± 0.6 g/d for vehicle)[1] | 30% reduction vs. vehicle[1] | Robust reduction in hyperphagia-driven weight gain.[1] |
| MC4R Knockout (MC4rKO) Rats | Beloranib (ZGN-440) | 0.1 mg/kg/day, SC | 14-21 days | Significant reduction in weight gain (-1.7 ± 0.6 g/d vs. 2.8 ± 0.4 g/d for vehicle)[1][2] | 28% reduction[1][2] | Effective in a genetic model of obesity with impaired satiety signaling.[1] |
Table 2: Efficacy of Comparator Drugs in Rodent Models of Obesity
| Animal Model | Treatment | Dose & Regimen | Duration | Change in Body Weight | Change in Food Intake | Key Findings |
| Diet-Induced Obese (DIO) Mice | Liraglutide | 200 µg/kg, twice daily, SC | 14 days | Significant body mass loss[3] | Diminished energy intake[3] | Activates central anorexigenic pathways and improves metabolic parameters.[3] |
| Diet-Induced Obese (DIO) Rats | Liraglutide | 200 µg/kg/day, SC | 28 days | ~7% reduction at day 9 with intrahypothalamic administration[4] | Reduced food intake[4] | Central administration more effective than subcutaneous for weight loss.[4] |
| MC4R Knockout (MC4rKO) Mice | Setmelanotide | Not specified | Not specified | No response[5] | No response[5] | Efficacy is dependent on a functional MC4R. |
| Diet-Induced Obese (DIO) Mice | Setmelanotide | 1 mg/kg, daily | 10 days | Significant weight loss[6] | Reduced caloric intake[6] | Effective in a common obesity model. |
Experimental Protocols
Beloranib in CMHL and MC4rKO Rat Models [1]
-
Animal Models:
-
Combined Medial Hypothalamic Lesion (CMHL) Rats: Male rats underwent stereotaxic surgery to create bilateral lesions in the medial hypothalamus, a model for hypothalamic injury-induced obesity.
-
MC4R Knockout (MC4rKO) Rats: Male rats with a genetic knockout of the melanocortin 4 receptor ("FatRat" model) were used, representing a monogenic form of obesity.
-
-
Drug Administration:
-
Beloranib (ZGN-440) was administered via daily subcutaneous (SC) injection at a dose of 0.1 mg/kg.
-
Control groups received vehicle injections.
-
-
Key Measurements:
-
Body weight was measured daily.
-
Food intake was continuously monitored using specialized caging systems.
-
Body temperature and locomotor activity were also monitored.
-
Biochemical parameters, including serum lipids and insulin, were assessed.
-
Liraglutide in Diet-Induced Obese (DIO) Mice [3]
-
Animal Model:
-
Male C57BL/6 mice were fed a high-fat diet to induce obesity.
-
-
Drug Administration:
-
Liraglutide was administered subcutaneously twice daily at a dose of 200 µg/kg.
-
Control groups received vehicle injections. A pair-fed group was also included to control for the effects of reduced food intake.
-
-
Key Measurements:
-
Body mass evolution and carbohydrate metabolism were assessed.
-
Leptin resistance was evaluated.
-
Proteins involved in energy balance, apoptosis, and microglia in the arcuate nucleus of the hypothalamus were studied.
-
Setmelanotide in Diet-Induced Obese (DIO) Mice [6]
-
Animal Model:
-
Male C57BL/6J mice were used to model diet-induced obesity.
-
-
Drug Administration:
-
Setmelanotide was administered daily at doses of 0.2 mg/kg or 1 mg/kg.
-
-
Key Measurements:
-
Body weight and caloric intake were monitored.
-
Hypercapnic ventilatory response (HCVR) was measured using whole-body plethysmography.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Beloranib and the comparator drugs.
Experimental Workflow
Conclusion
The preclinical animal studies of Beloranib demonstrated its potential as a potent anti-obesity agent, particularly in models of severe, genetically-driven, and hypothalamic-injury-induced obesity. The data indicate a robust effect on reducing food intake and promoting weight loss through the unique mechanism of MetAP2 inhibition. When compared to other therapeutic classes, such as GLP-1 receptor agonists and MC4R agonists, Beloranib's efficacy in these specific, challenging obesity models was notable.
However, the translational promise of Beloranib was ultimately unfulfilled due to the emergence of serious adverse events in human trials. This underscores the critical importance of thorough safety and toxicology assessments in drug development, even for compounds with strong preclinical efficacy. The comparative data presented in this guide highlight the diverse mechanisms being explored for obesity treatment and emphasize the need for a nuanced understanding of both the efficacy and safety profiles of novel therapeutic candidates. The insights gained from the Beloranib studies, despite its discontinuation, continue to be valuable for the development of future anti-obesity therapies, particularly those targeting MetAP2 or related pathways. Future research should focus on developing MetAP2 inhibitors with a more favorable safety profile to harness the therapeutic potential of this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Robust Reductions of Excess Weight and Hyperphagia by Beloranib in Rat Models of Genetic and Hypothalamic Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liraglutide Lowers Body Weight Set Point in DIO Rats and its Relationship with Hypothalamic Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scireq.com [scireq.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Beloranib Hemioxalate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Disposal Protocol
Personnel handling Beloranib hemioxalate must adhere to the following step-by-step disposal procedure. This protocol is based on general guidelines for investigational pharmaceutical waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Hazard Assessment and Consultation
-
Treat as Hazardous: In the absence of specific data, this compound should be managed as a hazardous pharmaceutical waste. This is a precautionary measure, especially since its clinical development was terminated due to safety concerns.
-
Consult EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste management and will be familiar with specific federal, state, and local regulations.[1]
Step 2: Segregation and Containment
-
Do Not Mix: Do not mix this compound waste with general trash, infectious waste, or radioactive waste.[2] Mixing waste streams can create dangerous reactions and significantly complicate and increase the cost of disposal.
-
Original Containers: If possible, keep the compound in its original container. If not, use a compatible, sealable, and clearly labeled container (e.g., glass or plastic).[3]
-
Solid and Liquid Waste:
-
Solid Waste: Unused powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., weigh boats, spatulas) should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous waste container. Under no circumstances should this waste be poured down the drain. [4]
-
Step 3: Labeling
-
Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first piece of waste is added.[3]
-
Complete Information: The label must be filled out completely and accurately, including:
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated and registered Satellite Accumulation Area (SAA).[3] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container in a secondary containment bin to prevent spills.
-
Secure Location: Ensure the SAA is in a secure location, away from general laboratory traffic.
Step 5: Disposal
-
Arrange for Pickup: Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste vendor.[5]
-
Incineration: The standard and recommended disposal method for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[2][6][7] This process ensures the complete destruction of the active pharmaceutical ingredient.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by a complex set of regulations. The following table summarizes the key considerations.
| Regulatory Body | Act/Regulation | Key Requirements for this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the "cradle-to-grave" management of hazardous waste.[8] this compound may be classified as hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is listed as a P- or U-listed waste.[9][10] Subpart P provides specific management standards for hazardous waste pharmaceuticals in healthcare settings. |
| State Environmental Agencies | State-Specific Regulations | States may have more stringent requirements than the federal EPA. For example, California's Medical Waste Management Act has specific labeling and disposal requirements.[6] Always consult your local regulations. |
| DOT | Hazardous Materials Regulations | Regulates the transportation of hazardous materials, including chemical waste. Licensed hazardous waste vendors are responsible for complying with these regulations. |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are derived from established guidelines for the disposal of investigational drugs and hazardous chemical waste. These guidelines are based on regulations from the EPA and best practices from environmental health and safety programs at research institutions.[1][5][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. rld.nm.gov [rld.nm.gov]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. securewaste.net [securewaste.net]
- 8. dep.wv.gov [dep.wv.gov]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. stanfordhealthcare.org [stanfordhealthcare.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Beloranib Hemioxalate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Beloranib hemioxalate. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. Adherence to these guidelines is mandatory for all individuals working with this compound.
Personal Protective Equipment (PPE)
The primary barrier between researchers and potential exposure is the correct and consistent use of PPE.[5] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 tested).[6][7] | Provides a robust barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by spills or aerosols. |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][8] | Safeguards eyes from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powdered form of the compound outside of a containment device to prevent inhalation of airborne particles.[5][7] |
| Additional PPE | Disposable shoe covers and head covering.[8] | Minimizes the potential for tracking contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A systematic workflow is critical to minimize the risk of exposure and contamination. The following step-by-step guide outlines the procedures for preparing, handling, and disposing of this compound.
1. Preparation:
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[7] This area should be clearly marked with appropriate hazard signage.
-
Gather Materials: Before beginning work, assemble all necessary materials, including the compound, solvents, consumables, and waste containers, within the containment device to minimize movement in and out of the area.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, head cover, gown, mask/respirator, eye protection, inner gloves, outer gloves) before entering the designated handling area.
2. Handling:
-
Weighing: If handling the solid compound, conduct all weighing operations within the BSC or CVE to contain any airborne particles.
-
Reconstitution: When preparing solutions, perform all manipulations carefully to avoid splashes and aerosol generation. Use luer-lock syringes and needles to prevent accidental disconnection.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment within the containment device after each use. A suitable decontamination solution, such as 2% sodium hypochlorite followed by a neutralizing agent and then water, is recommended.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and other PPE should be removed before exiting the designated area. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of all materials contaminated with this compound is critical to prevent environmental release and secondary exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and consumables, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed waste container for hazardous chemical waste.
-
Final Disposal: All cytotoxic waste must be disposed of in accordance with institutional and local regulations for hazardous waste, typically through incineration by a licensed contractor.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. Beloranib - Wikipedia [en.wikipedia.org]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
